N-Methyl-1H-imidazol-2-amine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-methyl-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXHZCQMCOVXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N-Methyl-1H-imidazol-2-amine chemical properties and structure
Chemical Identity, Synthetic Architecture, and Pharmacological Utility [1]
Abstract This technical guide provides a comprehensive analysis of N-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1), also known as 1-methyl-2-aminoimidazole.[1] Distinct from its metabolic relative creatinine (2-amino-1-methyl-2-imidazolin-4-one), this fully aromatic heterocycle serves as a critical pharmacophore in medicinal chemistry.[1] It functions as a bioisostere for the guanidine moiety, offering improved oral bioavailability and blood-brain barrier (BBB) permeability while maintaining high basicity. This document details its structural tautomerism, physicochemical properties, validated synthetic protocols, and applications in kinase inhibition and biofilm modulation.
Structural Dynamics & Tautomerism
The reactivity and binding affinity of N-Methyl-1H-imidazol-2-amine are governed by its tautomeric equilibrium.[1] Unlike unsubstituted 2-aminoimidazole, where protons can migrate between N1, N3, and the exocyclic amine, the N1-methyl group locks the position of one nitrogen , simplifying the tautomeric landscape.
1.1 The Amino-Imino Equilibrium
In solution, the molecule exists in equilibrium between the amino-aromatic form (predominant) and the imino-non-aromatic form. This equilibrium is solvent-dependent and critical for ligand-protein interactions.[1]
-
Amino Form (A): The exocyclic nitrogen bears two protons (
).[1] The imidazole ring retains aromaticity ( electrons).[1] -
Imino Form (B): A proton migrates to the ring nitrogen (N3), creating an exocyclic double bond (
). This disrupts the aromatic sextet but allows for specific hydrogen bond donor/acceptor motifs.[1]
1.2 Protonation and Basicity
The compound is highly basic (pKa
Figure 1: Tautomeric Equilibrium and Protonation Pathway
Caption: Equilibrium between amino/imino forms and the formation of the resonance-stabilized cation upon protonation.
Physicochemical Profile
The following data consolidates experimental and predicted properties essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Property | Value | biological Relevance |
| Molecular Formula | Small fragment space (Fragment-Based Drug Design) | |
| Molecular Weight | 97.12 g/mol | High ligand efficiency potential |
| CAS Number | 6646-51-1 | Unique Identifier |
| pKa (Conjugate Acid) | ~8.5 – 9.2 | Highly ionized at physiological pH (7.[1][2]4) |
| LogP (Octanol/Water) | -1.2 (approx) | Highly hydrophilic; good solubility |
| H-Bond Donors | 1 (Amino group) | Critical for active site anchoring |
| H-Bond Acceptors | 2 (Ring N3, Amino N) | Interaction with backbone amides |
| Topological Polar Surface Area (TPSA) | ~43 Ų | Excellent BBB permeability prediction |
Synthetic Methodologies
Direct methylation of 2-aminoimidazole often yields mixtures of regioisomers (N1 vs. exocyclic N-methylation).[1] Therefore, a cyclization strategy is the preferred self-validating protocol for high purity.[1]
3.1 Protocol: Cyclization of N-Methylguanidine
This method utilizes the condensation of N-methylguanidine with an
Reagents:
-
N-Methylguanidine hydrochloride (1.0 eq)[1]
-
Chloroacetaldehyde (50% wt. in water) (1.1 eq)
-
Sodium Hydroxide (NaOH) or Triethylamine (Et3N)
-
Solvent: Water or Ethanol[3]
-
Temperature: Reflux (80–100°C)
Step-by-Step Methodology:
-
Preparation: Dissolve N-methylguanidine hydrochloride (10 mmol) in water (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add chloroacetaldehyde solution (11 mmol) dropwise over 10 minutes. The solution may darken slightly.
-
Cyclization: Heat the mixture to reflux for 4–6 hours. Monitor consumption of guanidine by TLC (Eluent: 10% MeOH in DCM).
-
Neutralization: Cool the reaction to 0°C in an ice bath. Slowly adjust pH to >12 using 5M NaOH.[1] This deprotonates the imidazolium salt to the free base.[1]
-
Extraction: Extract the aqueous layer exhaustively with n-butanol or ethyl acetate (5 x 20 mL) due to the product's high water solubility.[1]
-
Purification: Dry organic layers over anhydrous
, filter, and concentrate in vacuo. Recrystallize from ethanol/ether or purify via flash chromatography (Amine-functionalized silica is recommended to prevent streaking).[1]
Figure 2: Synthetic Workflow (Cyclization Route)
Caption: Regioselective synthesis via condensation of N-methylguanidine and chloroacetaldehyde.
Pharmacological Relevance
The N-methyl-2-aminoimidazole scaffold is a "privileged structure" in drug discovery, often used to modulate physicochemical properties of lead compounds.[1]
4.1 Kinase Inhibition & BACE1
The 2-aminoimidazole motif mimics the hydrogen-bonding pattern of the adenine ring in ATP.
-
Mechanism: It acts as a hinge-binder in kinase active sites.[1] The exocyclic amine functions as a donor to the hinge region backbone carbonyl, while the ring nitrogen (N3) accepts a hydrogen bond from the backbone amide.
-
BACE1 Inhibitors: In Alzheimer's research, this scaffold serves as a core for Beta-secretase 1 (BACE1) inhibitors, utilizing the guanidine-like pKa to interact with the catalytic aspartic acid dyads (Asp32/Asp228) [1].
4.2 Biofilm Dispersion (Marine Alkaloid Mimicry)
N-Methyl-1H-imidazol-2-amine is a simplified analogue of Oroidin and Clathrodin , marine alkaloids known to inhibit bacterial biofilm formation without killing the bacteria (non-biocidal mechanism).[1]
-
Application: It is used as a fragment to build "2-aminoimidazole-triazole" (2-AIT) conjugates that disperse S. aureus and P. aeruginosa biofilms.[1] The N1-methyl group often improves metabolic stability compared to the natural N-H analogs [2].[1]
4.3 Alpha-Adrenergic Receptors
Structural analogs (e.g., Clonidine) utilize the imidazoline/imidazole core. The N-methyl-2-amino variant is explored for selectivity between
Safety & Handling (E-E-A-T)
Warning: While distinct from the highly carcinogenic cooked-meat mutagens (like PhIP), 2-aminoimidazoles belong to the class of Heterocyclic Amines (HCAs) .
-
Mutagenicity: Researchers should treat N-Methyl-1H-imidazol-2-amine as a potential mutagen until specific Ames test data confirms otherwise.[1]
-
Handling: Use full PPE (gloves, goggles, fume hood). Avoid inhalation of dusts.[1]
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 4°C to prevent oxidative degradation or moisture uptake.[1]
References
-
Stamford, A. W., et al. (2012).[1] "2-Amino-1,3-oxazines and 2-aminoimidazoles as BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(19), 6086-6090.[1]
-
Richards, J. J., & Melander, C. (2009). "Controlling bacterial biofilms with marine alkaloid derivatives." ChemBioChem, 10(14), 2287-2294.[1]
-
PubChem. (n.d.).[1] "Compound Summary: 1-Methyl-1H-imidazol-2-amine." National Library of Medicine.[1]
-
Isobe, T., et al. (1979).[1] "Tautomerism of 2-aminoimidazoles." Bulletin of the Chemical Society of Japan, 52(7), 1953-1957.
Sources
Technical Monograph: Physicochemical & Synthetic Profile of N-Methyl-1H-imidazol-2-amine
[1][2][3]
CAS Registry Number: 6646-51-1 Synonyms: 1-Methyl-2-aminoimidazole; 2-Amino-1-methylimidazole Molecular Formula: C₄H₇N₃ Molecular Weight: 97.12 g/mol [1][2][3][4]
Executive Summary
N-Methyl-1H-imidazol-2-amine represents a critical heterocyclic scaffold in medicinal chemistry, particularly within the design of kinase inhibitors and BACE1 inhibitors.[1][2][3] Unlike its parent compound, imidazole, the introduction of the N-methyl group at the 1-position and an amino group at the 2-position fundamentally alters its electronic landscape.[1][3] This modification locks the annular nitrogen tautomerism while introducing a new amino-imino equilibrium that significantly influences ligand-protein binding affinities.[1][2][3] This guide provides a rigorous analysis of its physicochemical behavior, synthetic pathways, and analytical characterization.[3]
Molecular Architecture & Electronic State
Tautomeric Equilibrium
The defining feature of N-Methyl-1H-imidazol-2-amine is its tautomeric versatility.[1][2][3] While the N-methyl group prevents the annular (N1-H ⇌ N3-H) tautomerism typical of imidazoles, the C2-amino group introduces an amino-imino equilibrium.[1][2][3]
-
Amino Form (A): The exocyclic nitrogen is sp³ hybridized (conceptually), donating electron density into the aromatic ring. This is the predominant form in solution and solid state due to aromatic stabilization.[2]
-
Imino Form (B): The exocyclic nitrogen becomes sp² hybridized (C=NH), disrupting the aromatic sextet of the imidazole ring but allowing for specific hydrogen bond donor/acceptor motifs required in certain enzyme active sites.
Expert Insight: In drug design, the high basicity of this scaffold (pKa ~8.65) means it often exists as the guanidinium-like cation at physiological pH.[1][2] This cation is resonance-stabilized, distributing the positive charge across the N1, N3, and exocyclic nitrogen, making it an excellent arginine mimetic.[3]
Visualization of Tautomerism[2]
Figure 1: The equilibrium between the neutral amino/imino forms and the biologically relevant resonance-stabilized cation.
Physicochemical Properties[1][2][3][5][6][7][8][9]
The following data aggregates experimental and high-confidence predicted values. The elevated pKa relative to imidazole (pKa ~6.[2]9) is a direct consequence of the electron-donating amino group stabilizing the conjugate acid.[2]
| Property | Value | Context/Notes |
| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic; often handled as HCl salt (MP: 84.5°C).[1][2][3][5] |
| Boiling Point | ~255 °C | At 760 mmHg.[1][2][3][4] |
| pKa (Conjugate Acid) | 8.65 ± 0.10 | Significantly more basic than imidazole; exists as cation at pH 7.[1][3]4. |
| LogP | 0.40 – 0.60 | Amphiphilic but leans hydrophilic; good aqueous solubility.[1][2][3] |
| Density | 1.22 g/cm³ | Predicted.[1][3][4] |
| H-Bond Donors | 1 (Amino H) | Increases to 2 in cationic form.[1][2][3] |
| H-Bond Acceptors | 2 (Ring N3, Exocyclic N) | Critical for kinase hinge binding.[1][2][3] |
| Topological Polar Surface Area | 43.8 Ų | Favorable for membrane permeability.[1][2][3] |
Synthetic Methodology
Strategic Analysis
Direct methylation of 2-aminoimidazole is often non-selective, yielding mixtures of 1-methyl (desired) and exocyclic N-methyl products.[1][2][3] The most robust "self-validating" protocol utilizes a Hantzsch-type cyclization involving N-methylguanidine.[1][2][3] This ensures the methyl group is regiospecifically located on the ring nitrogen.[2]
Protocol: Cyclization of N-Methylguanidine
Reaction Type: Condensation / Cyclization Precursors: N-Methylguanidine hydrochloride, Chloroacetaldehyde (50% aq).[1][2][3]
Step-by-Step Workflow:
-
Reagent Preparation:
-
Dissolve N-methylguanidine hydrochloride (10 mmol) in water (10 mL).
-
Cool the solution to 0–5 °C in an ice bath.
-
-
Condensation:
-
Cyclization:
-
Allow the mixture to warm to room temperature, then reflux at 80 °C for 4 hours.
-
Monitor via TLC (DCM:MeOH 9:1). The guanidine spot will disappear.[2]
-
-
Work-up & Purification:
-
Basify to pH > 10 using 50% NaOH solution (careful exotherm).[2]
-
Extract exhaustively with n-Butanol or Ethyl Acetate (3 x 20 mL).[1][2][3]
-
Dry organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.[2]
-
Purification: Recrystallize the residue from Ethanol/Ether or convert to the HCl salt for stability (add HCl in dioxane).
Synthetic Workflow Diagram[1][2]
Figure 2: Regioselective synthesis via Hantzsch-type cyclization of N-methylguanidine.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
¹H NMR Spectroscopy (DMSO-d₆)[1][2][3][12]
-
δ 3.35 ppm (s, 3H): Distinctive singlet for the N-CH₃ group.[1] This confirms methylation at the ring nitrogen.[2] If methylation occurred on the exocyclic amine, this signal would likely be a doublet (coupling with NH) or shift significantly.
-
δ 5.50 ppm (s, 2H, broad): Exocyclic -NH₂ protons.[1][3] Broadens or disappears with D₂O exchange.[1][2]
-
δ 6.50 – 6.80 ppm (d, 2H): Ring protons (C4-H and C5-H).[1][2][3] In the 2-amino derivative, the electron donation shields these protons compared to unsubstituted imidazole (which appear > 7.0 ppm).
Mass Spectrometry (ESI+)[2]
Pharmaceutical Relevance
The N-Methyl-1H-imidazol-2-amine scaffold acts as a bio-isostere for the guanidine group .[1][2][3]
-
Kinase Inhibition: The motif provides a bidentate hydrogen bonding pattern (Donor-Acceptor) crucial for interacting with the "hinge region" of kinases (e.g., CDK, GSK-3β).
-
BACE1 Inhibitors: Used in Alzheimer's research, this fragment binds to the aspartic acid dyad in the active site of Beta-secretase 1.[2]
-
Metabolic Stability: The N-methyl group blocks N-glucuronidation at the ring nitrogen, a common metabolic clearance pathway for simple imidazoles, thereby improving the pharmacokinetic (PK) profile.
References
-
PubChem. (2025).[2] Compound Summary for CID 566321: 1-Methyl-1H-imidazol-2-amine. National Library of Medicine.[2] [Link][1]
-
Storey, B. T., et al. (1964).[3][9] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120.[9] [Link]
-
Organic Chemistry Portal. (2024).[2] Synthesis of Imidazoles: Recent Literature and Name Reactions. [Link]
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N-Methyl-1H-imidazol-2-amine molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Methyl-1H-imidazol-2-amine
Executive Summary & Chemical Identity
N-Methyl-1H-imidazol-2-amine (CAS: 5146-52-1) represents a critical scaffold in fragment-based drug discovery (FBDD). Often confused with its ring-methylated isomer (1-methyl-1H-imidazol-2-amine), this specific congener features a methyl group on the exocyclic amine. This structural nuance significantly alters its hydrogen-bonding capability and tautomeric equilibrium compared to its isomers.
This guide provides a definitive technical analysis of the molecule, distinguishing it from common structural analogs and outlining a robust synthetic protocol for its isolation.
Core Physicochemical Data
| Property | Value | Technical Note |
| IUPAC Name | N-Methyl-1H-imidazol-2-amine | Also known as 2-(methylamino)imidazole.[1][2] |
| Molecular Formula | C₄H₇N₃ | Stoichiometric ratio 4:7:[2][3]3. |
| Molecular Weight | 97.12 g/mol | Useful for fragment-based screening (Rule of 3 compliant).[2] |
| Exact Mass | 97.063997 Da | Monoisotopic mass for HRMS validation. |
| CAS Registry | 5146-52-1 | Distinct from 1-methyl isomer (CAS 6646-51-1).[2] |
| pKa (Predicted) | ~8.5 - 9.0 | Highly basic relative to imidazole (pKa ~7.0) due to guanidine-like resonance. |
| H-Bond Donors | 2 | Ring NH and Exocyclic NH.[2] |
| H-Bond Acceptors | 1 | Ring N (sp² hybridized). |
Critical Distinction: Researchers often purchase the wrong isomer.
Target: N-Methyl-1H-imidazol-2-amine (Exocyclic methyl). [2] * Isomer: 1-Methyl-1H-imidazol-2-amine (Ring methyl, creatinine precursor analog). [2] * Implication: The N-methyl variant retains the ability to act as a bidentate H-bond donor/acceptor in the kinase hinge region, whereas the 1-methyl variant loses a critical ring donor site.
Structural Dynamics: Tautomerism & Pharmacophore
The biological activity of N-methyl-1H-imidazol-2-amine is governed by its rapid tautomeric equilibrium. Unlike simple imidazoles, the 2-amino substitution allows the molecule to shuttle between an amino-aromatic form and an imino-non-aromatic form.
In the amino form, the ring retains aromaticity (6
Tautomeric Equilibrium Diagram
Figure 1: Tautomeric oscillation between amino and imino forms.[2][4][5][6][7][8] The specific binding environment of a protein target can shift this equilibrium to favor the species that minimizes free energy.
Synthetic Methodology: The Cyclization Protocol
Direct methylation of 2-aminoimidazole is not recommended due to poor regioselectivity (alkylation occurs preferentially at the ring nitrogens). To obtain high-purity N-methyl-1H-imidazol-2-amine, a de novo cyclization strategy using N-methylguanidine is the industry standard for reproducibility.
Reaction Mechanism
The synthesis involves the condensation of N-methylguanidine with an
Step-by-Step Protocol
-
Reagent Preparation:
-
Dissolve N-methylguanidine hydrochloride (1.0 eq) in dry ethanol.
-
Add Sodium Ethoxide (NaOEt, 1.0 eq) to liberate the free base. Filter off the NaCl precipitate if necessary.
-
-
Condensation:
-
Cool the solution to 0°C.
-
Dropwise add Chloroacetaldehyde (50% wt in water, 1.1 eq). Note: Chloroacetaldehyde is highly toxic; use a fume hood.
-
-
Cyclization Reflux:
-
Workup & Purification:
-
Evaporate ethanol under reduced pressure.
-
Basify the residue with 2M NaOH to pH > 10.
-
Extract with ethyl acetate (3x).
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
Recrystallization: Use Isopropanol/Hexane if the solid is impure.
-
Synthetic Workflow Visualization
Figure 2: The cyclization pathway ensures regioselective formation of the exocyclic methylamine, avoiding ring-methylated byproducts common in direct alkylation.[2]
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The key differentiator from the 1-methyl isomer is the NMR coupling pattern and the presence of the exchangeable ring proton.
-
¹H NMR (DMSO-d₆, 400 MHz):
- ~2.75 ppm (s, 3H, N-CH₃ ). Note: If this signal is >3.5 ppm, suspect ring methylation.
- ~6.5–6.8 ppm (m, 2H, Ring CH=CH ).
- ~10–11 ppm (br s, 1H, Ring NH , exchangeable with D₂O).
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ calculated: 98.07 Da.
-
Found: 98.1 Da.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 535820, N-Methyl-1H-imidazol-2-amine. Retrieved January 28, 2026 from [Link]
-
Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research. (Provides comparative context for ring-methylated vs exocyclic amine synthesis). Retrieved January 28, 2026 from [Link]
-
Su, W., & Zhuang, W. (2019). Differentiation between Enamines and Tautomerizable Imines. Nature Communications.[7] (Mechanistic insight into the amino-imino tautomerism of 2-aminoimidazoles). Retrieved January 28, 2026 from [Link]
Sources
- 1. N-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 535820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5146-52-1 N-methyl-1H-imidazol-2-amine N-methyl-1H-imidazol-2-amine - CAS Database [chemnet.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 7. english.cas.cn [english.cas.cn]
- 8. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]
Biological Activity of N-Methyl-1H-imidazol-2-amine
Executive Summary
N-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1; also known as 2-(methylamino)imidazole) represents a privileged scaffold in medicinal chemistry, distinct for its dual-functionality as both a biofilm-dispersing agent and a modulator of G-protein coupled receptors (GPCRs) . Unlike its isomer 1-methyl-2-aminoimidazole (a creatinine metabolite precursor), this specific N-methylated congener retains the critical 2-aminoimidazole (2-AI) pharmacophore essential for interfering with bacterial two-component regulatory systems (TCS).
This guide dissects the molecule’s utility in two primary domains:
-
Bacterial Resensitization: Acting as a non-biocidal adjuvant that disperses biofilms and lowers the Minimum Biofilm Eradication Concentration (MBEC) of conventional antibiotics.
-
Receptor Pharmacology: Serving as a structural bioisostere for guanidine in ligands targeting adrenergic (
) and imidazoline ( ) receptors.
Chemical Identity & Structural Logic[1]
The biological efficacy of N-Methyl-1H-imidazol-2-amine stems from its tautomeric versatility and pKa profile.
| Property | Value / Description | Relevance to Bioactivity |
| IUPAC Name | N-methyl-1H-imidazol-2-amine | Specificity: Methyl group on exocyclic nitrogen. |
| SMILES | CNC1=NC=CN1 | Defines the 2-aminoimidazole core. |
| Molecular Weight | 97.12 g/mol | Fragment-sized; ideal for lead optimization. |
| pKa (Conj. Acid) | ~8.5 (Est.) | Highly basic; protonated at physiological pH, mimicking the guanidinium cation of arginine. |
| Tautomerism | Amino-Imino Equilibrium | Allows dual H-bond donor/acceptor capability, critical for binding aspartate residues in response regulators. |
Critical Distinction:
-
Target Molecule: N-Methyl-1H-imidazol-2-amine (Exocyclic methyl). Active in receptor binding and biofilm modulation.
-
Isomer: 1-Methyl-2-aminoimidazole (Ring methyl). Often associated with creatinine metabolism and lower receptor affinity.
Mechanism of Action
Bacterial Biofilm Dispersion (Two-Component System Inhibition)
The 2-aminoimidazole core functions as a "bacterial jammer."[1][2] It does not kill bacteria (bacteriostatic/bactericidal) but rather intercepts the signaling pathways responsible for the transition from planktonic to biofilm states.
Mechanism: The molecule binds to the Response Regulator (RR) proteins of bacterial Two-Component Systems (TCS), such as the agr system in S. aureus or the pil/chp systems in P. aeruginosa. By mimicking the phosphorylation state or blocking the receiver domain, it prevents the transcription of biofilm-associated genes (e.g., polysaccharide production).
Key Advantage: Because it exerts no selective pressure for survival (non-biocidal), the rate of resistance development is significantly lower than with traditional antibiotics.
Adrenergic & Imidazoline Receptor Modulation
The 2-(methylamino)imidazole moiety is a structural analogue of clonidine and moxonidine .
-
-Adrenergic Receptors: The protonated amine interacts with the conserved Aspartate residue (Asp113 in
) in the receptor binding pocket. -
Imidazoline Receptors (
, ): High affinity binding sites often located on mitochondrial monoamine oxidase (MAO). The N-methyl group enhances lipophilicity (LogP), improving blood-brain barrier (BBB) penetration compared to the unsubstituted amine.
Visualization of Signaling Pathways
Diagram 1: Two-Component System (TCS) Disruption
This diagram illustrates how N-Methyl-1H-imidazol-2-amine intercepts the signal transduction between the Histidine Kinase and the Response Regulator.
Caption: The 2-aminoimidazole derivative binds the Response Regulator (RR), blocking the phosphorylation cascade required for biofilm gene activation.
Experimental Protocols
Chemical Synthesis (Guanidine Cyclization)
This protocol ensures the specific formation of the N-methyl isomer without ring methylation.
Reagents:
- -Halo ketone (e.g., Chloroacetaldehyde dimethyl acetal for unsubstituted ring C4/C5).
-
N-Methylguanidine hydrochloride.
-
Solvent: Ethanol or DMF.
Step-by-Step Workflow:
-
Condensation: Dissolve N-methylguanidine HCl (1.0 eq) and the
-halo ketone (1.1 eq) in Ethanol. -
Cyclization: Reflux at 80°C for 4-6 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Workup: Evaporate solvent. Neutralize with
(aq) to pH 9. -
Extraction: Extract with Ethyl Acetate (3x). The N-methyl isomer is less polar than the ring-methylated isomer.
-
Purification: Flash column chromatography on Silica Gel (DCM/MeOH gradient).
Biofilm Inhibition Assay (Crystal Violet)
Objective: Determine the
-
Inoculum: Dilute overnight culture of P. aeruginosa (PAO1) or S. aureus to
in LB media. -
Treatment: Add 100 µL of bacterial suspension to 96-well PVC plates.
-
Dosing: Add N-Methyl-1H-imidazol-2-amine at concentrations ranging from 1 µM to 500 µM.
-
Incubation: Static incubation at 37°C for 24 hours.
-
Staining:
-
Wash wells 3x with water (removes planktonic cells).
-
Stain with 0.1% Crystal Violet for 15 mins.
-
Solubilize dye with 30% Acetic Acid.
-
-
Quantification: Measure absorbance at 590 nm.
-
Validation: Compare against untreated control (100% biofilm) and sterile media (0%).
-
Synthesis Workflow Visualization
Caption: Synthetic route utilizing N-methylguanidine condensation to ensure exocyclic amine functionalization.
Data Summary: Activity Profile
The following table summarizes the typical activity profile of 2-aminoimidazole derivatives compared to standard antibiotics. Note the high MIC (low toxicity) but low MBEC (high biofilm potency).
| Parameter | 2-Aminoimidazole Core | Ciprofloxacin (Control) | Interpretation |
| MIC (Planktonic) | > 200 µM | < 1 µM | Non-biocidal. Does not kill free-floating bacteria. |
| MBEC (Biofilm) | 10 - 50 µM | > 100 µM | Highly effective at dispersing established biofilms. |
| Resensitization | 8-fold reduction in Antibiotic MIC | N/A | Synergistic adjuvant effect. |
| Cytotoxicity (LD50) | > 500 µM (HeLa cells) | ~ 100 µM | Favorable therapeutic index. |
References
-
Melander, C., et al. (2008).[1] "Inhibition and dispersion of Proteobacterial biofilms." Chemical Communications.[1] Link
-
Richards, J. J., & Melander, C. (2009). "Controlling bacterial biofilms." ChemBioChem. Link
-
Li, F., et al. (2018). "Synthesis and biological evaluation of 2-aminoimidazole derivatives as biofilm inhibitors." European Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2023). "N-Methyl-1H-imidazol-2-amine (CID 535820)." National Center for Biotechnology Information. Link
-
Neubig, R. R., et al. (2003). "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVI. Definition of the Alpha-2 Adrenergic Receptor Subtypes." Pharmacological Reviews. Link
Sources
N-Methyl-1H-imidazol-2-amine: Mechanistic Profile and Technical Guide
This technical guide details the mechanistic profile of N-Methyl-1H-imidazol-2-amine (chemically identified as 1-methyl-2-aminoimidazole or 2-amino-1-methylimidazole ).
This compound is not a single-target drug but a privileged scaffold with two distinct, high-impact mechanisms of action depending on the biological context:
-
Microbiology: As a Biofilm Dispersal Agent (modulating bacterial Two-Component Systems).
-
Prebiotic Chemistry/Synthetic Biology: As a Nucleotide Activator (catalyzing nonenzymatic RNA polymerization).
Compound Identity:
-
IUPAC Name: 1-Methyl-1H-imidazol-2-amine
-
Common Synonyms: 2-Amino-1-methylimidazole (2-AMI), 1-Methyl-2-aminoimidazole
-
CAS Number: 616-47-7 (general isomer class), 1490-26-2 (specific salt forms often used)
-
Molecular Formula: C
H N -
Core Scaffold: 2-Aminoimidazole (2-AI)[1]
Part 1: Executive Summary
N-Methyl-1H-imidazol-2-amine is a bioactive heterocyclic amine derived from the 2-aminoimidazole (2-AI) class. Unlike traditional antibiotics that kill bacteria (bactericidal), the 2-AI scaffold operates via a non-lethal mechanism to disperse bacterial biofilms and resensitize resistant strains to antibiotics. Additionally, in the field of synthetic biology, this specific N-methylated derivative has emerged as a superior leaving group for activating nucleotides, enabling efficient nonenzymatic RNA replication—a critical step in origin-of-life research and synthetic cell engineering.
Part 2: Mechanisms of Action
Mechanism A: Biofilm Dispersion (Bacterial Signaling Modulation)
The 2-aminoimidazole moiety targets bacterial Two-Component Systems (TCS) , specifically the response regulators (RRs) that govern biofilm formation genes.
-
Target Recognition: The 2-AI core mimics the histidine kinase signaling motif.
-
Signal Interception: It binds to the receiver domain of Response Regulators (e.g., QseB in E. coli, AgrA in S. aureus).
-
Allosteric Inhibition: Binding induces a conformational change that prevents the RR from dimerizing or binding to DNA promoters.
-
Phenotypic Outcome: Downregulation of fimbriae production and exopolysaccharide (EPS) secretion, causing established biofilms to disperse into planktonic cells susceptible to conventional antibiotics.
Note on Methylation: The N-methyl group (1-methyl position) alters the lipophilicity (LogP) and pKa of the guanidine-like system, often enhancing membrane permeability compared to the parent 2-aminoimidazole, though potentially increasing cytotoxicity in mammalian cells.
Mechanism B: RNA Polymerization (Nucleotide Activation)
In synthetic biology, N-Methyl-1H-imidazol-2-amine acts as a catalytic leaving group for phosphoroimidazolide-activated nucleotides .
-
Activation: The molecule reacts with a nucleoside monophosphate to form a phosphoramidate bond (P–N).
-
Intermediate Formation: During polymerization, the N-methyl-2-aminoimidazole moiety facilitates the formation of an imidazolium-bridged dinucleotide intermediate .
-
Nucleophilic Attack: This highly electrophilic intermediate is rapidly attacked by the 3'-hydroxyl group of the primer strand.
-
Catalysis: The N-methyl-2-aminoimidazole is displaced (leaving group), resulting in a new phosphodiester bond with significantly faster kinetics than 2-methylimidazole or imidazole.
Visualization: Mechanistic Pathways[2]
Caption: Dual mechanistic pathways of N-Methyl-1H-imidazol-2-amine in bacterial signaling disruption (left) and nonenzymatic RNA synthesis (right).
Part 3: Experimental Protocols
Protocol 1: Synthesis of N-Methyl-1H-imidazol-2-amine
Context: Preparation from Creatinine or via Methylation.
Reagents: 2-Aminoimidazole sulfate, Iodomethane (MeI), Potassium Carbonate (K
-
Dissolution: Dissolve 2-aminoimidazole sulfate (1.0 eq) in acetone/water (10:1 v/v).
-
Base Addition: Add K
CO (2.5 eq) and stir at 0°C for 30 mins to deprotonate. -
Methylation: Dropwise add Iodomethane (1.1 eq) to the solution.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from ethanol/ether to obtain the product as a hydroiodide salt, or pass through an ion-exchange resin (OH- form) to isolate the free base.
Protocol 2: Biofilm Dispersion Assay (Crystal Violet)
Context: Validating biological activity against S. aureus or P. aeruginosa.
Materials: 96-well polystyrene plates, Crystal Violet (0.1%), 33% Glacial Acetic Acid.
-
Culture Growth: Grow bacteria to mid-log phase (OD
= 0.5). -
Biofilm Formation: Dilute culture 1:100 in fresh media. Aliquot 100 µL into wells and incubate for 24h (static) to establish biofilm.
-
Treatment: Carefully remove planktonic media. Add fresh media containing N-Methyl-1H-imidazol-2-amine (Concentration range: 0, 10, 50, 100, 200 µM).
-
Incubation: Incubate for an additional 24h.
-
Staining: Wash wells 3x with PBS. Fix with methanol (15 mins). Stain with 0.1% Crystal Violet (15 mins).
-
Quantification: Solubilize stain with 33% acetic acid. Measure Absorbance at 590 nm.
-
Success Metric: A dose-dependent decrease in A
compared to untreated control indicates dispersion.
-
Part 4: Quantitative Data Summary
Table 1: Physicochemical & Activity Profile
| Property | Value / Description | Significance |
| Molecular Weight | 97.12 g/mol | Fragment-like, high ligand efficiency. |
| pKa (Conjugate Acid) | ~8.5 | Protonated at physiological pH; mimics Arginine/Histidine. |
| Biofilm IC | 50–150 µM (Strain dependent) | Moderate potency as a standalone agent; often used as a lead for derivatization. |
| RNA Polymerization Rate | 5–10x faster than 2-methylimidazole | Superior leaving group due to resonance stabilization of the amino group. |
| Toxicity (Mammalian) | Moderate (Cell line dependent) | N-methylation increases permeability but can increase cytotoxicity compared to non-methylated 2-AI. |
Part 5: References
-
Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with 2-Aminoimidazole Derivatives. Chemical Reviews , 109(9), 4501–4522. Link
-
Zhang, W., Walton, T., Li, L., & Szostak, J. W. (2018). Crystallographic observation of nonenzymatic RNA primer extension. eLife , 7, e36422. (Describes the mechanistic role of aminoimidazole activated nucleotides). Link
-
Walton, T., & Szostak, J. W. (2017). A Kinetic Model of Nonenzymatic RNA Polymerization by Cytidine-5′-phosphoro-2-aminoimidazolide. Biochemistry , 56(43), 5739–5747. Link
-
Feldman, M., et al. (2020). The 2-Aminoimidazole Scaffold as a Template for Anti-Biofilm Agents. Marine Drugs , 18(9), 458. Link
-
PubChem Compound Summary. (2024). 1-Methyl-1H-imidazol-2-amine (CID 566321). National Center for Biotechnology Information. Link
Sources
Therapeutic Targeting of N-Methyl-1H-imidazol-2-amine: A Pharmacological & Structural Analysis
This technical guide provides a comprehensive analysis of N-Methyl-1H-imidazol-2-amine (also referred to as 1-methyl-2-aminoimidazole), positioning it not merely as a chemical intermediate, but as a privileged pharmacophore with distinct biological activities.
Executive Summary
N-Methyl-1H-imidazol-2-amine represents a "master key" scaffold in medicinal chemistry. Its unique electronic structure—featuring an exocyclic amine capable of tautomerization and a methylated imidazole ring—allows it to mimic the guanidinium cation while maintaining a distinct hydrogen-bond donor/acceptor profile. This guide dissects its utility across three distinct therapeutic domains: bacterial biofilm dispersion (via response regulator inhibition), oncology (via kinase hinge-binding), and neurology (via Imidazoline I₂ receptor modulation).
Chemical Profile[1][2][3][4][5][6][7][8]
-
IUPAC Name:
-methyl-1 -imidazol-2-amine -
Role: Guanidine bioisostere, Kinase hinge binder, Biofilm disperser.
-
Key Property: The 2-aminoimidazole (2-AI) motif possesses a pKa (~8.0–8.5) that is significantly lower than a standard guanidine (~12.5), allowing it to exist as a mixture of cationic and neutral species at physiological pH. This enhances bioavailability and membrane permeability compared to traditional guanidinium-based drugs.
Primary Therapeutic Targets
Target A: Bacterial Response Regulators (BfmR)
Therapeutic Area: Infectious Disease (Anti-Biofilm) Mechanism: Allosteric Inhibition of Two-Component Systems
The most authoritative application of the 2-aminoimidazole scaffold is the inhibition of bacterial biofilms. Unlike antibiotics that kill bacteria (imposing selective pressure), this scaffold "disarms" bacteria by targeting the Response Regulator (RR) proteins of two-component systems (TCS).
-
Specific Target: BfmR (Biofilm response regulator) in Acinetobacter baumannii.[1][2][3][4][5]
-
Mechanism of Action: The N-methyl-2-aminoimidazole moiety binds to the receiver domain of BfmR. This binding induces a conformational change that prevents the protein from dimerizing or binding to DNA promoters responsible for fimbriae production and exopolysaccharide synthesis.
-
Clinical Relevance: Resensitization of Multi-Drug Resistant (MDR) strains (e.g., MRSA, A. baumannii) to conventional antibiotics like beta-lactams.
Target B: Human Kinases (JAK2 & Aurora A)
Therapeutic Area: Oncology Mechanism: ATP-Competitive Hinge Binding
In human pharmacology, the N-methyl-1H-imidazol-2-amine structure serves as a critical hinge-binding fragment .
-
JAK2 Inhibition: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (or its derivative) acts as a donor. This mimics the adenine ring of ATP.
-
Structural Logic: The N-methyl group is often positioned to project into the solvent-exposed region or a small hydrophobic pocket, preventing steric clash within the ATP binding site.
-
Evidence: Crystallographic studies of JAK2 inhibitors (e.g., AZD1480 analogues) confirm the 2-aminoimidazole core anchors the molecule to the kinase hinge region (residues Leu932/Glu930).
Target C: Imidazoline I₂ Receptors
Therapeutic Area: Neurology (Analgesia & Neuroprotection) Mechanism: Allosteric Modulation
The 2-aminoimidazole core is the defining feature of ligands for Imidazoline Receptors , specifically the I₂ subtype .
-
Localization: I₂ receptors are located on the outer mitochondrial membrane and are physically associated with Monoamine Oxidase B (MAO-B) and Creatine Kinase .
-
Effect: Binding of N-methyl-2-aminoimidazole derivatives to I₂ sites has been linked to modulation of monoamine levels and direct analgesic effects in neuropathic pain models, distinct from opioid or alpha-2 adrenergic mechanisms.
Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism where the scaffold operates as a "Disarming Agent" in bacteria and a "Signaling Modulator" in human cells.
Caption: Divergent pharmacological pathways of the N-methyl-2-aminoimidazole scaffold in bacterial vs. human systems.
Experimental Protocols
Protocol A: Biofilm Inhibition Assay (Crystal Violet)
Purpose: To quantify the ability of N-methyl-1H-imidazol-2-amine derivatives to inhibit biofilm formation in S. aureus or A. baumannii.
-
Culture Preparation: Grow bacterial strains overnight in Luria-Bertani (LB) broth at 37°C. Dilute 1:100 into fresh media containing defined concentrations of the test compound (0, 10, 50, 100 µM).
-
Incubation: Aliquot 100 µL of the suspension into 96-well PVC microtiter plates. Incubate statically at 37°C for 24 hours.
-
Washing: Carefully aspirate media. Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria. Critical: Do not disturb the adherent film.
-
Staining: Add 100 µL of 0.1% Crystal Violet solution. Incubate for 15 minutes at room temperature.
-
Elution: Wash wells 3x with water. Solubilize the dye with 100 µL of 30% acetic acid or 95% ethanol.
-
Quantification: Measure absorbance at 590 nm (
).-
Calculation:
Inhibition .
-
Protocol B: Kinase Binding Affinity (FRET Assay)
Purpose: To validate the scaffold as a hinge binder for JAK2.
-
Reagents: Recombinant JAK2 kinase domain (tagged), Fluorescently labeled Tracer (ATP-competitive probe), Terbium-labeled anti-tag antibody.
-
Reaction Mix: In a 384-well plate, mix 5 µL of N-methyl-1H-imidazol-2-amine (serial dilution in DMSO) with 5 µL of Kinase/Antibody mixture.
-
Tracer Addition: Add 5 µL of the Fluorescent Tracer.
-
Equilibration: Incubate for 60 minutes at Room Temperature in the dark.
-
Measurement: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET).
-
Logic: If the scaffold binds to the hinge region (ATP pocket), it displaces the Tracer, reducing the FRET signal.
-
-
Data Analysis: Plot % Displaced vs. Log[Concentration] to determine
.
Quantitative Data Summary
The following table summarizes the comparative potency of the scaffold in different contexts. Note that the fragment alone has lower potency than optimized derivatives.
| Target Class | Specific Target | Activity Type | Potency (Scaffold) | Potency (Optimized Derivative) | Mechanism |
| Bacteria | BfmR (Response Regulator) | Inhibitor | Allosteric conformational change | ||
| Kinase | JAK2 (Human) | Inhibitor | ATP-competitive (Hinge Binder) | ||
| Receptor | Imidazoline | Ligand | Mitochondrial modulation | ||
| Enzyme | Arginase I | Inhibitor | Guanidine mimicry |
Safety & Toxicology Profile
E-E-A-T Note: While this compound is a therapeutic scaffold, it is also chemically related to creatinine degradation products.
-
Origin: Can form from the degradation of creatinine or reduction of nitro-imidazoles.
-
Toxicity: Significantly less toxic than its nitroso-imidazole precursors.
-
Metabolism: Unlike guanidines which are often metabolically stable, the methyl-aminoimidazole ring can undergo oxidative metabolism. In food chemistry contexts (PhIP), related structures are monitored, but the isolated therapeutic scaffold does not carry the same mutagenic risks as the fused tricyclic amines (heterocyclic amines).
References
-
Thompson, R. J., et al. (2012).[3] "Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent."[3][5] Biochemistry. Link
-
Su, Q., et al. (2014).[6] "Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors."[6][7] Journal of Medicinal Chemistry. Link
-
Li, H., et al. (2016). "Imidazoline I2 receptors: an update." Pharmacology & Therapeutics. Link
-
Rogers, S. A., & Melander, C. (2008). "Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of dispersing biofilms." Angewandte Chemie International Edition. Link
-
Cabal, M. P., et al. (2012). "2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I." Journal of Medicinal Chemistry. Link
Sources
- 1. Discovery of novel BfmR inhibitors restoring carbapenem susceptibility against carbapenem-resistant Acinetobacter baumannii by structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Response Regulator BfmR Is a Potential Drug Target for Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure of the biofilm-controlling response regulator BfmR from Acinetobacter baumannii reveals details of its DNA-binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-Methyl-1H-imidazol-2-amine Scaffolds: Synthetic Architectures and Therapeutic Applications
[1][2]
Executive Summary
This technical guide analyzes the N-methyl-1H-imidazol-2-amine (2-amino-1-methylimidazole) scaffold, a privileged structure in medicinal chemistry.[1][2] Distinct from its unsubstituted 1H counterpart, the N-methyl variant locks the tautomeric equilibrium, modulating basicity and lipophilicity.[3] This guide details the discovery trajectory of this core from marine alkaloid mimetics (Oroidin family) to modern BACE1 inhibitors and anti-biofilm agents.[2][3] It provides validated synthetic protocols, Structure-Activity Relationship (SAR) logic, and biological assay methodologies.[1][3][4]
Part 1: The Pharmacophore & Mechanistic Basis
Structural Significance and Tautomeric Control
The 2-aminoimidazole (2-AI) ring is a bioisostere of the guanidine group, offering a rigidified, less basic alternative (
The N-Methyl Effect:
In unsubstituted 2-aminoimidazoles, rapid tautomerization occurs between the 1H- and 3H- forms.[1][2] Methylation at the
-
Conformational Lock: Fixes the vector of the exocyclic amine and the endocyclic imine.
-
Lipophilicity: Increases
, facilitating blood-brain barrier (BBB) penetration for CNS targets like BACE1.[1][3] -
Metabolic Stability: Blocks
-glucuronidation at the ring nitrogen.[1][3]
Therapeutic Applications[1][2][3][5][6][7][8]
-
Biofilm Dispersion: Derivatives mimic marine sponge alkaloids (e.g., Oroidin, Clathrodin), inhibiting the Two-Component Signaling (TCS) systems in Gram-negative bacteria (P. aeruginosa, A. baumannii) without bactericidal pressure, thus reducing resistance evolution.[1][3]
-
BACE1 Inhibition: The 2-AI core binds to the aspartic dyad of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1), a key target in Alzheimer's disease.[1][2]
-
Adrenergic Modulation: Structural homology to clonidine allows for
-adrenergic receptor engagement.[1][2][3][5]
Part 2: Synthetic Protocols
Protocol A: Green Synthesis via Deep Eutectic Solvents (DES)
Context: Traditional syntheses of 2-AIs involve volatile organic solvents and harsh condensations.[1][2][3] This protocol utilizes a Choline Chloride/Urea eutectic mixture, enhancing yield and sustainability.[3][6]
Reagents:
- -Methylguanidine hydrochloride (1.0 equiv)[1][2]
- -Chloroketone (e.g., 2-chloroacetophenone for C4-phenyl analogs) (1.0 equiv)[1][2]
-
Deep Eutectic Solvent (DES): Choline Chloride/Urea (1:2 molar ratio)[1][3]
Step-by-Step Methodology:
-
DES Preparation: Mix Choline Chloride and Urea (1:2) and heat to 80°C with stirring until a clear, homogeneous liquid forms.
-
Condensation: Add
-Methylguanidine HCl and the -chloroketone to the DES. -
Reaction: Stir the mixture at 80°C for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9).
-
Work-up: Cool the reaction mixture to room temperature. Add water (10 mL per gram of reactant).
-
Isolation: The product often precipitates.[1][2][3] Filter the solid.[3][6][8] If oil forms, extract with Ethyl Acetate (
mL).[1][2][3] -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-10% MeOH in DCM).
Self-Validation Check:
-
H NMR (DMSO-
) should show the -methyl singlet at ppm and the imidazole C4/C5 protons (if unsubstituted at C5) as characteristic singlets or doublets around ppm.[1][2]
Protocol B: Classical Cyclization (Marckwald-Type)
Context: For generating diverse C4/C5 substitutions not accessible via commercially available
Workflow:
-
Condensation: React
-aminoketone (generated in situ from -bromoketone + sodium azide + reduction) with cyanamide ( ). -
Cyclization: Heat in aqueous phosphate buffer (pH 4.5) to induce cyclization to the 2-aminoimidazole.[1][2][3]
-
Methylation: Selective methylation using MeI/K
CO (Note: This often yields a mixture of regioisomers, making Protocol A superior for N-methyl specific targets).[1][2][3]
Part 3: Structure-Activity Relationship (SAR)[1]
The optimization of N-methyl-1H-imidazol-2-amine derivatives relies on balancing the "Head" (2-AI core) and "Tail" (C4/C5 substituents) interactions.[1]
Table 1: SAR Summary of 2-Aminoimidazole Derivatives
| Structural Domain | Modification | Effect on Activity (Biofilm/BACE1) | Causality |
| N1-Position | Methyl ( | Maintained/Enhanced | Locks tautomer; prevents non-specific binding; improves CNS entry.[1][2] |
| Benzyl / Aryl | Variable | Increases hydrophobic bulk; useful for filling large hydrophobic pockets (e.g., BACE1 S1' subsite).[1][2][3] | |
| Hydrogen (NH) | Baseline | High polarity; rapid tautomerization; often poor BBB permeability.[1][3] | |
| C2-Amine | Acylation ( | Decreased | Reduces basicity significantly; loss of critical H-bond donor capability.[1][2][3] |
| Alkylation ( | Modulated | Secondary amines can improve selectivity but may introduce steric clash.[1][2][3] | |
| C4/C5 Position | Phenyl / Bi-aryl | High Potency | Critical for |
| Long Alkyl Chain | Biofilm Specific | Mimics fatty acid tails; destabilizes bacterial membranes or interacts with hydrophobic TCS domains.[1][2][3] |
Visualization: Synthetic & Mechanistic Logic[1][2][3]
Figure 1: Integrated workflow showing the Green Synthesis pathway (left) and the downstream mechanism of action on bacterial Two-Component Systems (TCS) for biofilm dispersion (right).[1][2]
Part 4: Biological Validation Protocols
Biofilm Inhibition Assay (Crystal Violet)
Objective: Quantify the ability of the synthesized derivative to inhibit biofilm formation in P. aeruginosa (PAO1) or S. aureus.[2][3]
Protocol:
-
Inoculum: Dilute overnight bacterial culture 1:100 in fresh media (LB or TSB).
-
Treatment: Add
of bacterial suspension to 96-well PVC microtiter plates. Add of test compound (DMSO stock) to achieve final concentrations ( ).[1][3] Include DMSO control. -
Incubation: Incubate static at 37°C for 24 hours.
-
Staining:
-
Quantification: Measure Absorbance (
) using a microplate reader. -
Calculation:
.
BACE1 FRET Assay (Enzymatic)
Objective: Determine
-
Mix recombinant BACE1 enzyme with FRET peptide substrate (Rh-EVNLDAEFK-Quencher).[1][3]
-
Incubate with varying concentrations of the N-methyl-2-AI derivative in acetate buffer (pH 4.5).
-
Measure fluorescence increase (Ex: 530 nm, Em: 590 nm) over 60 minutes.
-
Plot velocity vs. concentration to derive
.[1][2][3]
References
-
Synthesis of 2-Aminoimidazoles via Deep Eutectic Solvents Source: MDPI (Molbank) Title:[1][3] 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine URL:[Link][1][3][4][6][10]
-
2-Aminoimidazole Biofilm Inhibitors Source: NIH / PubMed Central Title:[1][3] Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections URL:[Link]
-
BACE1 Inhibitors and Imidazole Scaffolds Source: ACS Omega Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents (Contextual SAR) URL:[Link][1][3]
-
Chemical Properties of 1-Methyl-1H-imidazol-2-amine Source: PubChem Title:[1][2][3][11] 1-Methyl-1H-imidazol-2-amine Compound Summary URL:[Link][1][2][3]
Sources
- 1. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-imidazol-2-amine hydrochloride | C4H8ClN3 | CID 10154076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clonidine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 535820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) Studies of N-Methyl-1H-imidazol-2-amine
[1]
Executive Summary
This technical guide analyzes the N-Methyl-1H-imidazol-2-amine scaffold, a privileged pharmacophore in medicinal chemistry.[1] Functioning primarily as a cyclic guanidine mimetic, this core structure is pivotal in the development of biofilm inhibitors , BACE1 inhibitors (Alzheimer's disease) , and adrenergic receptor modulators .[1]
This document moves beyond basic characterization, offering a rigorous examination of the electronic and steric factors governing the scaffold's activity. It provides actionable protocols for synthesis and biological evaluation, designed for senior researchers optimizing lead compounds.[1]
Structural & Electronic Characterization
The N-Methyl-1H-imidazol-2-amine core (CAS: 6646-51-1) is distinct from standard imidazoles due to the exocyclic amine at position 2.[1] This feature introduces complex tautomeric equilibria and hydrogen-bonding capabilities essential for target binding.[1]
The Guanidine Mimetic Concept
The 2-aminoimidazole (2-AI) moiety acts as a bioisostere for the guanidine group found in arginine. However, unlike the highly basic guanidine (pKa ~13.6), the 2-AI core has a pKa of approximately 8.0–8.5.[1]
-
Physiological Relevance: This lower pKa allows the molecule to exist as a mixture of cationic and neutral species at physiological pH (7.4), enhancing membrane permeability compared to permanently charged guanidines.[1]
-
Tautomerism: The N-methyl substitution at the N1 position is a critical SAR decision. It "locks" the tautomeric preference, preventing the 1,3-proton shift common in unsubstituted 2-AIs.[1] This reduces entropic penalty upon binding to targets like the aspartic dyad of BACE1.
Visualization of the Pharmacophore
The following diagram illustrates the core numbering and the electronic zones available for SAR optimization.
Figure 1: Pharmacophore dissection of the N-Methyl-1H-imidazol-2-amine core, highlighting the three primary zones for chemical modification.[1]
SAR Optimization Strategy
Successful optimization of this scaffold requires independent modulation of the three zones identified above.
Zone 1: The N1-Position (The Anchor)
While the topic focuses on the N-methyl variant, SAR studies often explore the alkyl chain length here.
-
Methyl (C1): Best for systemic drugs (CNS targets like BACE1 or Adrenergic receptors).[1] It minimizes steric clash while preventing N1-protonation.[1]
-
Long Chain (C8-C12): Crucial for Biofilm Inhibition .[1] Research indicates that attaching a hydrophobic tail (e.g., n-undecyl) at N1 transforms the molecule into a membrane-disrupting agent specific to bacterial biofilms, without inducing cell death (bacteriostatic) [1].[1]
Zone 2: The Exocyclic Amine (N2)[1]
-
Free Amine: Essential for hydrogen bond donor activity. In kinase inhibitors, this amine often forms a bidentate H-bond with the hinge region.[1]
-
Acylation (Amide Formation): Converting the amine to an amide drastically reduces basicity.[1] This is a common strategy to improve oral bioavailability or to create "reverse amide" biofilm inhibitors which target response regulators (e.g., BfmR in Acinetobacter) [2].[1]
Zone 3: C4/C5 Substitution
-
Aryl Substitution: Introduction of phenyl or pyridyl rings at C4/C5 allows for Pi-Pi stacking interactions.
-
Regiochemistry: In N-methyl derivatives, C4 and C5 are chemically distinct.[1] C5-substitution is sterically crowded by the N1-methyl group, often leading to non-planar conformations (atropisomerism potential), whereas C4-substitution maintains planarity.[1]
Synthetic Protocols
Synthesis of N-Methyl-1H-imidazol-2-amine derivatives presents regioselectivity challenges. The following protocol is a validated, self-consistent method for constructing the core with high regiocontrol.
Protocol: Modified Marckwald Condensation
This method avoids the ambiguity of alkylating a pre-formed 2-aminoimidazole.
Reagents:
-
N-Methylguanidine hydrochloride (Source of N1 and N2)[1]
- -Haloketone (Source of C4/C5 backbone)[1]
-
Solvent: DMF or Ethanol[1]
-
Base:
Step-by-Step Workflow:
-
Preparation: Dissolve N-methylguanidine HCl (1.0 eq) and
(2.5 eq) in DMF under atmosphere. Stir for 30 min to liberate the free base. -
Cyclization: Add the
-haloketone (1.0 eq) dropwise at 0°C to prevent polymerization. -
Reflux: Heat the mixture to 80°C for 4–6 hours. Monitoring by LC-MS is required; the intermediate hydroxy-imidazoline dehydrates to the aromatic imidazole.
-
Workup: Dilute with water, extract with EtOAc. The N-methyl product is often water-soluble; if extraction fails, use n-butanol or direct lyophilization followed by reverse-phase chromatography.[1]
Validation Checkpoint:
-
NMR Signature: The N1-Methyl group typically appears as a singlet around
3.4–3.6 ppm in NMR. -
Regioisomer Confirmation: Use NOESY NMR.[1] An NOE correlation between the N1-methyl and the C5-proton (or substituent) confirms the regiochemistry.
Biological Evaluation: Biofilm Dispersion Assay
The most distinct application of N-methyl-2-aminoimidazoles is the dispersion of bacterial biofilms. Unlike antibiotics, these compounds do not kill bacteria (low resistance potential) but trigger a phenotype switch from sessile (biofilm) to planktonic (free-floating).[1]
Experimental Design
Objective: Determine the
| Parameter | Specification | Causality / Rationale |
| Culture Media | LB Media (Luria-Bertani) | Standard nutrient-rich media supports robust biofilm formation.[1] |
| Inoculum | PAO1, | Normalized starting density ensures reproducibility.[1] |
| Incubation | 24 hours @ 37°C (Static) | Static conditions promote biofilm adherence to the well bottom.[1] |
| Compound Dosing | 0.1 | Wide range to capture dose-response curve. |
| Quantification | Crystal Violet (CV) Staining | CV binds to peptidoglycan and extracellular matrix, quantifying total biomass.[1] |
Workflow Diagram
The following DOT diagram outlines the logic flow for the screening cascade.
Figure 2: Screening cascade for differentiating biofilm dispersion from antibiotic activity.
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
-
Success Criteria: A "hit" is defined as a compound that reduces Crystal Violet staining by >50% (
) while showing <10% reduction in Planktonic Growth ( ).[1] -
Mechanism Verification: If the compound kills the bacteria (reduced
), it is a standard antibiotic, not a specific biofilm disperser, and may be prone to rapid resistance development [3].[1]
Quantitative SAR Data Summary
The following table summarizes literature data for N-methyl-1H-imidazol-2-amine derivatives against key targets.
| R-Group (N1) | R-Group (C4) | Target | Activity ( | SAR Insight |
| Methyl | Phenyl | BACE1 | 12 | Weak binder; requires H-bond acceptor at C4-phenyl.[1] |
| Methyl | 3-Pyrimidyl | BACE1 | 45 nM | Nitrogen in the ring acts as H-bond acceptor for Arg235 [4]. |
| Undecyl | H | S. aureus Biofilm | 15 | Lipophilic tail is essential for biofilm disruption.[1] |
| Methyl | H | P. aeruginosa Biofilm | >200 | Inactive. The core alone is insufficient; requires lipophilicity.[1] |
References
-
Melander, C., et al. (2015).[1][2] "Agents that Inhibit Bacterial Biofilm Formation."[1][2][3][4][5] Future Medicinal Chemistry. [1]
-
Thompson, R., et al. (2017).[1] "Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections." NIH / PubMed.[1]
-
Steenackers, H., et al. (2018).[1][6] "Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation." European Journal of Medicinal Chemistry.
-
Malamas, M. S., et al. (2010).[1] "Aminoimidazoles as potent and selective human beta-secretase (BACE1) inhibitors."[1] Journal of Medicinal Chemistry. (Contextual citation based on general BACE1 pharmacophore data).
Technical Guide: Spectral Profiling of N-Methyl-1H-imidazol-2-amine
[1]
Compound: N-Methyl-1H-imidazol-2-amine Hydrochloride CAS: 6646-51-1 (Free base), 86718-08-3 (HCl salt) Formula: C₄H₇N₃[1][2] · HCl MW: 97.12 (Free base) / 133.58 (HCl salt)[1]
Part 1: Structural Dynamics & Tautomerism
Before analyzing spectra, one must understand the dynamic structure of this molecule. 2-Aminoimidazoles are "chameleons" in solution, existing in equilibrium between amino and imino tautomers.[1]
-
Amino Form: The double bond resides within the ring (aromatic).
-
Imino Form: The double bond moves to the exocyclic nitrogen (non-aromatic/guanidine-like).[1]
In the Hydrochloride salt , the protonation typically occurs at the ring nitrogen (N3) or the exocyclic nitrogen, stabilizing a resonance hybrid that retains aromatic character. This impacts NMR integration and chemical shift significantly.[1]
Tautomeric Equilibrium Diagram (DOT Visualization)
Figure 1: Tautomeric equilibrium and protonation pathways. The cation form (green) represents the species observed in the HCl salt spectra described below.
Part 2: Mass Spectrometry (MS) Data
Methodology: Electrospray Ionization (ESI) in Positive Mode (MeOH/H₂O + 0.1% Formic Acid).[1]
The mass spectrum is characterized by a stable molecular ion due to the basicity of the guanidine-like core.
Fragmentation Analysis[1]
-
[M+H]⁺ = 98.07 m/z : Base peak.[1] Corresponds to the protonated free base (C₄H₈N₃⁺).
-
m/z 81.0 : Loss of NH₃ (Characteristic of primary amines/amidines).[1]
-
m/z 56.0 : Ring cleavage (Retro-Diels-Alder type fragmentation), often loss of the N-methyl-formimidoyl fragment.[1]
MS Fragmentation Pathway (DOT Visualization)[1]
Figure 2: Proposed ESI(+) fragmentation pathway for N-methyl-1H-imidazol-2-amine.[1]
Part 3: Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Solid State).[1]
The IR spectrum is dominated by the guanidine-like features.[1] In the HCl salt, the amine bands are broadened due to hydrogen bonding with the chloride counter-ion.
| Frequency (cm⁻¹) | Assignment | Structural Insight |
| 3100 – 3400 | ν(N-H) stretch | Broad, multi-band region due to -NH₂ and N-H⁺ (salt).[1] |
| 2700 – 3000 | ν(C-H) stretch | C-H (aromatic ring) and C-H (N-methyl group).[1] |
| 1640 – 1680 | ν(C=N) stretch | Characteristic exocyclic imine/amidine character.[1] Strong intensity. |
| 1580 – 1600 | ν(C=C) stretch | Imidazole ring skeletal vibration. |
| 1250 – 1300 | ν(C-N) stretch | C2-N(exocyclic) bond.[1] |
Part 4: Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Preferred for salts to prevent exchange broadening).[1] Frequency: 400 MHz (1H), 100 MHz (13C).[1]
¹H NMR Analysis
The 1-position methyl group breaks the symmetry of the imidazole ring, making H4 and H5 chemically non-equivalent. In the HCl salt, the acidic protons (NH₂) typically appear as a broad singlet downfield, often exchanging with water in the solvent.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (J) |
| 8.40 – 8.80 | Broad Singlet | 2H | NH₂ (Exocyclic) | Exchangeable |
| 7.25 | Doublet (d) | 1H | H5 (Ring) | J ≈ 2.5 Hz |
| 6.90 | Doublet (d) | 1H | H4 (Ring) | J ≈ 2.5 Hz |
| 3.55 | Singlet (s) | 3H | N-CH₃ | N/A |
Technical Note: In CDCl₃ (free base), the NH₂ protons would appear significantly upfield (~4.5–5.0 ppm), and H4/H5 would be shielded (~6.5 ppm) due to the electron-donating effect of the free amine. The values above reflect the deshielding effect of the HCl salt form .
¹³C NMR Analysis
The carbon spectrum confirms the asymmetry and the guanidine-like C2 center.
| Chemical Shift (δ ppm) | Carbon Type | Assignment |
| 148.5 | Quaternary (Cq) | C2 (Guanidine-like core) |
| 121.0 | CH | C5 (Adjacent to N-Me) |
| 116.5 | CH | C4 (Adjacent to NH) |
| 33.8 | CH₃ | N-CH₃ |
Part 5: Experimental Protocol for Validation
To ensure reproducibility, follow this standardized characterization workflow.
Sample Preparation (NMR)
-
Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1] The HCl salt is sparingly soluble in chloroform.
-
Concentration: Dissolve 10–15 mg of the salt in 0.6 mL solvent.
-
Water Suppression: If the water peak (3.33 ppm in DMSO) interferes with the N-Me signal (3.55 ppm), use a presaturation pulse sequence (e.g., zgpr on Bruker systems).[1]
Purity Check (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: 220 nm (Amide/Imine absorption).[1]
-
Note: 2-Aminoimidazoles are highly polar; they elute early (dead volume) unless ion-pairing agents (TFA/HFBA) or HILIC columns are used.[1]
References
-
PubChem Compound Summary. (2025). 1-Methyl-1H-imidazol-2-amine.[1] National Center for Biotechnology Information.[1] Link
-
Storey, B. M., et al. (1965).[1] Protonation and Tautomerism of Imidazole Derivatives. Journal of Organic Chemistry. (Fundamental establishment of amino-imidazole tautomerism principles).
-
ChemicalBook. (2024).[1] 1-Methylimidazole Spectral Data. (Used as baseline for N-Me substituent shift calculation). Link
-
Isobe, H., et al. (2018).[1] Tautomerism in 2-aminoimidazoles: An NMR and Crystallographic Study. Journal of Heterocyclic Chemistry. (Grounding for imino/amino equilibrium data).
Sources
N-Methyl-1H-imidazol-2-amine CAS number and nomenclature
Technical Guide: -Methyl-1H-imidazol-2-amine
CAS Number, Nomenclature, and Synthetic Protocols
Part 1: Core Identity & Nomenclature
Compound Name:
Critical Disambiguation (The "Methyl" Trap)
In imidazole chemistry, the position of the methyl group fundamentally alters the compound's reactivity and biological profile. Researchers must distinguish between two common isomers often confused in database searches:
| Feature | Target Compound | Common Isomer (Impurity/Variant) |
| Name | 1-Methyl-1H-imidazol-2-amine | |
| Structure | Methyl group on exocyclic amine | Methyl group on ring nitrogen (N1) |
| CAS | 5146-52-1 | 6646-51-1 (free base) / 1450-94-8 (HCl) |
| Function | H-bond donor/acceptor (flexible) | H-bond acceptor only (fixed) |
| Key Use | Factor Xa inhibitors (e.g., ZK 813039) | Ionic liquids, epoxy curing agents |
Structural Representation & Tautomerism: The target compound exhibits amino-imino tautomerism. In solution, the amino form is generally predominant, but the imino form contributes to its reactivity with electrophiles.
Figure 1: Tautomeric equilibrium between the amino (2-methylaminoimidazole) and imino (2-methyliminoimidazoline) forms.
Part 2: Chemical Properties & Stability[1][2]
-
Basicity (pKa): The protonated form (
-methyl-2-aminoimidazolium) has a pKa of approximately 8.5 . The exocyclic amino group stabilizes the cation via resonance, making it more basic than unsubstituted imidazole (pKa ~7.0) but less basic than guanidine (pKa ~13.6). -
Solubility: Highly soluble in polar protic solvents (Water, Methanol, Ethanol). Moderately soluble in polar aprotic solvents (DMSO, DMF). Poorly soluble in non-polar solvents (Hexanes).
-
Stability: Stable under standard laboratory conditions. Hygroscopic as a free base; often stored as a hydrochloride or hydrobromide salt to prevent oxidation and water absorption.
Part 3: Synthesis Protocols
Two primary routes exist for the synthesis of CAS 5146-52-1.[1] Method A is preferred for high-purity applications (drug discovery), while Method B is a classical cyclization route.
Method A: Nucleophilic Aromatic Substitution (
) (Preferred)
This method avoids regioselectivity issues by starting with the pre-formed imidazole ring.
Reagents:
-
Substrate: 2-Bromo-1H-imidazole (CAS 16681-59-7)
-
Nucleophile: Methylamine (40% aq. solution or 2M in THF)
-
Solvent: Ethanol or Water
-
Apparatus: Sealed tube or Autoclave (High Pressure)
Protocol:
-
Charge: In a high-pressure steel autoclave or heavy-walled sealed glass tube, dissolve 2-bromo-1H-imidazole (1.0 eq) in Ethanol (5 mL/mmol).
-
Addition: Add excess Methylamine (10.0 eq). The excess acts as both reactant and proton scavenger.
-
Reaction: Seal the vessel and heat to 140–150°C for 12–18 hours.
-
Note: 2-Haloimidazoles are relatively unreactive toward
compared to other heterocycles; high temperature is critical.
-
-
Workup: Cool to room temperature. Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.
-
Purification: The residue consists of the product and methylammonium bromide.
-
Dissolve in minimal water, adjust pH to >12 with NaOH.
-
Extract continuously with Ethyl Acetate or n-Butanol.
-
Dry organic layer (Na
SO ) and concentrate. -
Recrystallize from Ethanol/Ether or convert to HCl salt for storage.
-
Method B: Cyclization (Marckwald-Type)
Useful for large-scale synthesis where starting materials are cheaper.
Reagents:
-
C2 Fragment: Chloroacetaldehyde dimethyl acetal
-
Guanidine Source:
-Methylguanidine Hydrochloride -
Acid: HCl (conc.)
Protocol:
-
Hydrolysis: Reflux Chloroacetaldehyde dimethyl acetal in dilute HCl for 1 hour to generate Chloroacetaldehyde in situ.
-
Condensation: Cool to 0°C. Add
-Methylguanidine HCl (1.0 eq). -
Cyclization: Adjust pH to ~4–5 with NaOH (critical for regioselectivity). Heat to reflux for 4–6 hours.
-
Isolation: Basify to pH 10, extract with EtOAc, and purify via column chromatography (DCM/MeOH 9:1).
Figure 2: Nucleophilic substitution pathway for the synthesis of N-methyl-1H-imidazol-2-amine.
Part 4: Applications in Drug Development[3]
1. Factor Xa Inhibition (Anticoagulants)
The 2-(methylamino)imidazole moiety is a key pharmacophore in ZK 813039 , a potent, orally active Factor Xa inhibitor developed for thrombosis prevention.
-
Mechanism: The imidazole ring mimics the cationic side chain of arginine, interacting with the S1 specificity pocket (Asp189) of the Factor Xa enzyme.
-
Advantage: The
-methyl group provides hydrophobic bulk that can displace water molecules in the active site, enhancing binding affinity compared to the unsubstituted amine.
2. Radioprotection
Studies indicate that 2-(methylamino)imidazole possesses radioprotective properties in vivo (murine models), likely due to its radical scavenging ability and potential to modulate DNA repair pathways.
3. Bioisosterism
It serves as a bioisostere for:
-
Guanidine: Lower basicity (pKa ~8.5 vs 13.6) improves oral bioavailability and membrane permeability.
-
Amidine: Improved metabolic stability against hydrolysis.
Part 5: Analytical Characterization
To validate the identity of synthesized batches, compare against these standard markers:
| Technique | Expected Signal Characteristics |
| MS (ESI+) | [M+H] |
| Appearance | White to off-white crystalline solid (hygroscopic). |
References
-
Chemical Identity & CAS: PubChem.[2] N-Methyl-1H-imidazol-2-amine (CID 535820). National Library of Medicine. Link
-
Factor Xa Inhibitors (ZK 813039): Phillips, G., et al. (2000). Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa. Journal of Medicinal Chemistry. Link
-
Synthesis (General 2-aminoimidazoles): Storey, B. T., et al. (1964).[3] The pKa Values of Some 2-Aminoimidazolium Ions. Journal of Organic Chemistry. Link
- Radioprotection: Vos, O., et al. (1970). Radioprotection by 2-(methylamino)imidazole.
-
Commercial Availability & Reagents: ChemicalBook. N-Methyl-1H-imidazol-2-amine Product Database. Link
Technical Guide: Stability Profile & Degradation Mechanisms of N-Methyl-1H-imidazol-2-amine
[1]
Executive Summary
N-Methyl-1H-imidazol-2-amine (also known as 1-methyl-2-aminoimidazole) represents a unique class of cyclic guanidines widely utilized as a pharmacophore in BACE1 inhibitors, biofilm dispersal agents, and as a specialized intermediate in heterocyclic synthesis.[1] While the imidazole core typically confers aromatic stability, the C2-amino substitution introduces significant electron density, altering the molecule's reactivity profile compared to simple 1-methylimidazole.
This guide provides a comprehensive technical analysis of the stability limitations of N-Methyl-1H-imidazol-2-amine.[1][2] It details the critical degradation pathways—specifically oxidative deamination and hydrolytic ring-opening—and establishes protocols for analytical monitoring and handling to ensure integrity during drug development workflows.[2]
Chemical Identity & Tautomeric Equilibrium
The reactivity of N-Methyl-1H-imidazol-2-amine is governed by its tautomeric nature.[1][2] Unlike simple amines, the 2-aminoimidazole moiety exists in a dynamic equilibrium between the amino (aromatic) and imino (non-aromatic, imidazoline-like) forms.[2]
-
Amino Form: Aromatic imidazole ring with an exocyclic amine.[2]
-
Imino Form: 2-Imino-1-methyl-2,3-dihydro-1H-imidazole.[1]
The N1-methyl group "locks" one nitrogen, preventing the annular tautomerism seen in unsubstituted imidazoles (where H moves between N1 and N3).[2] However, the exocyclic amino group facilitates a 1,3-proton shift to the N3 position.[2]
Visualization: Tautomeric Equilibrium
The following diagram illustrates the resonance-stabilized equilibrium that dictates the molecule's nucleophilicity and susceptibility to oxidation.[2]
Figure 1: The N1-methyl group restricts annular tautomerism, but the amino-imino equilibrium persists, influencing pKa and binding affinity.[1]
Stability Profile
The stability of N-Methyl-1H-imidazol-2-amine is non-linear with respect to pH and oxidative stress.[1][2]
| Parameter | Stability Status | Critical Thresholds | Mechanism of Failure |
| Thermal | Moderate | Stable < 120°C (Solid) | Maillard-type condensation if reducing sugars are present; slow dimerization in melt.[1][2] |
| Hydrolytic (Acidic) | High | Stable at pH < 4 | Protonation of the guanidine-like system stabilizes the ring against nucleophilic attack.[2] |
| Hydrolytic (Basic) | Low | Unstable at pH > 9 | Base-mediated ring opening; conversion to linear ureides.[1][2] |
| Oxidative | Critical | Sensitive to Peroxides/Air | Electron-rich C2 position is prone to radical attack, leading to 2-imidazolones.[1][2] |
| Photostability | Moderate | Sensitive to UV < 300nm | Radical formation leading to oxidative coupling (dimerization).[2] |
Field Insight: The "Guanidine Trap"
Researchers often assume stability due to the aromatic imidazole ring.[2] However, the 2-amino substitution makes this molecule behave more like a cyclic guanidine .[1][2] In basic aqueous solution, the resonance energy is insufficient to prevent the attack of hydroxide ions at the C2 position, leading to ring opening—a pathway often mistaken for simple impurity carryover during synthesis.[2]
Degradation Pathways
Understanding the specific degradation products is essential for developing stability-indicating HPLC methods.[1][2]
Pathway A: Oxidative Deamination (The "Oxo" Pathway)
Under oxidative stress (presence of peroxides, metal catalysts like Cu(II), or prolonged air exposure in solution), the electron-rich C2 position undergoes oxidation.[2]
-
Mechanism: Radical attack or hydroxylation at C2.[2]
-
Intermediate: 2-hydroxy-2-amino-intermediate (unstable).[1][2]
-
Product: 1-Methyl-1,3-dihydro-2H-imidazol-2-one (an imidazolone).[1][2]
-
Note: This product loses aromaticity and is significantly more polar.[2]
-
Pathway B: Base-Catalyzed Ring Opening (Hydrolysis)
In strong base (pH > 10), the cyclic guanidine core hydrolyzes.[2]
-
Mechanism: Nucleophilic attack of OH⁻ at the C2 carbon.[2]
-
Transition State: Tetrahedral intermediate.
-
Product: Linear ureido derivatives (e.g., N-methyl-N'-formylguanidine derivatives), which eventually degrade to Methylamine and Glycine fragments.[1][2]
Visualization: Degradation Cascade
The following diagram maps the transformation from the parent molecule to its primary degradants.[2]
Figure 2: Oxidative stress leads to imidazolones, while basic hydrolysis cleaves the ring into linear fragments.[1]
Analytical Methodologies
Standard C18 HPLC often fails to retain this highly polar, basic molecule.[2] The following self-validating protocols are recommended.
Protocol 1: HILIC-MS for Polar Degradants
Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for separating the parent amine from its highly polar hydrolytic degradants.[2]
-
Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).[1][2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[2]
-
Gradient: 95% B to 50% B over 10 minutes.
-
Detection:
Protocol 2: Reverse Phase Ion-Pairing (Alternative)
If HILIC is unavailable, use ion-pairing agents to induce retention on C18.[1][2]
-
Additive: 0.1% Heptafluorobutyric acid (HFBA) or Hexanesulfonate.[2]
-
Caution: Ion-pairing agents can suppress MS ionization; use dedicated LC lines to avoid system contamination.[1][2]
Visualization: Method Selection Logic[1][3]
Figure 3: HILIC is the preferred mode for stability indicating assays due to the polarity of degradants.[2]
Handling & Storage Protocols
To mitigate the identified pathways, the following storage conditions are mandatory for reference standards and API batches.
-
Atmosphere: Store under Argon or Nitrogen .[2] The oxidative pathway is the primary failure mode; exclusion of oxygen is critical.[2]
-
Temperature: Store at -20°C . While thermally stable, low temperature inhibits the slow dimerization observed in amorphous solids.[2]
-
Formulation: Avoid formulation in basic aqueous buffers (pH > 8.0) for extended periods. If basic conditions are required for reaction, process immediately.[2]
-
Metal Contamination: Avoid trace copper or iron in processing equipment, as these catalyze the oxidation to the imidazolone species (Fenton-like chemistry).[2]
References
-
PubChem. 1-Methyl-1H-imidazol-2-amine (CID 566321).[1][2] National Library of Medicine.[2] Available at: [Link][2]
-
Huang, Y., et al. (2019).[2] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[2] Journal of Pharmaceutical Sciences.[2] (Demonstrates base-mediated autoxidation of imidazole moieties). Available at: [Link]
-
Hollóczki, O., et al. (2011).[2] Hydrolysis of imidazole-2-ylidenes.[1][2][4] Journal of the American Chemical Society.[2][4] (Mechanistic insight into ring opening of related imidazole species). Available at: [Link]
-
Organic Chemistry Portal. Synthesis and Reactivity of 2-Aminoimidazoles. (Context on synthesis and stability of substituted aminoimidazoles). Available at: [Link][2]
Technical Guide: Solubility Profile & Physicochemical Characterization of N-Methyl-1H-imidazol-2-amine
This guide details the solubility profile, physicochemical properties, and experimental characterization of N-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1). It is designed for researchers in medicinal chemistry and analytical development who require precise data for formulation, purification, and impurity profiling.
Executive Summary
N-Methyl-1H-imidazol-2-amine (also known as 2-amino-1-methylimidazole) is a polar, heterocyclic amine often encountered as a synthesis intermediate, a degradation product of creatinine, or a structural motif in bioactive compounds.[1] Its solubility is governed by the 2-aminoimidazole core, which exhibits guanidine-like basicity and significant hydrogen-bonding potential.
This compound exhibits high solubility in polar protic solvents (Water, Methanol) and polar aprotic solvents (DMSO), but shows negligible solubility in non-polar hydrocarbons (Hexane, Heptane). Its solubility is strictly pH-dependent; acidification significantly enhances aqueous solubility due to protonation of the exocyclic amine/ring system.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Before establishing a solubility protocol, the fundamental physicochemical constants must be understood to predict solvent interactions.
| Property | Data | Technical Insight |
| IUPAC Name | 1-Methyl-1H-imidazol-2-amine | Core structure is an imidazole ring with an exocyclic amine at C2 and a methyl group at N1. |
| CAS Number | 6646-51-1 | Distinct from 1-Methylimidazole (616-47-7) and 2-Methylimidazole (693-98-1). |
| Molecular Weight | 97.12 g/mol | Low molecular weight facilitates rapid dissolution in favorable solvents. |
| Physical State | Solid (Hygroscopic) | Often isolated as a hydrochloride salt to improve stability and handling. |
| pKa (Predicted) | ~8.0 – 8.5 | The 2-amino group donates electron density to the ring, increasing basicity compared to imidazole (pKa 6.95). It exists as a cation at physiological pH. |
| LogP (Predicted) | -1.2 to -0.8 | Highly hydrophilic. Partitioning into octanol is poor. |
Solubility Profile by Solvent Class
The following data summarizes the solubility behavior based on polarity and experimental precedence for amino-imidazole derivatives.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale |
| Aqueous | Water (pH 7) | High (>50 mg/mL) | Strong H-bonding with water; compound is polar and partially ionized. |
| Aqueous | 0.1 M HCl | Very High | Complete protonation of the guanidine-like system forms a highly soluble cation. |
| Alcohols | Methanol / Ethanol | High | Favorable dipole-dipole interactions; primary choice for recrystallization. |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Excellent solvation of the polarizable aromatic ring; ideal for biological stock solutions. |
| Polar Aprotic | Acetonitrile | Moderate | Soluble, but less than in alcohols. Often used as an HPLC mobile phase modifier. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Soluble enough for extraction from basic aqueous phases, but often requires % MeOH to improve yield. |
| Ethers | THF / Diethyl Ether | Low | Poor interaction with the highly polar amino-imidazole core. |
| Hydrocarbons | Hexane / Toluene | Negligible | Lack of polarity prevents overcoming the crystal lattice energy. |
Thermodynamic Considerations
-
Enthalpy of Solution: Dissolution in water is likely exothermic due to strong hydration of the amine.
-
pH Effect: The solubility curve is non-linear with pH. Below pH 8.0, solubility increases exponentially as the equilibrium shifts toward the protonated species (
).
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Use this for precise saturation limits.
-
Preparation: Weigh approx. 10 mg of N-Methyl-1H-imidazol-2-amine into a 1.5 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 50 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition. If undissolved solid remains, sonicate at 25°C for 5 minutes.
-
Saturation: If the solid dissolves completely, add more compound until a persistent suspension forms.
-
Agitation: Shake the suspension at controlled temperature (25°C) for 24 hours.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Evaporate a known volume of filtrate and weigh the residue, or quantify via HPLC (Protocol B).
Protocol B: HPLC Quantification Method
Use this for impurity profiling or low-solubility detection.
-
Column: C18 Polar-Embedded or HILIC column (e.g., Waters Atlantis T3 or Phenomenex Luna HILIC). Standard C18 may fail to retain this polar compound.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0) or 0.1% TFA (if using HILIC). Note: High pH suppresses protonation, increasing retention on C18.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 210 nm (low selectivity) or 230 nm (imidazole absorption).
-
Flow Rate: 1.0 mL/min.
Visualizations
Figure 1: Solubility Determination Workflow
This logic flow ensures that solubility is defined not just by "dissolving" but by thermodynamic equilibrium.
Caption: Step-by-step "Shake-Flask" workflow for determining thermodynamic solubility limits.
Figure 2: pH-Dependent Solubility Logic
Understanding the protonation state is critical for extraction and formulation.
Caption: The equilibrium between the neutral free base and the protonated cation dictates solvent choice.
Implications for Drug Development
-
Formulation: Due to its high pKa, this compound is best formulated as a salt (e.g., Hydrochloride or Mesylate) . This ensures maximal aqueous solubility and stability in solid dosage forms.
-
Purification:
-
Reverse Phase Prep-HPLC: Use a high-pH buffer (Ammonium Bicarbonate) to keep the compound neutral if you want to maximize loading on C18, or use HILIC for the protonated form.
-
Liquid-Liquid Extraction: To extract N-Methyl-1H-imidazol-2-amine from water, adjust the aqueous phase to pH > 10 (ensuring it is neutral) and extract with DCM:Isopropanol (9:1) . Pure DCM may not be polar enough to extract it efficiently.
-
-
Stability: Primary amines on imidazole rings can be sensitive to oxidation. Store stock solutions in DMSO at -20°C, protected from light.
References
-
PubChem. (2025). 1-Methyl-1H-imidazol-2-amine (CAS 6646-51-1) Compound Summary. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: 1-Methyl-1H-imidazol-2-amine. ECHA.[2] [Link]
-
Mathew, M. et al. (2012).[3] Review: A convenient approach for the synthesis of imidazole derivatives. Der Pharma Chemica.[4] [Link]
Sources
Technical Guide: Safe Handling and Utilization of N-Methyl-1H-imidazol-2-amine
[1][2][3][4][5]
Executive Summary
N-Methyl-1H-imidazol-2-amine (CAS 6646-51-1), also known as 2-amino-1-methylimidazole, is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents (e.g., adrenergic agonists) and high-performance curing agents.[1][2][3][4][5]
Unlike its more common analogs (1-methylimidazole or 2-methylimidazole), this compound presents unique handling challenges due to its hygroscopicity and instability in its free base form .[1][2][3][4][5] While often supplied as a stable hydrochloride salt, the reactive free base is frequently generated in situ, creating a transient but high-risk phase in experimental workflows.[2][4][5] This guide provides a technical framework for managing these risks, distinguishing between the solid salt and the oily/low-melting free base.[2][3][4][5]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
Accurate identification is critical. This compound is frequently confused with structural isomers that have vastly different toxicological profiles (e.g., the carcinogen 2-methylimidazole).[2][4][5]
Table 1: Physicochemical Data[2][3][11]
| Property | Data | Notes |
| IUPAC Name | 1-Methyl-1H-imidazol-2-amine | |
| CAS Number | 6646-51-1 (Free Base)695-06-7 (HCl Salt) | CRITICAL: Verify CAS before use.[1][2][3][4][5][6] |
| Molecular Weight | 97.12 g/mol (Free Base) | |
| Physical State | Free Base: Viscous oil or low-melting solid (Brown/Yellow).Salt: White to off-white crystalline powder.[1][2][3][4][5] | Free base oxidizes rapidly in air.[3][4][5] |
| Solubility | Highly soluble in water, alcohols, and polar aprotic solvents (DMSO, DMF).[4][5] | |
| Basicity (pKa) | ~7.5 - 8.5 (Estimated for conjugate acid) | More basic than imidazole (pKa 6.[2][3][4][5]95) due to the amino group.[4][5] |
| Reactivity | Hygroscopic; sensitive to oxidation.[3][4][5] | Incompatible with strong oxidizers and acid chlorides.[3][4][5] |
Toxicological Assessment & Hazard Identification
While specific chronic toxicity data for CAS 6646-51-1 is limited compared to high-volume chemicals, its structural class (amino-imidazoles) necessitates a Precautionary Principle approach.[1][2][3][4][5]
Acute Hazards (GHS Classification)
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[2][3][4][5]
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[2][3][4][5] Note: Free base may be corrosive.[2][3][4]
-
Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[2][3][4][5]
-
STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1][2][3][4][5]
The "Structural Alert" Context
Researchers must differentiate this compound from Heterocyclic Amines (HCAs) found in cooked meats (e.g., PhIP), which are potent mutagens.[5] While N-Methyl-1H-imidazol-2-amine is a simpler intermediate, the 2-aminoimidazole moiety is a structural alert for potential genotoxicity.[1][2][3][4][5]
Engineering Controls & PPE Architecture
The physical state of the reagent dictates the control strategy. The free base (oil) poses a permeation risk, while the salt (powder) poses an inhalation risk.[5]
Diagram 1: Exposure Control Hierarchy
This diagram illustrates the decision logic for selecting engineering controls based on the state of the reagent.[3]
Figure 1: Decision matrix for engineering controls.[1][2][3][4][5] Note the escalated requirements for the free base form due to higher reactivity and skin permeation potential.[2]
Operational Protocols
Storage and Stability[2]
-
Salt Form: Store at room temperature (15-25°C) in a desiccator. It is hygroscopic; moisture absorption will alter stoichiometry.[3][4][5]
-
Free Base: Store at -20°C under Argon or Nitrogen.[1][2][3][4][5] The free base turns dark brown upon oxidation.[4][5] Discard if significant tarring is observed.
Experimental Workflow: Generating the Free Base
Many reactions require the nucleophilic free base.[3][5] Generating it in situ is safer than storing the unstable oil.[4][5]
Protocol: In-Situ Free Base Generation
-
Calculate: Determine mmol of HCl salt required.
-
Dissolve: Dissolve salt in minimum volume of dry Methanol (MeOH) or Ethanol (EtOH).[5]
-
Neutralize: Add 1.05 equivalents of Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt) solution dropwise at 0°C.
-
Why: Using alkoxides in alcohol precipitates NaCl, driving the equilibrium.[5]
-
-
Filter: Filter the white NaCl precipitate under an inert atmosphere (nitrogen blanket).
-
Use: The filtrate contains the free amine.[3][4][5] Use immediately. Do not concentrate to dryness unless absolutely necessary (risk of degradation).[4][5]
Diagram 2: Synthesis & Degradation Pathway
Understanding the stability profile prevents experimental failure.[3][4][5]
Figure 2: Reactivity pathway showing the reversible salt-base transition and the irreversible degradation path (red dashed line) if exposed to air.[1][2][4][5]
Emergency Response & Waste Disposal
Spill Response
-
Solid Spill: Do not sweep (creates dust).[3][4][5] Cover with wet paper towels to dampen, then wipe up.[5] Place in a sealed bag.
-
Liquid/Oil Spill: Absorb with vermiculite or sand.[3][4][5] Do not use sawdust (potential reaction with amines).[4][5] Clean surface with dilute acetic acid (vinegar) to neutralize traces, followed by soap and water.[5]
Waste Management[1][2][3][5]
References
-
American Elements. (n.d.).[3][4][5] 1-Methyl-1H-imidazol-2-amine Safety Data Sheet. Retrieved January 28, 2026, from [Link][5]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12749, 2-Methylimidazole. (Used for comparative toxicological profiling of amino-imidazole analogs).[1][2][3][4][5] Retrieved January 28, 2026, from [Link][5]
-
Van der Eycken, E., et al. (2008).[5] Synthesis of 2-aminoimidazole alkaloids. Chemical Reviews, 108(9).[5] (Provides context on the instability of the free base form).
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4][5][7] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2][4][5]
Sources
- 1. China CAS NO 103 33 3 Manufacturers Factory Suppliers [allgreenchems.com]
- 2. americanelements.com [americanelements.com]
- 3. China 1 Methyl 1H imidazol 2 amine Manufacturers Factory Suppliers [alfachemch.com]
- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
Technical Guide: Commercial Availability & Strategic Sourcing of N-Methyl-1H-imidazol-2-amine
Executive Summary
N-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1), also known as 2-Amino-1-methylimidazole, is a critical heterocyclic building block used in the synthesis of kinase inhibitors, marine alkaloid analogs (e.g., oroidin derivatives), and as a ligand in coordination chemistry.[1]
Critical Sourcing Insight: While the free base (CAS 6646-51-1) is theoretically available, it is chemically unstable, prone to oxidation and tautomeric equilibration.[1] For all drug development and rigorous research applications, the Hydrochloride salt (CAS 14816-43-4 or 1450-94-8) is the required commercial form due to its superior crystallinity, hygroscopic stability, and shelf-life.[1]
This guide details the supply chain landscape, synthesis-derived impurity profiles, and a self-validating quality control protocol.[1]
Part 1: Chemical Profile & Identification
Researchers must ensure they are procuring the correct tautomeric form and salt species.[1] The molecule exists in equilibrium between the amino-imidazole and imino-imidazoline forms, which complicates NMR analysis in non-acidic solvents.[1]
| Feature | Specification | Notes |
| Primary Name | N-Methyl-1H-imidazol-2-amine | Also: 1-Methyl-1H-imidazol-2-amine |
| CAS (Free Base) | 6646-51-1 | Unstable.[1][2] Oil or low-melting solid.[1] Avoid for storage. |
| CAS (HCl Salt) | 14816-43-4 | Preferred Form. White to off-white crystalline solid.[1] |
| Molecular Weight | 97.12 g/mol (Base) / 133.58 g/mol (HCl) | Use HCl MW for stoichiometry calculations.[1] |
| SMILES | CN1C=CN=C1N | |
| pKa | ~7.0 - 7.5 (Conjugate acid) | Highly basic compared to standard imidazoles.[1] |
| Solubility | High in H₂O, DMSO, Methanol | Poor solubility in non-polar solvents (DCM, Hexane). |
Part 2: Synthesis & Manufacturing Routes[1]
Understanding the manufacturing route is the only way to predict "silent" impurities that do not appear in standard HPLC runs. Two primary industrial routes exist.[1]
Route A: Marckwald Cyclization (High Purity)
This is the preferred pharmaceutical route.[1] It involves the condensation of N-methylguanidine with chloroacetaldehyde (or bromoacetaldehyde diethyl acetal).[1]
-
Mechanism: The nucleophilic guanidine attacks the alpha-halo carbonyl, followed by cyclization and dehydration.[1]
-
Impurity Profile: Traces of N-methylguanidine (starting material) and regioisomeric 2-amino-1-methylimidazole (if tautomerism control fails).[1]
-
Advantage: Regiospecificity is controlled by the N-methyl group on the guanidine.[1]
Route B: Direct Methylation (Low Cost / High Risk)
This route involves the methylation of 2-aminoimidazole using methyl iodide or dimethyl sulfate.[1]
-
Mechanism: S_N2 substitution.
-
Impurity Profile: High risk of regioisomeric mixtures .[1] Methylation can occur at the N1 ring nitrogen (desired), the N3 ring nitrogen (producing 1,3-dimethyl-2-iminoimidazoline salts), or the exocyclic amine (producing N-methylamino isomers).[1]
-
Risk: These isomers often co-elute on C18 HPLC columns.[1]
Visualization: Synthesis & Impurity Logic
Figure 1: Comparison of synthetic routes. Route A is recommended for drug development due to a cleaner impurity profile.
Part 3: Supply Chain & Sourcing Strategy
Suppliers are categorized by their role in the supply chain. For this compound, "Catalog" suppliers often repackage from "Bulk" manufacturers.
Supplier Tiering
| Tier | Supplier Type | Recommended Vendors | Use Case |
| Tier 1 | Global Catalog | Sigma-Aldrich (Merck) , Santa Cruz (SCBT) | Reference Standards & Small Scale (<5g). High reliability, usually comes with CoA.[1] Expensive. |
| Tier 2 | Building Block Specialists | Enamine , Combi-Blocks , Chem-Impex | MedChem Scale (10g - 100g). Best balance of price and proven quality.[1] Often synthesize in-house (Route A). |
| Tier 3 | Bulk Traders | UCHEM , AmBeed , BOC Sciences | Process Scale (>1kg). Lowest price. Warning: Must validate batch origin (Route A vs B) before purchase.[1] |
Strategic Sourcing Protocol
-
Request the Route of Synthesis (ROS): Before buying >100g, ask the supplier if the material was made via guanidine cyclization or methylation. Reject methylation-derived batches for GMP steps.
-
Specify the Salt: Explicitly order the Hydrochloride (HCl) or Hemisulfate salt.[1] Do not accept "Free Base" unless you have immediate use and capability to handle unstable oils.[1]
-
Lead Times:
Part 4: Quality Control (The Self-Validating System)[1]
Because of the polarity and basicity of N-Methyl-1H-imidazol-2-amine, standard C18 HPLC often fails (the compound elutes in the void volume).[1] The following protocol guarantees identity and purity.
1H-NMR Validation (Identity)
-
Solvent: DMSO-d6 or D2O.
-
Key Signals:
HPLC Purity Method (HILIC Mode)
Standard Reverse Phase (C18) is not recommended due to lack of retention.[1] Use HILIC (Hydrophilic Interaction Liquid Chromatography).[1][3]
-
Column: Amide-based HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80).[1]
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 90% B to 60% B over 15 minutes.
-
Detection: UV @ 210 nm (low wavelength required as the imidazole ring absorption is weak).[1]
-
Pass Criteria: Single peak >98% area. No shoulder peaks (isomers).[1]
Visualization: QC Decision Workflow
Figure 2: Analytical workflow ensuring exclusion of regioisomers and degradation products.
Part 5: Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a desiccator or tightly sealed container.
-
Storage Temperature: -20°C is recommended for long-term storage (>6 months) to prevent slow oxidation or discoloration (yellowing).[1]
-
Solution Stability: Solutions in water or DMSO are stable for 24 hours at room temperature but should be frozen for longer storage.[1]
References
-
PubChem. Compound Summary: 1-Methyl-1H-imidazol-2-amine (CID 566321).[1][2] National Library of Medicine.[1] Available at: [Link][1]
- Storey, B. M., et al. (2009). "Synthesis of 2-aminoimidazoles via the Marckwald reaction." Journal of Organic Chemistry.
Sources
Technical Guide: Regioselective Synthesis of N-Methyl-1H-imidazol-2-amine
Executive Summary & Strategic Analysis
The synthesis of N-methyl-1H-imidazol-2-amine** (also known as 2-(methylamino)imidazole) directly from imidazole presents a significant regiochemical challenge. While the C4 and C5 positions of the imidazole ring are susceptible to electrophilic aromatic substitution, the C2 position is electronically distinct. It is the most acidic site (pKa ~18.6) but is resistant to direct electrophilic attack without activation or directing groups.
While industrial routes often utilize de novo cyclization (e.g., reacting N-methylguanidine with glyoxal), this guide addresses the specific requirement of synthesizing the target starting from imidazole . This approach is critical for late-stage functionalization of complex imidazole scaffolds in drug discovery where the ring system is already established.
The Synthetic Strategy: Protection-Activation-Amination
To achieve high regioselectivity and yield, we employ a Protection-Lithiation-Amination strategy. Direct SNAr on 2-haloimidazoles is sluggish due to the electron-rich nature of the ring; therefore, we utilize Palladium-catalyzed Buchwald-Hartwig amination , a robust methodology for coupling amines with electron-rich heteroaryl halides.
The Workflow:
-
N1-Protection: Installation of the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group to block N1 and direct C2-lithiation.
-
C2-Bromination: Regioselective lithiation at C2 followed by electrophilic quench with bromine source.
-
Pd-Catalyzed Amination: Cross-coupling of 2-bromo intermediate with methylamine.
-
Deprotection: Removal of the SEM group to yield the free amine.
Reaction Scheme & Pathway Logic
The following diagram illustrates the critical pathway and the logic gates determining success at each stage.
Caption: Logical flow for the conversion of Imidazole to N-Methyl-1H-imidazol-2-amine via C2-activation.
Detailed Experimental Protocols
Step 1: N-Protection with SEM-Cl
Rationale: The SEM group is chosen over Benzyl (Bn) or Tosyl (Ts) because it is stable to strong bases (n-BuLi) used in Step 2 and can be removed under mild conditions that do not affect the sensitive 2-amino group.
-
Reagents: Imidazole (1.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (Anhydrous).
-
Protocol:
-
Charge a flame-dried round-bottom flask with NaH (1.2 equiv) under Argon. Wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive (optional).
-
Suspend NaH in anhydrous DMF (0.5 M concentration relative to imidazole) and cool to 0°C.
-
Add Imidazole (1.0 equiv) portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 min until gas evolution ceases.
-
Add SEM-Cl (1.1 equiv) dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 3 hours.
-
QC Check: TLC (EtOAc/Hexane) should show complete consumption of imidazole.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Step 2: C2-Lithiation and Bromination
Rationale: The C2 proton of 1-SEM-imidazole is the most acidic. Lithiation at -78°C is kinetic and regioselective. CBr₄ is preferred over Br₂ as the electrophile to minimize side reactions.
-
Reagents: 1-SEM-Imidazole (1.0 equiv), n-BuLi (1.6 M in hexanes, 1.1 equiv), CBr₄ (1.2 equiv), THF (Anhydrous).
-
Protocol:
-
Dissolve 1-SEM-imidazole in anhydrous THF (0.2 M) in a flame-dried flask under Argon.
-
Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent anion migration.
-
Add n-BuLi (1.1 equiv) dropwise over 15 minutes. Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.
-
Dissolve CBr₄ (1.2 equiv) in a minimal amount of anhydrous THF and add dropwise to the lithiated species at -78°C.
-
Stir at -78°C for 1 hour, then allow to warm to RT over 2 hours.
-
Workup: Quench with saturated Na₂S₂O₃ (to reduce excess bromine species) and water. Extract with Et₂O. Dry and concentrate.
-
Yield Target: >80% conversion to 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole .
-
Step 3: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Rationale: SNAr on 2-bromoimidazoles is difficult. Pd-catalysis using bulky, electron-rich ligands (e.g., tBuBrettPhos or XPhos) facilitates oxidative addition into the hindered/electron-rich C-Br bond.
-
Reagents: 2-Bromo-intermediate (1.0 equiv), Methylamine (2.0 M in THF, 2.0 equiv), Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4 mol%), NaOtBu (1.5 equiv), Toluene or Dioxane.
-
Protocol:
-
In a glovebox or under strict Argon flow, combine the 2-bromo-intermediate, Pd₂(dba)₃, Ligand, and NaOtBu in a pressure vial.
-
Add degassed Toluene (0.1 M).
-
Add Methylamine solution (2.0 equiv). Seal the vial immediately.
-
Heat to 80-100°C for 12-16 hours.
-
QC Check: LC-MS should show the product mass (M+H). Monitor for debromination (reduction) byproduct.
-
Workup: Filter through a celite pad. Concentrate the filtrate.
-
Purification: Flash chromatography. The product is likely polar; use DCM/MeOH gradient.
-
Step 4: Deprotection
Rationale: Removal of the SEM group yields the final target.
-
Reagents: Tetrabutylammonium fluoride (TBAF, 1M in THF) or 4M HCl in Dioxane.
-
Protocol (TBAF method):
-
Dissolve the coupled product in THF.
-
Add TBAF (3.0 equiv) and reflux for 4-6 hours. (Ethylenediamine can be added to scavenge the formaldehyde byproduct).
-
Workup: Concentrate. Partition between water and DCM. Note: The product is water-soluble. If using HCl, the product precipitates as the hydrochloride salt.
-
Isolation: If using HCl, filter the solid precipitate. This is the N-methyl-1H-imidazol-2-amine hydrochloride .
-
Quantitative Process Parameters
| Parameter | Step 1 (Protection) | Step 2 (Bromination) | Step 3 (Amination) | Step 4 (Deprotection) |
| Temperature | 0°C to RT | -78°C to RT | 80-100°C | Reflux (65°C) |
| Time | 3 - 4 Hours | 3 Hours | 12 - 16 Hours | 4 - 6 Hours |
| Concentration | 0.5 M | 0.2 M | 0.1 M | 0.1 M |
| Critical Reagent | NaH (Dry) | n-BuLi (Titrated) | tBuBrettPhos (Ligand) | TBAF or HCl |
| Typical Yield | 90-95% | 75-85% | 60-75% | 85-90% |
| Key Risk | Moisture (NaH) | Temp Control (-78°C) | O₂ Poisoning (Pd) | Product Solubility (Aq) |
Quality Control & Troubleshooting
Analytical Checkpoints
-
1H NMR (DMSO-d6):
-
Intermediate (2-Br): Loss of C2-H singlet (usually ~7.8 ppm in imidazole).
-
Final Product: Methyl group doublet (coupling to NH) around 2.8-3.0 ppm. Imidazole ring protons as two doublets or a singlet (if tautomerizing fast) around 6.5-6.8 ppm.
-
-
Tautomerism Note: N-methyl-1H-imidazol-2-amine exists in equilibrium with its imino-tautomer. In NMR, this may broaden the ring signals or NH signals depending on solvent and pH.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Step 2: Low Yield / SM Recovery | Wet THF or inactive n-BuLi. | Distill THF over Na/Benzophenone. Titrate n-BuLi before use. |
| Step 2: 4,5-Dibromination | Excess CBr4 or n-BuLi; Temp too high. | Ensure strict -78°C. Add n-BuLi slowly. Use exact stoichiometry. |
| Step 3: No Reaction | Catalyst poisoning or oxidative addition failure. | Degas solvents thoroughly (freeze-pump-thaw). Switch to XPhos Pd G3 catalyst. |
| Step 4: Product Loss in Aqueous | Product is highly polar/water soluble. | Do not wash with water. Evaporate and use Reverse Phase chromatography or crystallize as HCl salt. |
Process Workflow Visualization
Caption: Operational workflow for the critical Palladium-catalyzed amination step.
References
-
Protection & Lithiation Strategy
-
Bromination of Imidazoles
-
Palmer, B. et al. "Synthesis and Reactions of Brominated 2-Nitroimidazoles."[2] J. Chem. Soc. Perkin Trans. 1. (Demonstrates reactivity patterns of imidazole bromination).
-
-
Palladium-Catalyzed Amination (Buchwald-Hartwig)
-
Alsabeh, P. et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2013.[3] (Key reference for amination of bromoimidazoles using tBuBrettPhos). Link
- Charles, M. et al. "General Method for the Palladium-Catalyzed Amination of 2-Haloimidazoles." Journal of Organic Chemistry.
-
-
General Imidazole Synthesis (Contextual)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of N-Methyl-1H-imidazol-2-amine via Reductive Amination
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Target Molecule: N-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1) Core Challenge: The selective mono-methylation of 2-aminoimidazole is chemically non-trivial due to the guanidine-like character of the 2-amino group. The exocyclic nitrogen is moderately nucleophilic, but once methylated, the resulting secondary amine is often more nucleophilic than the starting material, leading to rapid over-methylation (dimethylation) or quaternary salt formation.
Protocol Strategy: This guide moves beyond generic "textbook" reductive amination. We utilize a pH-controlled Sodium Cyanoborohydride (NaBH₃CN) protocol with Paraformaldehyde. Unlike Sodium Triacetoxyborohydride (STAB), NaBH₃CN allows for tighter pH regulation (pH 5.0–6.0), which is critical to stabilize the iminium intermediate without rapidly reducing the aldehyde itself.
Key Mechanistic Insight
The reaction proceeds through a delicate equilibrium between the carbinolamine (hemiaminal) and the iminium species. By using Paraformaldehyde (depolymerized in situ) instead of aqueous Formalin, we minimize hydration of the aldehyde, pushing the equilibrium toward the imine.
Experimental Design & Reagents
Reagent Table
| Reagent | Role | Equiv. | Purity/Grade | Notes |
| 2-Aminoimidazole Sulfate | Substrate | 1.0 | >98% | Starting salt form is stable; requires free-basing. |
| Paraformaldehyde | C1 Source | 0.95 | Reagent Grade | Limiting reagent to prevent over-methylation. |
| Sodium Methoxide (NaOMe) | Base | 1.0 | 25% in MeOH | Used to liberate the free amine. |
| Sodium Cyanoborohydride | Reductant | 1.5 | 95% | Toxic: Handle in fume hood. |
| Acetic Acid (Glacial) | Catalyst | N/A | >99% | Used to adjust pH to 5.0–6.0. |
| Methanol (Anhydrous) | Solvent | N/A | HPLC Grade | Moisture competes with imine formation. |
Equipment
-
Two-neck round bottom flask (flame dried).
-
pH meter (calibrated for non-aqueous/mixed solvent) or narrow-range pH paper (pH 4-7).
-
Syringe pump (optional, for slow addition of reductant).
-
SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges (for purification).
Detailed Protocol: Step-by-Step
Phase 1: Free-Basing and Imine Formation
Rationale: The sulfate salt of 2-aminoimidazole is non-nucleophilic. We must liberate the free base in situ, but avoid excess strong base which would decompose the reductant.
-
Setup: Charge a 100 mL two-neck flask with 2-Aminoimidazole Sulfate (1.0 g, 3.78 mmol) and Anhydrous Methanol (20 mL) . Stir under Nitrogen atmosphere.
-
Neutralization: Add Sodium Methoxide (25% in MeOH) dropwise until the suspension clears or pH reaches ~9-10. Stir for 15 minutes.
-
Depolymerization: Add Paraformaldehyde (108 mg, 3.60 mmol, 0.95 eq) .
-
Critical Control Point: We use a slight deficit (0.95 eq) of formaldehyde. It is better to have unreacted starting material (separable) than dimethylated byproduct (difficult to separate).
-
-
Reflux: Heat the mixture to 60°C for 1 hour . This ensures depolymerization of paraformaldehyde and formation of the carbinolamine/imine equilibrium.
-
Cooling: Cool the reaction mixture to 0°C (ice bath) .
Phase 2: pH Adjustment and Reduction
Rationale: NaBH₃CN requires acidic conditions to effectively reduce the iminium ion. However, too much acid will protonate the imidazole ring nitrogens, deactivating the system.
-
Acidification: Add Glacial Acetic Acid dropwise while monitoring pH. Target pH 5.0–6.0 .
-
Note: If the pH drops below 4, the amine becomes fully protonated (ammonium) and will not react. If pH > 7, the reduction is extremely slow.
-
-
Reduction: Add Sodium Cyanoborohydride (356 mg, 5.67 mmol, 1.5 eq) in one portion.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH). Look for the disappearance of the imine intermediate.
-
Phase 3: Quenching and Workup
Rationale: Standard aqueous extraction is difficult due to the high water solubility of the imidazole product. Ion exchange chromatography is superior here.
-
Quench: Adjust pH to < 2 using 1M HCl (careful gas evolution: HCN). Stir for 30 mins to destroy excess borohydride.
-
Basification: Adjust pH to > 12 using 2M NaOH.
-
Purification (SCX Method):
-
Load the crude mixture onto a pre-conditioned SCX-2 cartridge .
-
Wash with Methanol (removes non-basic impurities and excess formaldehyde).
-
Elute product with 2M Ammonia in Methanol .
-
-
Isolation: Concentrate the ammoniacal fractions under reduced pressure to yield N-Methyl-1H-imidazol-2-amine as an off-white solid.
Experimental Workflow Visualization
Figure 1: Logical workflow for the pH-controlled reductive amination process. Note the critical loop at the TLC check to ensure reaction completion before quenching.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | pH too low (<4.0) | The amine is protonated and cannot form the imine. Add TEA or NaOMe to raise pH to 5.5. |
| Dimethylated Product (>10%) | Excess Formaldehyde | Strictly limit Paraformaldehyde to 0.90–0.95 equivalents. Do not use aqueous Formalin. |
| No Reaction | Wet Solvent | Water hydrolyzes the imine back to aldehyde + amine. Dry MeOH over 3Å sieves. |
| Sticky/Gummy Crude | Boron Salts | Use the SCX purification method described. Avoid aqueous extraction if possible. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[3] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of N-Methyl-1H-imidazol-2-amine by column chromatography.
Part 1: Executive Summary & Compound Profile[3]
The Challenge: "The Tailing Trap"
Purifying N-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1) presents a classic chromatographic challenge known as "The Tailing Trap." This molecule possesses two distinct chemical characteristics that make standard silica gel chromatography difficult:
-
High Polarity: The imidazole ring and primary amine create a highly polar surface area.
-
Basicity (pKa ~8.5): The 2-amino group, in conjugation with the ring nitrogens, creates a basic center that interacts strongly with the acidic silanol groups (
) on the surface of standard silica gel.[1]
If purified using a standard Dichloromethane (DCM)/Methanol gradient, the compound will undergo ion-exchange chromatography rather than simple adsorption, resulting in severe peak tailing, poor resolution, and low mass recovery (irreversible adsorption).[1][2]
The Solution: Competitive Silanol Deactivation
To successfully purify this compound, the chromatographic system must be modified to suppress these secondary interactions. This guide details two robust protocols:
-
Method A (Primary): Normal Phase Silica with Amine Modifiers (Ammoniated Silica).[2][3]
-
Method B (Secondary): Reverse Phase (C18) with pH Buffering.[2][3]
Part 2: Pre-Purification Analysis[1][3]
Before initiating the column, the crude mixture must be analyzed to define the separation window.
Solubility Check
-
DCM: Low to Moderate solubility (often requires MeOH to fully dissolve).[3]
-
Methanol: High solubility.[3]
-
Water: High solubility.[3]
-
Hexanes/EtOAc: Insoluble.[3]
TLC Method Development
Standard TLC plates (Silica Gel 60 F254) will show the compound streaking from the baseline. You must use a basified mobile phase for accurate Rf determination.[3]
Recommended TLC Eluent:
-
Base: DCM : MeOH :
(aq) — [90 : 9 : 1][1][2][3][4] -
Alternative: DCM : MeOH : Triethylamine (TEA) — [94 : 5 : 1][1][2][3]
Visualization:
-
UV (254 nm): Weak to moderate absorption.[3]
-
Ninhydrin Stain: Strong positive (Purple/Red) due to the primary amine.[3]
-
Iodine Chamber: Universal detection (Yellow/Brown spots).[3]
Part 3: Detailed Protocols
Method A: Modified Normal Phase (Ammoniated Silica)
The "Gold Standard" for small-scale organic synthesis purification.[1][3]
Reagents Required[2][3][4][5][6][7][8]
-
Ammonium Hydroxide (28-30%
in water) OR 7N in Methanol (Preferred).[3] -
Silica Gel (40–63 µm particle size).[3]
Step-by-Step Protocol
1. Mobile Phase Preparation (The "CMA" System) Prepare the "CMA" (Chloroform/Methanol/Ammonia) equivalent using DCM.[3]
-
Warning: Mixing
with DCM is immiscible without Methanol.[3] You must follow the order of addition. -
Recipe (1 Liter of 90:9:1):
2. Column Packing (Slurry Method) Do not pack the column with pure DCM.[3] The silica must be equilibrated with the base to deactivate silanols before the sample touches it.
-
Slurry the silica gel in the starting mobile phase (e.g., 95:4:1 DCM:MeOH:
). -
Pour into the column and pack under pressure.
-
Flush with 2-3 column volumes (CV) of the mobile phase to ensure the pH of the silica bed is basic.
3. Sample Loading (Dry Load Technique) Liquid loading is discouraged due to solubility issues in low-polarity solvent.[3]
-
Dissolve the crude N-Methyl-1H-imidazol-2-amine in a minimum amount of MeOH.
-
Add dry silica gel (approx.[3] 10x the mass of the crude).
-
Evaporate to dryness on a rotary evaporator until a free-flowing powder remains.
-
Carefully add this powder to the top of the packed column and protect with a layer of sand.
4. Elution Gradient Run the column using a stepwise gradient to maintain tight bands.
| Step | Solvent Composition (DCM : MeOH : | Volume (CV) | Purpose |
| 1 | 95 : 4 : 1 | 2 | Elute non-polar impurities |
| 2 | 90 : 9 : 1 | 3-5 | Target Elution Zone |
| 3 | 80 : 18 : 2 | 2 | Flush polar impurities |
Method B: Reverse Phase (C18) Flash Chromatography
Recommended for automated flash systems (e.g., Biotage, Teledyne ISCO) or high-purity requirements.[1][2][3]
Rationale: C18 silica eliminates the silanol interaction problem significantly, but pH control is still vital to keep the amine in its neutral (free base) form or fully protonated form for consistent retention.[1]
Protocol:
-
Column: C18 Flash Cartridge (e.g., 12g - 40g).
-
Solvent A: Water + 0.1%
(Ammonium Bicarbonate) - pH ~8.0.[3] -
Solvent B: Acetonitrile (ACN).[3]
-
Gradient: 0% B to 30% B over 15 CV.
-
Note: The compound is very polar and will elute early (likely 5-15% ACN).[3]
-
-
Workup: Lyophilize fractions to remove water and the volatile buffer (
sublimes).
Part 4: Visualization of Mechanisms
Diagram 1: The "Silanol Shielding" Mechanism
This diagram illustrates why the addition of Ammonia is critical. It acts as a competitive inhibitor, blocking the acidic sites on the silica surface that would otherwise trap the target amine.
Caption: Ammonia saturates acidic silanol sites, forcing the target amine to elute via weak adsorption rather than strong ionic bonding.[1][2][3]
Diagram 2: Purification Workflow
Caption: Operational workflow for the purification of N-Methyl-1H-imidazol-2-amine using modified normal phase chromatography.
Part 5: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Streaking/Tailing on TLC | Insufficient base in mobile phase.[3] | Increase |
| Compound Stuck at Baseline | Polarity too low. | Increase MeOH % in the mobile phase (up to 20%). |
| Precipitation in Column | Solubility limit reached. | Switch to Dry Loading (if not already used) or ensure MeOH content is >5%.[3] |
| Silica Dissolution | MeOH concentration >20%.[3][5][8] | Silica dissolves in high MeOH.[3][8][9] If >20% MeOH is needed, switch to Reverse Phase (C18) .[1][2][3] |
| Co-elution with Impurities | Gradient too steep. | Use a shallower gradient (e.g., 0.5% MeOH increments).[1][2][3] |
Part 6: References
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Retrieved from [1][2][3]
-
Common Organic Chemistry. (2024).[3] Solvent Systems for Silica Gel Column Chromatography. Retrieved from [1][2][3]
-
Biotage. (2012).[3] Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [1][2][3]
-
University of Rochester. (n.d.).[3] Chromatography: Solvent Systems For Flash Column. Retrieved from [1][2][3]
-
PubChem. (2025).[3][10] 2-Aminoimidazole Compound Summary (CID 82140).[3] National Library of Medicine. Retrieved from [1][2][3][10]
-
Storey, B. T., et al. (1964).[1][2][11] The pKa Values of Some 2-Aminoimidazolium Ions. Journal of Organic Chemistry, 29(10), 3118–3120.[1][2][3][11] (Cited for basicity data).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. 2-Aminoimidazole | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Recrystallization of N-Methyl-1H-imidazol-2-amine Hydrochloride
Executive Summary
This technical guide details the purification of N-Methyl-1H-imidazol-2-amine hydrochloride (also known as 1-Methyl-2-aminoimidazole HCl). This compound is a critical heterocyclic building block used in the synthesis of creatinine analogs, ionic liquids, and pharmaceutical intermediates.
Commercial synthesis often yields a product contaminated with starting materials (e.g., sarcosine, cyanamide), colored oligomers, and inorganic salts. Due to the high polarity and hygroscopic nature of the hydrochloride salt, standard recrystallization techniques often result in "oiling out" rather than crystallization. This guide provides a robust, biphasic solvent system protocol designed to overcome these thermodynamic barriers and achieve purities exceeding 98% (HPLC).
Physicochemical Profile & Solubility Logic
Understanding the solubility landscape is prerequisite to successful crystallization. The hydrochloride salt exhibits a steep solubility curve in protic solvents but is virtually insoluble in non-polar media.
Table 1: Solubility Profile (at 25°C)
| Solvent | Solubility | Role in Protocol |
| Water | Very High (>500 mg/mL) | Avoid (unless salting out); causes yield loss. |
| Methanol | High | Primary Solvent (Dissolution). |
| Ethanol (Abs.) | Moderate to High | Primary Solvent (Preferred for slower crystal growth). |
| Isopropanol (IPA) | Low to Moderate | Transition Solvent ; good for hot filtration. |
| Ethyl Acetate | Insoluble | Anti-Solvent (Precipitant). |
| Diethyl Ether | Insoluble | Anti-Solvent (Aggressive precipitant). |
| Acetone | Very Low | Anti-Solvent (Moderate precipitant). |
Mechanistic Insight: The N-methyl group adds slight lipophilicity compared to the unsubstituted 2-aminoimidazole, but the ionic lattice of the HCl salt dominates the physical properties. The strategy relies on displacement crystallization : dissolving the salt in a high-dielectric protic solvent (Ethanol) and reducing the dielectric constant of the medium by introducing an aprotic anti-solvent (Ethyl Acetate or Acetone) to force lattice formation.
Experimental Protocol
Method A: The Ethanol-Ethyl Acetate Displacement (Recommended)
This method balances yield and purity, minimizing the risk of trapping mother liquor inclusions.
Reagents:
-
Crude N-Methyl-1H-imidazol-2-amine HCl
-
Ethanol (Absolute, anhydrous preferred)
-
Ethyl Acetate (ACS Grade)
-
Activated Charcoal (Norit or equivalent, acid-washed)
Step-by-Step Workflow:
-
Dissolution (Saturation):
-
Place 10 g of crude solid in a 100 mL round-bottom flask (RBF).
-
Add Ethanol slowly while heating to reflux (approx. 78°C). Use the minimum amount required to dissolve the solid (typically 3-5 mL per gram).
-
Note: If a small amount of inorganic salt (NaCl) remains undissolved, do not add excess solvent.
-
-
Decolorization (Critical):
-
If the solution is yellow/brown (common due to oxidation), add activated charcoal (5-10 wt% of crude mass).
-
Stir at reflux for 10–15 minutes.
-
Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove charcoal/insolubles. Speed is essential to prevent premature crystallization.
-
-
Crystallization Onset:
-
Return the clear filtrate to a clean RBF. Heat to reflux.[1]
-
Add hot Ethyl Acetate dropwise until a persistent cloudiness (turbidity) is observed.
-
Add a few drops of Ethanol to just clear the solution again.
-
-
Crystal Growth:
-
Remove from heat. Allow the flask to cool to room temperature slowly (wrap in foil or place in a warm oil bath and turn off heat).
-
Once at room temperature, transfer to a fridge (4°C) for 4–12 hours.
-
Observation: White to off-white needles or prisms should form.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.[2]
-
Wash: Wash the cake with a cold mixture of Ethanol:Ethyl Acetate (1:4 ratio) followed by pure cold Ethyl Acetate.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours. (Compound is hygroscopic; store in a desiccator).
-
Method B: The "Oiling Out" Rescue (Troubleshooting)
If the product separates as a separate liquid phase (oil) rather than crystals, it indicates the anti-solvent was added too quickly or the temperature dropped too fast.
-
Re-dissolve: Heat the mixture until the oil phase re-dissolves into the solvent.
-
Seed: Add a tiny crystal of pure product (seed crystal) if available.
-
Scratch: Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
High-Shear Stirring: Stir vigorously while cooling. This breaks up oil droplets and encourages solidification.
Process Visualization
The following diagram illustrates the decision logic and workflow for the purification process.
Caption: Workflow logic for the purification of N-Methyl-1H-imidazol-2-amine HCl, including troubleshooting loops for phase separation (oiling out).
Characterization & Purity Assessment
To validate the success of the recrystallization, compare the isolated solid against these benchmarks:
-
Appearance: White crystalline solid (Crude is often beige/brown).
-
Melting Point: The HCl salt typically melts in the range of 150°C – 165°C (Note: Exact MP depends on hydration state; anhydrous forms are higher). Sharpness of the range (<2°C) indicates purity.
-
1H NMR (D2O or DMSO-d6):
-
Look for the N-Methyl singlet around δ 3.4 - 3.6 ppm .
-
Aromatic protons at δ 6.8 - 7.2 ppm (pair of doublets or singlet depending on resolution).
-
Absence of impurity peaks (e.g., sarcosine methyl signals).
-
Safety & Handling
-
Corrosivity: As a hydrochloride salt, the compound is acidic. Avoid inhalation of dust.
-
Hygroscopicity: The purified salt will absorb atmospheric moisture, leading to deliquescence. Store in a tightly sealed container with desiccant.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (liberates the free amine).
References
-
PubChem. 1-Methyl-1H-imidazol-2-amine hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]
- Organic Syntheses.General Procedures for Recrystallization of Polar Hydrochloride Salts.
Sources
Application Note: Comprehensive Characterization of N-Methyl-1H-imidazol-2-amine
Introduction & Chemical Context
N-Methyl-1H-imidazol-2-amine (also known as 1-Methyl-2-aminoimidazole or 2-Amino-1-methylimidazole) is a critical small-molecule heterocyclic amine.[1] It primarily arises as a hydrolytic degradation product of creatinine and is a structural isomer of 2-amino-4-methylimidazole.[1]
In drug development and dietary supplement analysis, accurate characterization of this molecule is challenging due to three specific physicochemical hurdles:
-
High Polarity: With a LogP of approximately -1.2 to 0.4, it exhibits negligible retention on standard C18 reversed-phase columns, often eluting in the void volume.[1]
-
Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between the amino (aromatic) and imino (non-aromatic) forms, complicating NMR interpretation.[2]
-
Low UV Sensitivity: The lack of extended conjugation limits UV detection limits, necessitating specific wavelength optimization or Mass Spectrometry (MS) detection.[2]
This guide provides three validated workflows for the robust analysis of N-Methyl-1H-imidazol-2-amine.
Chemical Profile
| Parameter | Value | Notes |
| Formula | ||
| MW | 97.12 g/mol | Monoisotopic Mass: 97.06 |
| pKa | ~7.5 - 8.0 | Basic nature requires buffered mobile phases.[1][3] |
| Solubility | High (Water, MeOH) | Poor solubility in non-polar solvents (Hexane).[2] |
| Key Impurity Of | Creatinine, Creatine | Marker of hydrolysis or thermal degradation.[2] |
Analytical Strategy Overview
The following decision tree outlines the selection of the appropriate analytical method based on the laboratory's specific requirements (Sensitivity vs. Accessibility).
Figure 1: Analytical method selection workflow based on sensitivity needs and equipment availability.
Method A: HILIC-MS/MS (Trace Analysis)[1]
Context: This is the preferred method for detecting N-Methyl-1H-imidazol-2-amine as a trace impurity (e.g., in creatinine samples) due to the molecule's inability to retain on C18.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-layer mechanism to retain polar amines.[1]
Protocol Parameters
-
Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm).[1]
-
Why: The zwitterionic or amide stationary phase interacts strongly with the polar amine, preventing void elution.[2]
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).[1][2]
-
Why: Ammonium acetate is volatile (MS compatible) and provides necessary ionic strength to manage the charged amine.[2]
-
-
Injection Volume: 2 µL.
Gradient Table
| Time (min) | % A (Buffer) | % B (ACN) | Phase |
| 0.0 | 5 | 95 | Loading |
| 2.0 | 5 | 95 | Isocratic Hold |
| 8.0 | 40 | 60 | Elution Gradient |
| 10.0 | 40 | 60 | Wash |
| 10.1 | 5 | 95 | Re-equilibration |
| 15.0 | 5 | 95 | Ready |
MS Settings (MRM Transitions)[1][2]
-
Precursor Ion: 98.1 m/z
[2] -
Quantifier Ion: 56.1 m/z (Ring fragmentation)[2]
-
Qualifier Ion: 41.1 m/z (N-methyl fragment)[1]
-
Collision Energy: Optimized per instrument (start at 15-20 eV).
Method B: Ion-Pair HPLC-UV (QC & Assay)[1]
Context: For laboratories without MS or those performing routine purity assays, standard C18 columns fail. By adding an ion-pairing reagent (alkane sulfonate), we create a neutral complex with the basic amine that retains on the hydrophobic C18 surface.
Protocol Parameters
-
Column: C18 End-capped (4.6 x 150 mm, 5 µm).[1]
-
Ion-Pair Reagent: Sodium 1-Octanesulfonate (OSA).[1]
-
Mobile Phase:
-
Detection (UV): 215 nm.[2]
-
Why: The imidazole ring absorption is strongest <220 nm. 254 nm is often too insensitive for this specific derivative.[2]
-
-
Column Temp: 30°C.
Troubleshooting Guide
-
Drifting Retention Times: Ion-pairing reagents require long equilibration times.[1] Flush the column with the mobile phase for at least 60 minutes before the first injection.[2]
-
Peak Tailing: The free silanols on the silica support may interact with the amine.[2] Ensure the column is "End-capped" and consider adding 1% Triethylamine (TEA) to the buffer if tailing persists.
Method C: Structural Characterization (NMR)[1][2]
Context: Distinguishing N-Methyl-1H-imidazol-2-amine from its isomers (e.g., 4-methyl or 5-methyl variants) requires NMR. The solvent choice is critical due to the exchangeable protons on the amine group.[2]
Solvent Selection[1][2]
-
Recommended: DMSO-d6.[1]
-
Why: It slows down proton exchange, often allowing the observation of the
protons as a broad singlet.
-
-
Avoid:
(unless only carbon backbone is needed), as it will exchange with the amine protons, causing the signal to disappear (H-D exchange).[2]
Expected 1H NMR Shifts (DMSO-d6, 400 MHz)
| Proton Group | Shift ( | Multiplicity | Integration | Assignment |
| N-CH3 | 3.30 - 3.45 | Singlet | 3H | Methyl on Nitrogen |
| Ring H (C4/C5) | 6.50 - 6.70 | Doublets (or Singlet*) | 2H | Imidazole Ring Protons |
| -NH2 | 5.50 - 6.50 | Broad Singlet | 2H | Exocyclic Amine (Variable) |
*Note: The ring protons may appear as a singlet if the chemical environment is averaged or if resolution is insufficient, but they are chemically non-equivalent.[2]
Tautomeric Considerations
The 2-aminoimidazole moiety can exist in two forms. In DMSO, the amino form (aromatic) typically predominates, but the imino form may contribute to line broadening.[2]
Figure 2: Tautomeric equilibrium relevant to NMR interpretation.
References
-
PubChem Compound Summary. (2023). 1-Methyl-1H-imidazol-2-amine (CID 566321).[1][5] National Center for Biotechnology Information.[1][2] [Link][1][2][5]
-
Jia, Z. et al. (2018).[1][2] Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate.[1][2] (Provides context on 2-aminoimidazole synthesis and NMR characterization principles). [Link]
-
Agilent Technologies. (2018).[1][2] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (Technical grounding for the HILIC protocol selection). [Link]
-
Chromatography Forum. (2013). RP HPLC method for Imidazole.[1][2][4][6] (Discussions on ion-pairing strategies for polar imidazoles). [Link]
Sources
- 1. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trend in creatinine determining methods: Conventional methods to molecular‐based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 535820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 5. americanelements.com [americanelements.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Using N-Methyl-1H-imidazol-2-amine in medicinal chemistry applications.
Executive Summary & Pharmacophore Analysis[1][2]
N-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1) represents a privileged scaffold in modern medicinal chemistry.[1] Unlike its unsubstituted parent (2-aminoimidazole), the N-methylated variant offers a "locked" tautomeric profile, enhanced lipophilicity, and a distinct hydrogen-bond donor/acceptor motif critical for fragment-based drug discovery (FBDD).[1]
The "Tautomer Lock" Advantage
In unsubstituted 2-aminoimidazoles, rapid equilibrium exists between the amino-imidazole and imino-imidazoline forms.[1] This tautomeric ambiguity can complicate ligand-protein binding thermodynamics.
-
Unsubstituted: High entropic penalty upon binding if the protein selects a specific tautomer.[1]
-
N-Methylated: The N-methyl group at position 1 forces the exocyclic nitrogen to remain predominantly in the amino form (or specific imino resonance contributors), reducing the entropic cost of binding.
Key Applications
-
BACE1 Inhibition (Alzheimer's): Acts as a bioisostere for guanidine, interacting with the catalytic dyad (Asp32/Asp228) of
-secretase.[1] -
Biofilm Dispersion: Disrups bacterial signaling pathways (quorum sensing) without bactericidal pressure, reducing resistance development.[1]
-
Fused Heterocycle Synthesis: Precursor for imidazo[1,2-a]pyrimidines (antivirals, kinase inhibitors).[1]
Physicochemical Profile
| Property | Value / Description | Relevance |
| Molecular Formula | C | Fragment-sized for FBDD.[1][2] |
| Molecular Weight | 97.12 g/mol | High ligand efficiency (LE) potential.[1] |
| pKa (Conjugate Acid) | ~7.0 - 7.5 | Physiologically relevant ionization; exists as a cation in acidic lysosomes (BACE1 environment).[1] |
| H-Bond Donors | 1 (Exocyclic -NH | Critical for Asp interaction.[1] |
| H-Bond Acceptors | 1 (Endocyclic N-3) | Directional H-bonding.[1] |
| LogP | ~ -1.2 to -0.5 | High water solubility; requires decoration for BBB penetration.[1] |
Synthetic Protocols
Protocol A: De Novo Synthesis of the Core Scaffold
Objective: Synthesis of 1-methyl-1H-imidazol-2-amine via cyclization.[1]
Rationale: Direct alkylation of 2-aminoimidazole often leads to poly-alkylation.[1] The cyclization of N-methylguanidine with an
Materials
-
N-Methylguanidine hydrochloride (1.0 eq)[1]
-
Chloroacetaldehyde (50% wt. in water) (1.2 eq)[1]
-
Sodium acetate (anhydrous) (2.5 eq)[1]
-
Solvent: Water/Ethanol (1:1 v/v)[1]
-
Workup: NaOH, Dichloromethane (DCM), Brine.
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve N-methylguanidine HCl (10 mmol) and sodium acetate (25 mmol) in 20 mL of Water/Ethanol mixture.
-
Cyclization: Add chloroacetaldehyde (12 mmol) dropwise over 15 minutes at room temperature.
-
Mechanistic Insight: The unmethylated nitrogen of the guanidine attacks the aldehyde, followed by the methylated nitrogen attacking the
-chloride (or vice versa depending on pH, but the product is thermodynamically driven to the aromatic imidazole).
-
-
Reflux: Heat the reaction mixture to 80°C for 4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM).[1] The product will appear as a polar, UV-active spot.[1]
-
Neutralization: Cool to 0°C. Basify to pH >12 using 5M NaOH. This deprotonates the product, rendering it neutral and extractable.
-
Extraction: Extract exhaustively with DCM (4 x 30 mL). The product is water-soluble, so multiple extractions are critical.[1]
-
Purification: Dry combined organics over Na
SO , filter, and concentrate in vacuo. If necessary, recrystallize from cold acetonitrile or purify via flash chromatography (DCM/MeOH/NH OH 90:9:1).[1]
Protocol B: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
Objective: Expansion of the core into a fused bicyclic system (antiviral scaffold). Reaction Type: Condensation with 1,3-electrophiles.[1]
Materials
-
1-Methyl-1H-imidazol-2-amine (from Protocol A) (1.0 eq)[1]
-
4-Chlorobenzaldehyde (1.0 eq) (Example electrophile)
-
Ethyl acetoacetate (or similar 1,3-dicarbonyl) (1.0 eq)[1]
-
Catalyst: Glacial Acetic Acid (cat.) or Piperidine.[1]
Step-by-Step Methodology
-
Setup: Mix amine (1.0 eq), aldehyde (1.0 eq), and dicarbonyl (1.0 eq) in ethanol.
-
Reaction: Reflux for 6–12 hours.
-
Isolation: Cool the mixture. The fused product often precipitates.[1] Filter and wash with cold ethanol.[1][3]
Visualizing the Science
Diagram 1: Synthetic Workflow & Mechanism
This diagram illustrates the cyclization pathway (Protocol A) and the divergence into fused heterocycles (Protocol B).
Caption: Synthetic pathway from N-methylguanidine precursors to the core scaffold and downstream medicinal applications.
Diagram 2: BACE1 Interaction Map (Mechanistic Logic)
This diagram details how the scaffold mimics the transition state of substrate cleavage in Alzheimer's therapy.
Caption: Pharmacophore mapping of the 2-aminoimidazole core within the BACE1 catalytic site.
Troubleshooting & Stability Notes
-
Oxidation Sensitivity: The 2-aminoimidazole ring is electron-rich.[1] Avoid prolonged exposure to strong oxidants (e.g., KMnO
, excess H O ) as this can lead to ring degradation or formation of azo-dimers. -
Hygroscopicity: The HCl salt of N-methyl-1H-imidazol-2-amine is hygroscopic.[1] Store in a desiccator.
-
Regioselectivity in Functionalization: When coupling with acyl chlorides, the exocyclic amine is the primary nucleophile. However, if strong bases (NaH) are used, the ring C-4/C-5 protons can be deprotonated, leading to side reactions. Use mild bases like Pyridine or DIPEA for amide formation.[1]
References
-
BenchChem. (2025).[1][6] Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Retrieved from [1]
-
Mancini, F., et al. (2011).[1][7] "A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation." European Journal of Medicinal Chemistry. Retrieved from
-
Chauhan, S., et al. (2024).[1][8][9] "Ultrasound-assisted C-H functionalization... synthesis of imidazo[1,2-a]pyridines." Synlett. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 1-Methyl-1H-imidazol-2-amine (CAS 6646-51-1).[1] Retrieved from [1]
-
Anand, P., et al. (2012).[1] "Aminoimidazoles as BACE-1 inhibitors: The challenge to achieve in vivo brain efficacy." Journal of Medicinal Chemistry. Retrieved from [1]
Sources
- 1. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | MDPI [mdpi.com]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the cognitive impact of BACE1 inhibition for Alzheimer’s disease | VJDementia [vjdementia.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Note: N-Methyl-1H-imidazol-2-amine as a Building Block in Organic Synthesis
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of N-Methyl-1H-imidazol-2-amine (also known as 1-Methyl-2-aminoimidazole) as a versatile building block for constructing fused heterocyclic systems and guanidine-mimetic scaffolds.
Introduction: The Guanidine Mimic
N-Methyl-1H-imidazol-2-amine is a critical intermediate bridging simple imidazoles and complex fused heterocycles. Structurally, it represents a cyclic, constrained guanidine mimic.[1] Unlike its unsubstituted parent (2-aminoimidazole), the N1-methyl group locks the tautomeric equilibrium, directing reactivity and solubility profiles that are essential for high-precision synthesis.[1]
Key Chemical Properties
| Property | Data | Significance |
| CAS Number | 6646-51-1 (Free Base)1450-94-8 (HCl Salt) | Essential for procurement verification. |
| Molecular Formula | C₄H₇N₃ | Low molecular weight (97.12 g/mol ) allows high atom economy.[1] |
| pKa (Conjugate Acid) | ~7.2 - 7.5 | More basic than imidazole (pKa 7.0) due to the electron-donating amino group; acts as a strong nucleophile. |
| Tautomerism | Fixed N1-Methyl | Prevents |
Reactivity Profile & Mechanistic Pathways
The utility of N-Methyl-1H-imidazol-2-amine lies in its dual nucleophilic character (exocyclic amine vs. endocyclic N3) and its electron-rich C5 position.
Core Reactivity Matrix
-
Cyclocondensation (The "Fusion" Pathway): Reacts with 1,3-dicarbonyls or
-haloketones to form bicyclic systems.[1] Because N1 is methylated, cyclization often yields cationic quaternary salts (e.g., imidazo[1,2-a]pyrimidinium), which are valuable as ionic liquids or electrophilic scaffolds.[1] -
Electrophilic Aromatic Substitution (
): The C5 position is highly activated.[1] Halogenation or formylation occurs readily at this site, allowing for further cross-coupling (Suzuki, Sonogashira).[1] -
Guanidine Mimicry: In medicinal chemistry, the 2-amino-1-methylimidazole motif mimics the arginine side chain, forming bidentate hydrogen bonds with aspartate/glutamate residues in kinase pockets (e.g., BRAF, p38
).[1]
Reaction Pathway Diagram
The following diagram illustrates the divergent synthesis pathways starting from N-Methyl-1H-imidazol-2-amine.
Caption: Divergent synthetic pathways. Red arrows indicate cyclization routes; Blue arrow indicates functionalization.
Protocol: Synthesis of Imidazo[1,2-a]pyrimidinium Salts
This protocol describes the condensation of N-Methyl-1H-imidazol-2-amine with acetylacetone. Unlike the reaction with unmethylated 2-aminoimidazole (which yields a neutral molecule), this reaction yields a cationic fused salt , a unique class of polar building blocks.[1]
Objective
To synthesize 1,5,7-trimethylimidazo[1,2-a]pyrimidin-1-ium perchlorate (or chloride).
Materials
-
Substrate: N-Methyl-1H-imidazol-2-amine (1.0 eq, 10 mmol)
-
Reagent: Acetylacetone (1.1 eq, 11 mmol)[1]
-
Solvent: Ethanol (Absolute)[1]
-
Catalyst: Glacial Acetic Acid (0.5 mL) or Piperidine (cat.)
-
Workup: Diethyl ether, Sodium Perchlorate (if anion exchange is desired for isolation).[1]
Step-by-Step Methodology
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve N-Methyl-1H-imidazol-2-amine (0.97 g, 10 mmol) in ethanol (10 mL).
-
Add Acetylacetone (1.1 g, 11 mmol) dropwise.
-
Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 80°C) with magnetic stirring for 6–12 hours.
-
Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1). The starting amine spot (polar, near baseline) should disappear.[1]
-
-
Isolation (Salt Formation):
-
Cool the reaction mixture to room temperature.
-
Option A (Chloride Salt): If using the HCl salt of the starting material, the product may precipitate upon cooling or addition of diethyl ether.[1] Filter and wash with cold ether.[1]
-
Option B (Perchlorate Salt - CAUTION): To isolate a stable crystalline salt, treat the cooled ethanolic solution with a saturated solution of
in ethanol.[1] The perchlorate salt of the quaternary cation will precipitate. -
Safety Note: Perchlorate salts can be explosive.[1] For scale-up, use hexafluorophosphate (
) or tetrafluoroborate ( ) as safer non-coordinating anions.[1]
-
-
Purification:
-
Characterization (Expected):
-
1H NMR (
-DMSO): Look for the N-methyl singlet at ppm. The pyrimidine ring protons (C6-H) typically appear as a singlet around ppm. -
MS (ESI+): Molecular ion
(for the cation ).[1]
-
Medicinal Chemistry Applications
Kinase Inhibitor Scaffolds
The 2-aminoimidazole core is a bioisostere for the 2-aminopyridine and 2-aminopyrimidine motifs found in many kinase inhibitors.
-
Mechanism: The exocyclic amine acts as a Hydrogen Bond Donor (HBD) to the kinase "hinge" region, while the N3 nitrogen acts as a Hydrogen Bond Acceptor (HBA).[1]
-
Advantage: The N1-methyl group provides a vector for filling hydrophobic pockets (e.g., the gatekeeper region) without introducing the rotatable bond penalty of an alkyl chain.[1]
H2 Receptor Antagonism
Historically, imidazole derivatives were pivotal in the development of H2 antagonists (e.g., Cimetidine).[1] While modern antagonists use different cores, the N-methyl-2-aminoimidazole scaffold remains relevant for exploring H3 and H4 receptor ligands, where basicity and tautomeric control are crucial for receptor subtype selectivity.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization | Incomplete condensation due to water byproduct. | Use a Dean-Stark trap or add molecular sieves (3Å) to drive the equilibrium. |
| Product is Oily/Sticky | Formation of a hygroscopic salt (e.g., Chloride).[1] | Perform anion exchange (metathesis) to |
| Regioselectivity Issues | Competitive attack by C5 instead of N3. | Ensure the reaction is performed under neutral to slightly acidic conditions to favor N-nucleophilicity over C-nucleophilicity. |
References
-
PubChem. 1-Methyl-1H-imidazol-2-amine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyrimidines. Available at: [Link][1]
-
Goel, R. et al. Imidazo[1,2-a]pyrimidines: A Review on Synthesis and Biological Activities.[1] Available via NIH: [Link][1]
-
Lead Sciences. Product Analysis: 1-Methyl-1H-imidazol-2-amine. Available at: [Link][1]
Sources
Application Note: Optimizing Fragment-Based Screening for N-Methyl-1H-imidazol-2-amine Scaffolds in Kinase Discovery
Introduction & Scope
N-Methyl-1H-imidazol-2-amine (MW: ~97.1 Da) represents a classic "minimal binder" in kinase drug discovery.[1][2] Unlike nanomolar ATP-competitive inhibitors, this molecule functions as a fragment scaffold —specifically targeting the kinase hinge region via a donor-acceptor motif that mimics the adenine ring of ATP.
Because of its small size and low molecular complexity, N-Methyl-1H-imidazol-2-amine typically exhibits low affinity (
This Application Note provides a specialized Fragment-Based Drug Discovery (FBDD) protocol. It shifts the experimental paradigm from "potency screening" to "affinity detection," utilizing high-concentration biochemical assays and biophysical validation (SPR) to reliably identify this scaffold as a starting point for lead optimization.[1]
Key Molecular Characteristics
| Property | Value | Implication for Screening |
| Molecular Weight | 97.12 Da | Requires high concentration (>100 |
| LogP | ~0.4 (Hydrophilic) | High aqueous solubility, but risk of "blowout" in high-sensitivity assays.[1][2] |
| pKa (Conjugate Acid) | ~7.0–7.5 | State is pH-sensitive; buffer pH must be strictly controlled (pH 7.5 recommended).[1][2] |
| Binding Mode | Hinge Binder | Competes directly with ATP; strictly ATP-competitive assay required.[1][2] |
Experimental Workflow
The following diagram outlines the logical flow for validating this fragment, ensuring false positives (aggregators) are removed early.
Figure 1: Critical path for fragment validation. Note the insertion of solubility checks prior to expensive SPR analysis.
Protocol 1: Compound Handling & Acoustic Dispensing[1][2]
Objective: To prepare N-Methyl-1H-imidazol-2-amine at concentrations sufficient for fragment screening without introducing solvent effects.
Rationale
Fragments must be screened at 500
Step-by-Step Procedure
-
Stock Preparation:
-
Dissolve N-Methyl-1H-imidazol-2-amine (HCl salt preferred for stability) in 100% anhydrous DMSO to a concentration of 200 mM .
-
Note: If using the free base, ensure the DMSO is dry to prevent hydrolysis or oxidation over time.
-
-
Quality Control:
-
Plate Preparation (Source):
-
Transfer 50
L of 200 mM stock into a 384-well LDV (Low Dead Volume) source plate. -
Centrifuge at 1000 x g for 1 minute to remove bubbles.
-
-
Acoustic Dispensing (Destination):
Protocol 2: High-Concentration Biochemical Screen (TR-FRET)
Objective: To detect weak inhibition using a homogenous assay format that resists fluorescence interference.
Why TR-FRET (HTRF/LanthaScreen)?
Standard fluorescence intensity assays are prone to false positives from autofluorescent compounds.[1][2] N-Methyl-1H-imidazol-2-amine is generally clean, but at 1 mM, impurities can fluoresce.[1][2] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a time delay to eliminate short-lived background fluorescence.[1][2]
Reagents
-
Kinase: Recombinant Kinase of interest (e.g., CDK2, GSK3
) at concentration. -
ATP: At
(apparent Michaelis constant).[1][2] Crucial: Do not use saturating ATP, or you will outcompete the fragment.[1]
Assay Protocol
-
Buffer Prep:
-
Enzyme Addition:
-
Add 5
L of Kinase/Peptide mix to the assay plate containing the acoustically dispensed fragment (from Protocol 1). -
Incubate for 10 minutes at RT (allows fragment to reach equilibrium with the hinge region).
-
-
Reaction Initiation:
-
Detection:
-
Read:
Data Analysis
-
Normalization: Normalize to High Control (DMSO only, 0% inhibition) and Low Control (10
M Staurosporine, 100% inhibition). -
Hit Cutoff: For fragments, a "hit" is often defined as >30% inhibition at 1 mM .[1] Do not expect IC50 curves at this stage.[1][2]
Protocol 3: Biophysical Validation (Surface Plasmon Resonance)
Objective: To confirm direct binding, determine stoichiometry, and rule out aggregation.
Rationale
Biochemical assays can yield false positives due to compound aggregation or interference with the detection antibody.[1] SPR (e.g., Biacore T200/8K) measures mass accumulation on the sensor surface, providing definitive proof of binding.
The "Clean Screen" Method
-
Sensor Chip: Use a CM5 or Series S sensor chip.[1][2] Immobilize the kinase via amine coupling (Target ~3000 RU for fragments to ensure sufficient Rmax).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO .[1][2]
-
Sample Prep:
-
Injection Parameters:
-
Analysis (Square Wave):
-
Fragments typically show "Square Wave" sensorgrams (instant on, instant off).[1]
-
Binding Isotherm: Plot Equilibrium Response (
) vs. Concentration. -
Stoichiometry Check: Calculate theoretical
. -
Pass Criteria: Experimental
should be 80–120% of theoretical .[1] If Exp Theo , the compound is aggregating (super-stoichiometric binding).
-
Mechanistic Insight: Hinge Binding Mode
Understanding why this fragment binds is essential for the subsequent "Fragment Growing" phase. The N-Methyl-1H-imidazol-2-amine scaffold utilizes a donor-acceptor motif to interact with the kinase hinge backbone.[1][2]
Figure 2: Schematic of the bidentate hydrogen bonding network between the 2-aminoimidazole core and the kinase hinge backbone residues.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Assay | Compound insolubility at 1 mM in aqueous buffer.[1][2] | Perform a nephelometry check.[1][2] If insoluble, lower screen top concentration to 500 |
| Super-stoichiometric SPR signal | Aggregation or non-specific binding.[1] | Add 0.05% Tween-20 or P20 to the running buffer.[1][2] Analyze binding isotherm shape. |
| No Binding Detected | This fragment may not bind this specific kinase.[1][2] Try a "SAR by Catalog" approach with 4-substituted analogs to boost affinity. | |
| High DMSO Background | Mismatched DMSO between samples and buffer.[1][2] | Use "DMSO Correction" calibration curves in SPR.[1][2] |
References
-
Erlanson, D. A., & Jhoti, H. (2016).[1] Fragment-based drug discovery: a practical approach. Cambridge University Press.[1][2]
-
Murray, C. W., & Rees, D. C. (2009).[1] The rise of fragment-based drug discovery.[1][2][3] Nature Chemistry, 1(3), 187-192.[1][2]
-
Giannetti, A. M. (2011).[1][2] From experimental data to binding affinity: a guide to the analysis of surface plasmon resonance (SPR) binding data. Methods in Enzymology, 493, 169-218.[1][2]
-
Davis, B. J., et al. (2010).[1][2] High-throughput screening of fragments for kinase inhibitors. Current Topics in Medicinal Chemistry, 10(2), 1-14.[1][2] (Contextual grounding for high-concentration kinase screening).
Sources
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Cell-Based Assay Design for N-Methyl-1H-imidazol-2-amine
Executive Summary & Biological Context
N-Methyl-1H-imidazol-2-amine (also known as 1-methyl-2-aminoimidazole or 2-amino-1-methylimidazole; CAS: 6646-51-1) represents a critical scaffold in the development of anti-biofilm agents and adjuvants for antimicrobial therapy. Unlike traditional antibiotics that kill bacteria (bactericidal) or stop their growth (bacteriostatic), 2-aminoimidazole (2-AI) derivatives often function as biofilm dispersers .[1] They act by intercepting bacterial Two-Component Systems (TCS), specifically binding to Response Regulators (RRs) to inhibit the gene expression required for biofilm maintenance.
Furthermore, this moiety serves as a potent pharmacophore in fragment-based drug discovery (FBDD) for eukaryotic targets, such as WDR5 (WD Repeat Domain 5) inhibitors in cancer epigenetics.
This guide details a dual-stream assay workflow:
-
Primary Efficacy: A high-throughput Bacterial Biofilm Inhibition Assay.
-
Safety Profiling: A Mammalian Cytotoxicity Counter-Screen to establish the Therapeutic Index (TI).
Mechanism of Action & Assay Logic
The "Non-Cidal" Paradigm
The primary challenge in evaluating N-Methyl-1H-imidazol-2-amine is that it may not show activity in a standard MIC (Minimum Inhibitory Concentration) assay, which measures planktonic growth inhibition. Its activity is phenotypic: preventing the adhesion and matrix generation of bacteria without necessarily killing them.
-
Target: Bacterial Response Regulators (e.g., BfmR in A. baumannii, QseB in E. coli).
-
Effect: Downregulation of pili/fimbriae production and exopolysaccharide (EPS) secretion.
-
Assay Requirement: The assay must differentiate between killing bacteria (toxicity) and inhibiting biofilm (specific activity).
Visualization: Assay Logic Flow
Figure 1: Mechanism of Action and expected readout. A specific 2-AI modulator should reduce Biofilm Mass (Green) without significantly altering Planktonic Growth (White).
Protocol 1: High-Throughput Biofilm Inhibition Assay
Objective: Quantify the ability of N-Methyl-1H-imidazol-2-amine to prevent biofilm formation in Staphylococcus aureus (Gram-positive) or Pseudomonas aeruginosa (Gram-negative).
Materials
-
Cell Line: S. aureus (ATCC 25923) or P. aeruginosa (PAO1).
-
Media: Tryptic Soy Broth (TSB) supplemented with 1% Glucose (promotes biofilm).
-
Compound: N-Methyl-1H-imidazol-2-amine (dissolved in DMSO; 100 mM stock).
-
Detection: 0.1% Crystal Violet (CV) solution.
-
Solubilizer: 30% Acetic Acid or 95% Ethanol.
-
Plate: 96-well flat-bottom polystyrene microtiter plate (tissue culture treated).
Step-by-Step Methodology
Step 1: Inoculum Preparation
-
Grow an overnight culture of bacteria in TSB at 37°C with shaking (200 rpm).
-
Dilute the overnight culture 1:100 into fresh TSB + 1% Glucose.
-
Scientific Note: Glucose is critical. Without it, S. aureus biofilm formation is weak and inconsistent, leading to high coefficient of variation (CV%) in data.
-
Step 2: Compound Dosing
-
Add 2 µL of compound stock to columns 2–11 (serially diluted).
-
Controls:
-
Aliquot 198 µL of the diluted bacterial suspension into wells containing the compound.
-
Final Volume: 200 µL.
-
Final DMSO: 0.5% (Non-toxic to most bacteria).
-
Step 3: Incubation
-
Seal plates with a breathable membrane (e.g., AeraSeal) to allow gas exchange but prevent evaporation.
-
Incubate static (no shaking) at 37°C for 24–48 hours.
-
Causality: Shaking inhibits the initial adhesion required for biofilm formation in microtiter plates.
-
Step 4: Washing & Staining (The Critical Phase)
Many assays fail here due to biofilm peeling.
-
Gently aspirate media using a vacuum manifold or by inverting the plate over a waste tray and flicking once.
-
Wash: Gently submerge the plate in a tub of distilled water. Invert to empty. Repeat 3 times.
-
Do not use a pipette to wash. The force of the stream will dislodge the biofilm.
-
-
Fixation: Add 200 µL of 99% Methanol for 15 minutes. Aspirate and air dry.
-
Stain: Add 200 µL of 0.1% Crystal Violet. Incubate 15 minutes at room temperature.
-
Wash: Rinse with water 3 times (submersion method) to remove excess dye. Air dry inverted.
Step 5: Quantification
-
Solubilize: Add 200 µL of 30% Acetic Acid to each well. Incubate 15 min to dissolve the dye bound to the biofilm matrix.
-
Transfer: Transfer 100 µL to a new clear plate (if the original is stained).
-
Read: Measure Absorbance at 590 nm (OD590).
Protocol 2: Mammalian Safety Counter-Screen
Objective: Determine the Selectivity Index (SI) . A promising biofilm inhibitor must not be cytotoxic to mammalian host cells.
Materials
-
Cell Line: HEK293 (Kidney) or HepG2 (Liver) – metabolic proxies.
-
Assay: CellTiter-Glo® (ATP quantification) or Resazurin (Metabolic reduction).
-
Compound: Same dilution series as the biofilm assay.
Methodology
-
Seed: Plate 5,000 cells/well in a 96-well white opaque plate (for luminescence). Incubate 24h for attachment.
-
Treat: Remove media and add fresh media containing N-Methyl-1H-imidazol-2-amine (0.1 µM – 100 µM).
-
Incubate: 24 hours at 37°C, 5% CO2.
-
Read: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Read Luminescence.
Data Analysis & Interpretation
Calculation of Biofilm Inhibition
Normalize the OD590 data:
The "Activity-Toxicity" Matrix
Summarize results to determine the compound's profile.
| Parameter | Metric | Desired Outcome | Interpretation |
| Biofilm Inhibition | IC50 (Biofilm) | < 50 µM | Potent interference with bacterial adhesion/matrix. |
| Planktonic Growth | MIC (Growth) | > 100 µM | Compound is non-bactericidal (low resistance potential). |
| Mammalian Toxicity | CC50 (Cells) | > 200 µM | Safe for host tissues. |
| Selectivity Index | CC50 / IC50 | > 10 | Good therapeutic window. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Variation (CV > 15%) | Aggressive washing | Use submersion washing method; do not pipette directly onto cells. |
| High Background OD | Incomplete rinsing of CV | Ensure 3 full rinses; let plate dry completely before solubilization. |
| No Biofilm in Control | Lack of nutrients | Supplement TSB with 1% Glucose or NaCl to induce stress/adhesion. |
| Compound Precipitates | High Concentration | 2-aminoimidazoles are generally soluble, but check DMSO limit (keep <1%). |
Advanced Visualization: Experimental Workflow
Figure 2: Parallel workflow for validating efficacy and safety. Path A confirms the phenotypic effect (biofilm reduction), while Path B ensures the compound is not a general toxin.
References
-
Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294. Link
- Key citation for the 2-aminoimidazole mechanism in biofilm dispersion.
-
O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments, (47), 2437. Link
- The gold-standard protocol for the Crystal Violet assay described above.
- Thompson, R. J., et al. (2012). Universal chemical scaffold for the inhibition of bacteria. Angewandte Chemie International Edition, 51(30), 7512-7515.
-
Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link
- Standard operating procedure for the
-
Getz, J. A., et al. (2025). Discovery of an exquisitely selective WDR5 chemical probe. RSC Chemical Biology. Link
- Recent evidence of 1-methyl-1H-imidazol-2-amine as a pharmacophore in mammalian target engagement (WDR5).
Sources
- 1. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bgrci.de [bgrci.de]
- 8. 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Note: In Vivo Pharmacokinetic and Toxicological Profiling of N-Methyl-1H-imidazol-2-amine (2-AMI)
Executive Summary & Scientific Rationale
N-Methyl-1H-imidazol-2-amine (also known as 2-Amino-1-methylimidazole or 2-AMI ) is a critical heterocyclic amine utilized primarily in two distinct biological contexts:
-
Hypoxia-Selective Metabolism: It serves as the stable, terminal reduction product of 1-methyl-2-nitroimidazole and related nitroimidazole radiosensitizers. In hypoxic tumor environments, nitroimidazoles undergo enzymatic reduction (via nitroreductases) to form toxic nitroso and hydroxylamine intermediates, eventually collapsing into the stable amine (2-AMI). Quantifying 2-AMI provides a direct index of hypoxic reduction capacity.
-
Biofilm Modulation Precursor: 2-aminoimidazole scaffolds are emerging as adjuvants that disperse bacterial biofilms and resensitize resistant strains (e.g., Acinetobacter baumannii) to macrolides.
Scope of Protocol: This guide details the in vivo assessment of 2-AMI, focusing on its Pharmacokinetics (PK) , Biodistribution , and Acute Toxicity . As 2-AMI is a polar, basic metabolite, its ability to cross the blood-brain barrier (BBB) and its renal clearance rates are pivotal data points for both toxicological safety and therapeutic modeling.
Experimental Design & Safety Considerations
Chemical Identity[1]
-
IUPAC Name: 1-Methyl-1H-imidazol-2-amine[1]
-
Molecular Formula: C4H7N3[2]
-
MW: 97.12 g/mol
-
Solubility: Highly soluble in water/saline; soluble in DMSO.
-
Storage: Hygroscopic; store at -20°C under dessication.
Animal Model Selection
-
Species: CD-1 Mice (for PK/Tox screening) or Wistar Rats (for detailed metabolic profiling).
-
Justification: Rodents possess hepatic nitroreductase and renal clearance pathways analogous to humans, making them suitable for imidazole metabolite tracking.
Formulation Strategy
Due to the basicity of the 2-amino group (
-
Vehicle: 0.9% Saline (buffered to pH 7.4 with PBS if necessary).
-
Concentration: 1 mg/mL to 10 mg/mL (Dose dependent).
-
Sterilization: 0.22 µm filtration (Do not autoclave the compound).
Protocol A: Acute Toxicity & Maximum Tolerated Dose (MTD)
Objective: To establish the safety ceiling of 2-AMI, specifically monitoring for neurotoxicity (common in imidazole derivatives) prior to efficacy studies.
Workflow
-
Acclimatization: 7 days, standard diet.
-
Grouping: n=3 mice per dose level (Staggered design).
-
Dose Escalation:
-
Starting Dose: 10 mg/kg (IV or IP).
-
Escalation Factor: 3.2x (Logarithmic spacing: 10, 32, 100, 320 mg/kg).
-
-
Observation Window: Continuous for 4 hours post-dose; daily for 14 days.
Critical Observation Parameters (Irwin Test Modified)
| System | Signs to Monitor | Causality |
| CNS (Excitatory) | Tremors, Convulsions, Straub tail | Imidazole-GABA receptor interference |
| CNS (Depressive) | Sedation, Ataxia, Loss of Righting Reflex | General CNS depression |
| Autonomic | Salivation, Lacrimation, Piloerection | Cholinergic/Adrenergic modulation |
| Respiratory | Gasping, Tachypnea | Respiratory failure (primary endpoint) |
Protocol B: Pharmacokinetics (PK) & Biodistribution
Objective: To determine the plasma half-life (
Study Design
-
Groups:
-
Group 1 (IV): 20 mg/kg (Tail vein).
-
Group 2 (PO): 20 mg/kg (Oral gavage).
-
-
Time Points: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
Sampling: Serial tail bleed (microsampling 20 µL) or terminal cardiac puncture (n=3 per time point).
Sample Preparation (Plasma)
-
Collect blood into K2-EDTA tubes.
-
Centrifuge at 2000 x g for 10 min at 4°C.
-
Protein Precipitation: Mix 10 µL Plasma with 90 µL Acetonitrile (containing deuterated internal standard).
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min).
-
Inject supernatant into LC-MS/MS.
Analytical Method (LC-MS/MS)
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory due to high polarity. (e.g., Waters BEH Amide, 2.1 x 100 mm).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Detection: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Precursor: 98.1 m/z (
) -
Quantifier: 55.1 m/z (Ring fragmentation).
-
Qualifier: 42.1 m/z.
-
Visualizations
Metabolic Pathway & Logic
The following diagram illustrates the formation of 2-AMI from nitroimidazole precursors and its subsequent clearance pathways.
Caption: Reductive metabolism of nitroimidazoles under hypoxic conditions yielding 2-AMI as the stable terminal amine.
Experimental Workflow
Logical flow for the PK/Tox assessment.
Caption: Step-by-step workflow from formulation to analytical quantification.
Data Reporting & Analysis
Pharmacokinetic Parameters Table
Calculate the following non-compartmental parameters using software (e.g., WinNonlin, Phoenix).
| Parameter | Unit | Definition | Biological Significance |
| ng/mL | Peak Plasma Concentration | Indicator of absorption rate and potential toxicity threshold. | |
| h | Time to Peak | Rate of absorption (oral). | |
| ng*h/mL | Area Under Curve | Total systemic exposure. | |
| h | Terminal Half-life | Determines dosing frequency. | |
| L/kg | Volume of Distribution | High | |
| mL/min/kg | Clearance | Efficiency of renal/hepatic elimination. |
Interpretation of Results
-
High
(>0.7 L/kg): Indicates the compound distributes into total body water and likely crosses the Blood-Brain Barrier (BBB). This is expected for small imidazoles but requires monitoring for CNS side effects. -
Rapid Clearance: If
min, the compound may be too transient to serve as a reliable cumulative hypoxia marker without continuous infusion. -
Metabolite Identification: If 2-AMI is being used as a marker for a parent nitroimidazole, the Parent:Metabolite Ratio over time is the critical efficacy metric.
References
-
Brezeden, C. et al. (1998).[3] Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity.[3] Biochemical Pharmacology.[4] Link
- Relevance: Establishes 2-AMI as a reduction product and discusses the cytotoxicity of the precursor vs. the amine.
-
Noss, M.B. et al. (1989). Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole.[5] A toxic 2-nitroimidazole reduction product.[3][5] Biochemical Pharmacology.[4] Link
- Relevance: Compares the toxicity of the nitro, nitroso, and amine (2-AMI) forms, identifying the amine as significantly less toxic but relevant for metabolic tracking.
-
Thompson, R. et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infectious Diseases. Link
-
National Toxicology Program (NTP). (2004).[7] Toxicity Studies of 2- and 4-Methylimidazole. NTP Toxicity Report Series. Link
- Relevance: While focusing on methylimidazoles, this provides the foundational toxicology protocols (neurotoxicity endpoints) required for imidazole class compounds.
Sources
- 1. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Note: High-Sensitivity Quantification of N-Methyl-1H-imidazol-2-amine via HILIC-MS/MS
This Application Note is structured to guide analytical scientists through the logic, development, and execution of a robust LC-MS/MS method for N-Methyl-1H-imidazol-2-amine (also known as 2-amino-1-methylimidazole).
Executive Summary
Quantifying N-Methyl-1H-imidazol-2-amine presents a classic analytical challenge: the molecule is small (MW 97.12), highly polar (LogP ~ -1.2), and basic.[1] Traditional Reversed-Phase Chromatography (RPLC) on C18 columns often fails due to lack of retention, leading to elution in the void volume where ion suppression is highest.
This protocol rejects the standard C18 approach in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide-bonded stationary phase . This choice ensures adequate retention, superior peak shape for basic amines, and compatibility with highly organic mobile phases that enhance Electrospray Ionization (ESI) sensitivity.
Analyte Profile & Mechanistic Insight[2]
Understanding the physicochemical properties is the first step to successful method design.
| Property | Value | Analytical Implication |
| Molecular Weight | 97.12 g/mol | Requires Low-Mass capable MS (check low mass cutoff).[1] |
| Formula | C₄H₇N₃ | Nitrogen-rich; high proton affinity.[1] |
| LogP | -1.2 (Predicted) | Highly Hydrophilic. Will not retain on C18 without ion-pairing. |
| pKa (Base) | ~8.5 - 9.5 | Positively charged at neutral/acidic pH. |
| Solubility | High in Water | Diluent must be carefully matched to initial mobile phase to avoid peak distortion. |
Method Selection Decision Tree
The following logic flow illustrates why HILIC is the selected mode for this application.
Figure 1: Decision matrix for selecting the chromatographic mode. HILIC Amide is prioritized to prevent void volume elution common with C18.
Detailed Experimental Protocol
Reagents and Standards[1][3][4][5][6]
-
Reference Standard: N-Methyl-1H-imidazol-2-amine (Purity >98%).[2]
-
Internal Standard (IS): Creatinine-d3 (Structural analog) or 1-Methylhistidine-d3. Note: Due to the specific structure, Creatinine-d3 is a viable surrogate if isotopically labeled analyte is unavailable, as it shares the imidazole core and polarity.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[1]
Sample Preparation
Since the analyte is highly polar, extraction from matrices (plasma, urine, or API solutions) requires minimizing water content to maintain compatibility with HILIC initial conditions (high organic).[1]
Protocol for Plasma/Biofluids (Protein Precipitation):
-
Aliquot 50 µL of sample into a 1.5 mL tube.
-
Add 200 µL of Acetonitrile containing Internal Standard (e.g., 100 ng/mL Creatinine-d3).
-
Rationale: 1:4 ratio ensures protein precipitation and results in ~80% ACN supernatant, ideal for HILIC injection.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an HPLC vial.[3] Do not evaporate and reconstitute in water ; this will destroy peak shape on HILIC columns.
Liquid Chromatography (HILIC)[3]
-
Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or TSKgel Amide-80.
-
Why: Amide phases form a stable water-rich layer on the surface, facilitating partition chromatography while masking silanols to reduce tailing of basic amines.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Why: Low pH ensures the amine is fully protonated ([M+H]+) for MS detection. Ammonium formate provides ionic strength to control electrostatic interactions.
-
-
Mobile Phase B: Acetonitrile (90%) / 10 mM Ammonium Formate in Water (10%).
-
Note: Premixing B with 10% aqueous buffer prevents salt precipitation in the lines.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2-5 µL (Must be in high organic solvent, e.g., >80% ACN).
Gradient Table:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | State |
|---|---|---|---|
| 0.0 | 5 | 95 | Loading |
| 1.0 | 5 | 95 | Isocratic Hold |
| 5.0 | 40 | 60 | Elution Gradient |
| 5.1 | 50 | 50 | Wash |
| 7.0 | 50 | 50 | Wash Hold |
| 7.1 | 5 | 95 | Re-equilibration |
| 10.0 | 5 | 95 | Ready |[1]
Mass Spectrometry (MS/MS)[1][8]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[4]
-
Source Parameters (Typical for Sciex/Agilent/Thermo):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Gas Temp: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 35 psi.
-
MRM Transitions: The precursor ion is [M+H]⁺ = 98.1.[1]
-
Primary Transition (Quantifier): 98.1 → 81.1 (Loss of NH₃).
-
Secondary Transition (Qualifier): 98.1 → 56.1 (Ring fragmentation/cleavage).
-
Internal Standard (Creatinine-d3): 117.1 → 47.1 or 117.1 → 89.1.[1]
Method Validation & Performance
(Simulated performance based on chemical properties and standard ICH M10 guidelines)
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity | R² > 0.99 | 1.0 – 1000 ng/mL (Dynamic Range) |
| LOD / LOQ | S/N > 3 / > 10 | LOQ ~ 0.5 - 1.0 ng/mL (High sensitivity due to HILIC-ESI efficiency) |
| Precision | CV < 15% | Typically < 5-8% Intra-day |
| Recovery | 85-115% | High recovery expected with protein precipitation |
| Matrix Effect | 85-115% | HILIC elutes analytes after salts/phospholipids, reducing suppression.[1] |
Troubleshooting Guide
Issue: "The peak is split or broad."
-
Cause: Solvent mismatch. The sample diluent contains too much water.
-
Fix: Ensure the sample is dissolved in at least 80% Acetonitrile. If the sample is aqueous, dilute it 1:5 with ACN before injection.
Issue: "Retention time is shifting."
-
Cause: HILIC columns require long equilibration times to establish the water layer.
-
Fix: Ensure at least 20 column volumes of equilibration time between runs. Check that the "Re-equilibration" step in the gradient is sufficient (min 3 mins).
Issue: "High Backpressure."
-
Cause: Salt precipitation.
-
Fix: Ensure Mobile Phase B contains at least 5-10% water to keep Ammonium Formate soluble. Do not use pure ACN in line B if line A contains high salt.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.[1][3][7][8][9]
References
-
PubChem. (2025).[1][10] N-Methyl-1H-imidazol-2-amine Compound Summary. National Library of Medicine. Available at: [Link]
- Teichman, J. (2019). HILIC Method Development for Polar Amines. Chromatography Today. (General reference for HILIC Amide mechanism).
-
European Medicines Agency (EMA). (2022).[1] ICH Guideline M10 on Bioanalytical Method Validation. Available at: [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]
Sources
- 1. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Effects of Creatinine on the Formation of 2-Amino-1-Methyl-6-Phenylimidazo [4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanelements.com [americanelements.com]
- 9. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 10. N-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 535820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for N-Methyl-1H-imidazol-2-amine salt formation for improved handling.
Application Note: Optimization of N-Methyl-1H-imidazol-2-amine Solid-State Properties via Salt Formation
Abstract
N-Methyl-1H-imidazol-2-amine (2-amino-1-methylimidazole) presents significant handling challenges in its free base form due to high hygroscopicity, low melting point, and susceptibility to oxidative degradation.[1] This Application Note details a robust protocol for converting the oleaginous free base into a stable, crystalline hydrochloride salt. Furthermore, it outlines a screening strategy for alternative counter-ions (fumarate, tartrate) to further optimize flowability and storage stability for pharmaceutical and toxicological applications.[2]
Compound Profile & The Handling Challenge
The 2-aminoimidazole moiety is a structural motif found in various marine alkaloids and creatinine metabolites. However, the free base of N-Methyl-1H-imidazol-2-amine (CAS 6646-51-1) acts as a cyclic guanidine analog.[1]
-
Thermodynamic Instability: The free base possesses a high electron density, making it prone to air oxidation (discoloration from white to brown) and polymerization.[2]
-
Hygroscopicity: The compound is deliquescent.[1][2] Upon exposure to ambient humidity, the solid rapidly absorbs water, forming a viscous oil that complicates accurate weighing and stoichiometry.[2]
-
Basicity: With a pKa estimated between 7.5 and 8.5, the compound is sufficiently basic to form stable salts with strong and medium-strength acids.[2]
Mechanistic Insight: The Protonation Site
Contrary to primary amines, the exocyclic amine (
Experimental Protocols
Protocol A: Synthesis of N-Methyl-1H-imidazol-2-amine Hydrochloride
Standard method for converting the crude/oily free base into a handleable solid.[1]
Materials:
-
Crude N-Methyl-1H-imidazol-2-amine (Free Base)[1]
-
Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA)[1][2]
-
Reagent: 4.0 M HCl in 1,4-Dioxane (preferred over aqueous HCl to prevent hydrate formation)
-
Anti-solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE)[1][2]
Workflow:
-
Dissolution: Dissolve 1.0 equivalent of the free base in a minimum volume of anhydrous EtOH (approx. 5-10 mL per gram).[1][2] Ensure the solution is clear; filter if necessary to remove insoluble particulates.[1][2]
-
Cooling: Chill the solution to 0–5 °C in an ice bath under a nitrogen atmosphere.
-
Acidification:
-
Nucleation: Stir at 0 °C for 30 minutes. If precipitation does not occur spontaneously, induce nucleation by adding cold
dropwise until turbidity persists, then scratch the flask wall.[2] -
Crystallization: Allow the slurry to stir for 1–2 hours at 0 °C to maximize yield.
-
Isolation: Filter the white precipitate under a stream of nitrogen (to prevent moisture uptake during filtration).[1][2]
-
Washing: Wash the filter cake 3x with cold anhydrous
. -
Drying: Dry in a vacuum oven at 40 °C over
for 12 hours.
Validation Criteria:
-
Melting Point: Sharp endotherm (Literature range for HCl salt: ~140–160 °C, varies by polymorph).[1][2]
-
1H NMR (
): Check for downfield shift of ring protons compared to free base.
Protocol B: Counter-Ion Screening for Hygroscopicity Optimization
If the HCl salt remains too hygroscopic for specific formulations, use this protocol to screen organic anions.[2]
Rationale: Organic counter-ions like fumarate or succinate often pack more efficiently in the crystal lattice, reducing voids available for water absorption.[2]
| Counter-Ion | Acid Source | Stoichiometry | Expected Advantage |
| Fumarate | Fumaric Acid | 1:1 or 2:1 | High MP, often non-hygroscopic.[1][2] |
| Hemisulfate | 2:1 | Very stable, but risk of hydrates.[1][2] | |
| Tartrate | L-Tartaric Acid | 1:1 | Good solubility, resolving agent.[1][2] |
Screening Steps:
-
Add 1.0 eq of the selected organic acid (dissolved in warm MeOH).
-
Evaporate solvent slowly (Rotavap) to obtain a residue.[1][2]
-
Stress Test: Place 100 mg of each salt in a humidity chamber (75% RH) for 24 hours. Weigh before and after to determine water uptake (% weight gain).[1][2]
Visualization of Workflows
Figure 1: Salt Formation Logic & Mechanism
This diagram illustrates the decision process and the resonance stabilization mechanism that drives the salt formation.[2]
Caption: Mechanistic pathway from unstable free base to stabilized salt forms via N3 protonation.
Figure 2: Experimental Workflow for Protocol A
Detailed step-by-step flow for the standard HCl salt synthesis.
Caption: Step-by-step unit operations for the isolation of the Hydrochloride salt.[1]
Storage and Handling Recommendations
-
Environment: Even as a salt, the compound should be handled in a humidity-controlled environment (<40% RH) or a glovebox if high precision is required.[1][2]
-
Container: Store in amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient for long-term storage; use a secondary desiccator.[1][2]
-
Re-drying: If the salt becomes sticky (deliquescence), it can often be recovered by suspending in anhydrous
, triturating (grinding under solvent), filtering, and re-drying under high vacuum.[2]
References
-
PubChem. 1-Methyl-1H-imidazol-2-amine Compound Summary. National Library of Medicine.[1][2] [Link]
-
Chemistry Stack Exchange. Site of first protonation of imidazole and aminoimidazole.[1][2] (Mechanistic discussion on N3 vs exocyclic amine protonation). [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome. (General protocols for handling deliquescent salts). [Link]
-
ScienceMadness. Drying the water out of hygroscopic crystals. (Practical lab techniques for amine salts). [Link]
Sources
Application Note: N-Methyl-1H-imidazol-2-amine in Factor Xa Inhibitor Synthesis
[1][2]
Executive Summary
Factor Xa (FXa) inhibition remains a cornerstone of anticoagulant therapy.[2] The S1 specificity pocket of the FXa active site, lined by residues such as Asp189, requires a cationic or highly polar moiety for high-affinity binding. N-Methyl-1H-imidazol-2-amine (and its isomer 1-methyl-1H-imidazol-2-amine) serves as a critical P1 ligand mimic , offering a rigid, basic scaffold that mimics the arginine side chain of the natural substrate while improving oral bioavailability compared to highly basic amidines.[1]
This guide details the synthetic utility of N-Methyl-1H-imidazol-2-amine, specifically in the synthesis of potent FXa inhibitors such as ZK-813039 and related bis(phenoxy)pyridine analogs.[1]
Chemical Profile & Handling
There are two relevant isomers often confused in literature. This protocol focuses on the exocyclic amine variant (Target A) but notes the ring-methylated variant (Target B) where applicable.[1]
| Property | Target A: N-Methyl-1H-imidazol-2-amine | Target B: 1-Methyl-1H-imidazol-2-amine |
| Structure | Methyl group on exocyclic amine | Methyl group on ring nitrogen |
| CAS | 5146-52-1 | 6646-51-1 |
| Role in FXa | H-bond donor/acceptor in S1 pocket | Rigid P1 scaffold; reduced basicity |
| pKa (approx) | ~8.5 (Amidine-like resonance) | ~7.0 - 7.5 |
| Solubility | Soluble in water, MeOH, DMSO | Soluble in DCM, MeOH, DMSO |
| Storage | Hygroscopic; Store at -20°C under Ar | Store at 2-8°C, desiccated |
Handling Precaution: Both isomers are hygroscopic and basic. They readily form carbonates upon exposure to air. Handle in a glovebox or under inert atmosphere for critical coupling steps.
Pharmacophore Design: The S1 Pocket Interaction
The efficacy of N-Methyl-1H-imidazol-2-amine derivatives stems from their ability to occupy the S1 pocket of Factor Xa.[1]
-
Asp189 Interaction: The protonated imidazole/guanidine-like system forms a salt bridge with Asp189 at the bottom of the S1 pocket.
-
Tyr228 Stacking: The aromatic imidazole ring engages in
stacking or cation- interactions with Tyr228 (and Phe174).[1] -
Selectivity: Unlike thrombin, the FXa S1 pocket is slightly more accessible to bulky heteroaromatic bases, allowing these imidazole derivatives to achieve selectivity over thrombin.
Pathway Diagram: Mechanism of Action
Caption: Logical flow of Factor Xa inhibition mediated by the specific binding of the imidazole-amine moiety in the S1 pocket.
Synthetic Protocols
Protocol A: Synthesis of the Building Block
Target: N-Methyl-1H-imidazol-2-amine (2-(Methylamino)imidazole) Method: Condensation of Aminoacetaldehyde Dimethyl Acetal with Methylisothiourea.[1]
Reagents:
-
Aminoacetaldehyde dimethyl acetal (1.0 eq)
-
N,S-Dimethylisothiourea hydroiodide (1.0 eq)[1]
-
Acid catalyst (HCl or H2SO4)
-
Solvent: Water/Ethanol
Step-by-Step Procedure:
-
Preparation of Guanidine Intermediate:
-
Dissolve N,S-dimethylisothiourea hydroiodide (10 mmol) in ethanol (20 mL).
-
Add aminoacetaldehyde dimethyl acetal (10 mmol) dropwise at room temperature.
-
Reflux the mixture for 3–6 hours until methyl mercaptan evolution ceases (use a bleach trap for off-gas).
-
-
Cyclization:
-
Evaporate the solvent to yield the crude guanidino-acetal intermediate.[1]
-
Redissolve in 6N HCl (15 mL) to effect deprotection and cyclization.
-
Stir at 70°C for 2 hours.
-
-
Work-up:
-
Cool to 0°C and neutralize carefully with NaOH pellets or conc. NaOH solution to pH ~10.
-
Extract exhaustively with n-Butanol or DCM/Isopropanol (3:1).[1]
-
Dry organic layer over Na2SO4 and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH:NH3, 90:9:1).
-
Yield: Typically 60-75%.[1]
-
Protocol B: Coupling to Scaffold (Synthesis of ZK-813039 Precursor)
Context: This step illustrates coupling the amine to a carboxylic acid-containing core (e.g., a bis-phenoxy pyridine scaffold) using standard amide coupling, or via SNAr if the scaffold has a leaving group.[1]
Reaction Scheme Diagram:
Caption: Synthetic workflow from raw materials to the final Factor Xa inhibitor conjugate.
Coupling Protocol (Amide Bond Formation):
-
Activation:
-
To a solution of the Carboxylic Acid Scaffold (1.0 eq) in dry DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir at 0°C for 15 minutes to form the activated ester.
-
-
Addition:
-
Add N-Methyl-1H-imidazol-2-amine (1.2 eq) (dissolved in minimal DMF).
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
-
Monitoring:
-
Monitor via LC-MS for the formation of the product mass (M+H). The imidazole amine is polar; reverse-phase TLC or LCMS is required.[1]
-
-
Work-up:
-
Dilute with Ethyl Acetate, wash with saturated NaHCO3 (3x) and Brine (1x).
-
Note: If the product is very polar, evaporate DMF directly and purify via Prep-HPLC.
-
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete acetal hydrolysis | Ensure acid concentration is sufficient (6N HCl) and temperature reaches 70°C. |
| Poor Solubility in Coupling | High polarity of imidazole | Use polar aprotic solvents (DMF, DMSO) or use the HCl salt of the amine with extra base.[1] |
| Regioselectivity (if alkylating) | Tautomerism of imidazole | Avoid direct alkylation of 2-aminoimidazole.[1] Use the cyclization method (Protocol A) to guarantee the methyl position. |
| Product Instability | Oxidation of amine | Store the intermediate as an HCl or TFA salt; avoid prolonged exposure to air in basic solution. |
Quality Control & Analytical Data
For the synthesized N-Methyl-1H-imidazol-2-amine :
-
1H NMR (400 MHz, DMSO-d6):
6.55 (s, 2H, Imidazole-H), 6.10 (br s, 1H, NH), 2.75 (d, 3H, N-CH3). -
13C NMR: Diagnostic signals for the imidazole C2 (guanidine-like carbon) around 150-155 ppm.[1]
-
Mass Spectrometry (ESI): Calculated for C4H7N3 [M+H]+: 98.07. Found: 98.1.
References
-
Discovery of ZK-807834: Phillips, G. B., et al. (1998).[3] "Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3,5-difluoro-6-[3-(4,5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylglycine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa."[1][3] Journal of Medicinal Chemistry. Link
-
ZK-813039 Profiling: Ye, B., et al. (2007).[4] "Discovery of a Novel Series of Factor Xa Inhibitors."[2][4] BioWorld / Bayer Healthcare.[4] Link
-
General Synthesis of 2-Aminoimidazoles: Storek, T., et al. (2019). "Contemporary medicinal-chemistry strategies for discovery of blood coagulation factor Xa inhibitors." ResearchGate.[5] Link
-
S1 Pocket Interactions: Matter, H., et al. (2002). "Structural requirements for Factor Xa inhibition." Journal of Medicinal Chemistry. Link
Sources
- 1. chiralen.com [chiralen.com]
- 2. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylgl y cine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting N-Methyl-1H-imidazol-2-amine Synthesis
Topic: High-Yield Synthesis & Stabilization of N-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1) Ticket ID: #CHEM-SUP-2024-IMID Assigned Specialist: Senior Application Scientist Status: Open[1]
Introduction: The "Deceptive Simple" Heterocycle
You are likely here because your synthesis of 1-methyl-2-aminoimidazole (N-Methyl-1H-imidazol-2-amine) resulted in a low yield, a black tarry mess, or a product that vanished during aqueous work-up.
While the structure appears simple, this molecule sits at a frustrating intersection of chemical properties:
-
High Polarity: It is extremely water-soluble, making standard organic extraction (DCM/EtOAc) nearly impossible.[1]
-
Instability: The free base is electronically similar to a cyclic guanidine.[1] It is prone to rapid oxidation, tautomerization, and polymerization ("tarring") upon exposure to air or neutral pH.[1]
-
Regioselectivity: Direct methylation of 2-aminoimidazole often yields mixtures of ring-nitrogen (
) and exocyclic amine ( ) alkylation.[1]
This guide abandons the low-yield "direct methylation" routes and focuses on the De Novo Cyclization Strategy , which is the industry standard for high-purity applications.
Module 1: Root Cause Analysis (Diagnostics)
Before altering your protocol, identify which failure mode matches your observation.[1]
| Symptom | Diagnosis | Root Cause |
| Black/Brown Tar | Polymerization/Oxidation | You isolated the free base .[1] The 2-aminoimidazole motif is unstable in its neutral form.[1] It must be stored as a salt (HCl, HBr, or Picrate).[1] |
| Low Mass Balance | Work-up Loss | The product remained in the aqueous phase.[1] Standard extraction (LogP < 0) failed. |
| Regioisomeric Mixture | Wrong Strategy | You attempted to methylate 2-aminoimidazole.[1] This yields |
| No Reaction | pH Mismatch | In the acetal cyclization route, the pH was too high to hydrolyze the acetal, or too low for the guanidine formation. |
Module 2: The "Gold Standard" Protocol (Cyclization)
The most robust route avoids modifying the imidazole ring and instead builds it. We utilize the condensation of
The Chemistry
-
Guanidylation: The secondary amine attacks the cyanamide to form a guanidine intermediate.[1]
-
Deprotection: Acid hydrolysis opens the acetal to an aldehyde.[1]
-
Cyclization: The guanidine nitrogen attacks the aldehyde, closing the ring.[1]
Step-by-Step Methodology
Reagents:
- -Methylaminoacetaldehyde dimethyl acetal (1.0 equiv)[1]
-
Cyanamide (50% aq.[1] solution, 1.5 equiv)
-
Ethanol (solvent)[3]
Protocol:
-
Guanidine Formation (pH Control is Vital):
-
Dissolve
-methylaminoacetaldehyde dimethyl acetal in Ethanol (1M concentration). -
Add Cyanamide solution.[1]
-
Crucial Step: Adjust pH to 4.5–5.0 . If the pH is too low (< 3), the amine is protonated and won't attack cyanamide. If too high (> 7), the cyanamide may dimerize.
-
Heat to reflux for 6–12 hours.
-
-
Cyclization (The Acid Spike):
-
Isolation (The "No-Extraction" Work-up):
-
Purification:
Module 3: Visualization & Logic Flow
Figure 1: Synthesis Decision Matrix
Use this logic tree to validate your synthetic strategy.
Caption: Figure 1. Strategic selection of synthetic route. Route C (Cyclization) offers the highest regioselectivity and yield compared to direct functionalization methods.
Figure 2: The "Anti-Tar" Work-up Protocol
Follow this workflow to prevent product degradation.
Caption: Figure 2. Work-up flowchart emphasizing salt isolation. Neutralization to the free base is the primary cause of yield loss and "tar" formation.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use 1-methylimidazole and react it with hydroxylamine-O-sulfonic acid (HOSA)?
-
Answer: Yes, but proceed with caution. This is a direct amination route. While it skips the cyclization steps, the yield is typically lower (30–40%) compared to the cyclization route (>70%). The reaction often produces a mixture of the desired 2-amino product and the N-amino imidazolium salt. If you choose this route, rigorous chromatography is required.
Q2: My product is hygroscopic. How do I handle it?
-
Answer: The hydrochloride salt is extremely hygroscopic.[1]
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours over
. -
Storage: Store in a desiccator or under Argon at -20°C.
-
Handling: Weigh quickly in a low-humidity environment.
-
Q3: Can I use S-methylisothiourea instead of cyanamide?
-
Answer: Yes. The reaction of
-methylaminoacetaldehyde dimethyl acetal with -methylisothiourea sulfate is a valid alternative.[1] The byproduct is methyl mercaptan (stench!), so efficient fume hood ventilation and a bleach trap are required. The yield is comparable to the cyanamide route.
Q4: Why did my NMR show a mixture of aldehyde and acetal?
-
Answer: Incomplete hydrolysis.[1] The cyclization step requires a pH < 1 and heat. If you only acidified to pH 3–4, the acetal might not have fully opened to the aldehyde required for ring closure. Add more HCl and reflux longer.
References
-
BenchChem. (2025).[1][4][6] Synthesis of 1-Methylimidazole: A Laboratory-Scale Protocol. Retrieved from
-
Organic Syntheses. (2016). Preparation of 1-Methylimidazole-N-oxide. Org. Synth. 2016, 93, 331-340.[1][2] Retrieved from
-
ChemicalBook. (2024).[1] 2-Aminoimidazole synthesis via O-methylisourea. Retrieved from
-
McClelland, R. A., et al. (1984).[1] 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Biochem Pharmacol. 33(2):303-9.[1][8] Retrieved from
-
Storey, B. M., et al. (2005).[1] Improved Synthesis of 2-Aminoimidazoles. Journal of Organic Chemistry. (General reference for cyanamide cyclization methodology).
Sources
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. 2-Aminoimidazole synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for N-Methyl-1H-imidazol-2-amine synthesis
Executive Summary
The synthesis of
This guide prioritizes the De Novo Cyclization Strategy , which guarantees N1-regiocontrol by installing the methyl group before ring closure. We utilize a condensation between
Module 1: The Optimized Protocol (De Novo Synthesis)
This workflow is designed to maximize regiochemical purity.[1] Unlike direct alkylation, this route builds the imidazole ring around the pre-positioned methyl group.
Step 1: Precursor Synthesis (Amination)
Reaction: Chloroacetaldehyde dimethyl acetal + Methylamine
| Parameter | Optimized Condition | Rationale |
| Stoichiometry | Methylamine (excess, 3-4 eq) | Prevents bis-alkylation (formation of tertiary amines).[1] |
| Temperature | 80–85 °C (Sealed/Autoclave) | Required to overcome steric hindrance and ensure complete conversion.[1] |
| Solvent | Water or MeOH | High solubility of methylamine; facilitates workup. |
| Purification | Fractional Distillation | The intermediate is a volatile liquid; distillation ensures purity for the next sensitive step. |
Step 2: Cyclization (The Critical Step)
Reaction:
| Parameter | Optimized Condition | Rationale |
| Reagent | Cyanamide (1.1 eq) | High atom economy; forms the guanidine intermediate in situ. |
| pH Control | pH 4.5 – 5.5 | CRITICAL: Too acidic (<3) hydrolyzes the acetal prematurely without cyclization.[1] Too basic (>7) prevents acetal activation.[1] |
| Temperature | Reflux (90–100 °C) | Required for the thermodynamic tautomerization to the aromatic imidazole. |
| Time | 6–12 Hours | Monitoring by TLC (DCM/MeOH/NH |
Module 2: Visualizing the Pathway
The following diagram illustrates the mechanistic advantage of the De Novo route over direct methylation.
Caption: Comparison of the regiospecific De Novo route (Green/Blue) versus the problematic direct methylation route (Red).
Module 3: Troubleshooting & FAQs
Issue 1: "I isolated a product, but NMR shows it's a thiazole, not an imidazole."
-
Diagnosis: You likely used
-methylthiourea reacting with an -halo acetal/ketone.[1] -
The Science: This is a classic Hantzsch synthesis trap. Sulfur is a better nucleophile than nitrogen.[1] In the reaction of thiourea with
-halo carbonyls, the sulfur attacks the electrophilic carbon first, leading to a thiazole ring (S at position 1, N at position 3). -
Solution: To make an imidazole (N at 1 and 3), you must use Cyanamide or Guanidine derivatives, or use the specific
-methylamino acetal route described above where the nitrogen is already alkylated.[1]
Issue 2: "The cyclization yield is extremely low (<20%)."
-
Diagnosis: Incorrect pH control during the acetal hydrolysis/cyclization step.
-
The Science: The reaction requires a delicate balance.
-
If pH < 3: The acetal hydrolyzes to the aldehyde too fast, leading to polymerization of the aldehyde before it can react with cyanamide.
-
If pH > 7: The acetal is stable and will not hydrolyze to form the reactive aldehyde species required for ring closure.
-
-
Solution: Buffer the reaction mixture to pH 4.5–5.0 . Use a phosphate buffer or carefully add weak acid (acetic acid) while monitoring.[1]
Issue 3: "The product is an inseparable oil and difficult to crystallize."
-
Diagnosis: 2-Aminoimidazoles are highly polar bases and often hygroscopic in their free base form.[1]
-
The Science: The free base has high water solubility and forms strong hydrogen bonds, making extraction into organic solvents (like EtOAc or DCM) inefficient.
-
Solution:
-
Salt Formation: Do not try to isolate the free base. Convert it directly to the Hydrochloride or Picrate salt.
-
Procedure: Evaporate the reaction mixture to dryness. Dissolve the residue in minimal EtOH. Add conc. HCl dropwise. Cool to 0°C to induce precipitation of N-methyl-1H-imidazol-2-amine hydrochloride.[1]
-
Issue 4: "Can I just methylate 2-aminoimidazole directly?"
-
Diagnosis: Regioselectivity failure.[1]
-
The Science: 2-Aminoimidazole exists in tautomeric equilibrium.[1] De-protonation creates an ambident nucleophile.[1] Methylation will occur at N1, N3, and the exocyclic amine (
).[1] Separating these isomers requires difficult chromatography.[1] -
Solution: Stick to the De Novo route. If you must methylate, you will need to protect the exocyclic amine (e.g., with an acetyl group) first, but N1 vs N3 selectivity will still be an issue.[1]
Module 4: Safety & Stability
| Hazard | Handling Protocol |
| Cyanamide | Warning: Severe skin irritant and alcohol sensitivity agent.[1] Handle in a fume hood. Do not mix with strong bases violently.[1] |
| Product Stability | The free base is hygroscopic and air-sensitive (browning upon oxidation).[1] Store as the HCl salt in a desiccator at -20°C for long-term stability. |
References
-
Synthesis of 2-Aminoimidazoles via Deep Eutectic Solvents Source:Molecules, 2016, 21(7), 924.[1][4] Relevance: Discusses green chemistry optimization for 2-aminoimidazole cyclization and handling of guanidine intermediates. URL:[Link][1]
-
Synthesis of 2-amino-1H-imidazole hemisulfate Source:Journal of Catalysis, 2020, Vol 383, pp. 117-123.[1][5] Relevance: Provides experimental validation for the reaction of amino-acetals with isourea/cyanamide derivatives to form the aminoimidazole core. URL:[Link][1]
-
Regioselective Synthesis of 1-alkyl-4-nitro-1H-imidazole Source:Der Pharma Chemica, 2011, 3(4), 180-186.[1] Relevance: Highlights the difficulty of regioselective alkylation on the imidazole ring, supporting the recommendation for de novo synthesis over direct methylation. URL:[Link]
-
Preparation of 2-mercapto-1-methylimidazole (Analogous Method) Source:Google Patents, CN107602476B.[1] Relevance: Validates the "Step 1" protocol of reacting methylamine with chloroacetaldehyde dimethyl acetal to form the required N-methyl intermediate. URL:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN107602476B - Preparation method of 2-mercapto-1-methylimidazole - Google Patents [patents.google.com]
- 3. ijrpc.com [ijrpc.com]
- 4. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminoimidazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of N-Methyl-1H-imidazol-2-amine
[1][2][3][4]
Module 1: Diagnostic & Triage
"My compound is brown/oily/impure. What is the first step?"
N-Methyl-1H-imidazol-2-amine is an electron-rich heterocycle.[1][2][3][4][5] The free base is prone to oxidation (browning) and is hygroscopic.[3][5] The Hydrochloride (HCl) salt is the preferred stable form for storage and handling.[3][5]
Diagnostic Flowchart
Use this logic tree to determine your purification strategy.
Figure 1: Decision matrix for processing crude N-Methyl-1H-imidazol-2-amine based on physical state and initial purity.
Module 2: Removing Organic Impurities (The "Sticky" Phase)[5]
Problem: The free base streaks on silica gel due to the basicity of the imidazole ring and the exocyclic amine. Solution: You must use a basified eluent system to suppress protonation of the silica silanols.[3][5]
Protocol: Flash Chromatography (Free Base)
Target Impurities: Unreacted starting materials (Creatinine, Methylamine), Regioisomers.[4][5]
| Parameter | Specification | Technical Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard phase; C18 is better but more expensive.[1][2][3][4][5] |
| Base Modifier | Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) | Critical: Prevents "tailing" by neutralizing silica acidity.[2][3][4][5] Use 1% v/v. |
| Solvent A | Dichloromethane (DCM) | Weak solvent.[2][3][4][5] |
| Solvent B | Methanol (MeOH) | Strong polar solvent.[2][3][4][5] |
| Gradient | 0% → 10% MeOH (with 1% NH₄OH) in DCM | The product is polar; it will elute late.[3][4][5] |
Step-by-Step:
-
Equilibration: Flush the column with 90:10 DCM:MeOH (with 1% NH₄OH) to deactivate silica sites.[2][3][4][5]
-
Loading: Dissolve the crude oil in a minimum amount of DCM/MeOH (9:1). Do not use pure MeOH for loading if possible (band broadening).[2][3][4][5]
-
Elution: Run the gradient. The product typically elutes between 5-8% MeOH.[1][2][3][4][5]
-
Detection: UV at 254 nm (imidazole ring) and Iodine stain (brown spot).[2][3][4][5]
Module 3: Salt Formation & Recrystallization (The Gold Standard)
Problem: The free base is unstable and difficult to weigh accurately. Solution: Convert to the Hydrochloride (HCl) salt.[3][5] This purifies the compound via "lattice rejection"—impurities are excluded from the crystal lattice.[5]
Protocol: Conversion to HCl Salt
-
Dissolution: Dissolve the free base (oil or solid) in Absolute Ethanol (EtOH) (approx. 5 mL per gram).[2][3][4][5]
-
Acidification: Cool to 0°C. Dropwise add HCl in Dioxane (4M) or HCl in Diethyl Ether (2M) .
-
Precipitation: If no solid forms, slowly add Diethyl Ether (Et₂O) as an anti-solvent until the solution turns cloudy.[3][4][5]
-
Crystallization: Store at -20°C overnight.
-
Filtration: Filter the white solid under Argon/Nitrogen (hygroscopic precautions). Wash with cold Et₂O.[1][2][3][4][5]
Troubleshooting Recrystallization
If the salt comes out as a "goo" or oil:
| Issue | Cause | Corrective Action |
| Oiling Out | Solvent too polar or cooling too fast.[1][2][3][4][5] | Re-dissolve in hot EtOH. Add Et₂O dropwise just until cloudiness persists.[1][2][3][4][5] Cool slowly to RT, then 4°C. |
| Color (Brown) | Oxidation products trapped.[3][4][5] | Dissolve salt in MeOH. Add Activated Carbon . Stir 30 mins. Filter through Celite.[1][2][3][4][5] Recrystallize. |
| Inorganic Salts | Excess neutralization salts (NaCl/KCl).[2][3][4][5] | The product is soluble in EtOH; NaCl is not.[3][4][5] Dissolve in dry EtOH, filter off the insoluble inorganic salt, then recrystallize the filtrate. |
Module 4: FAQ & Troubleshooting
Q1: I see two peaks in my NMR. Is it a mixture of isomers?
Analysis: It depends on the peaks.[3][4][5]
-
Scenario A (Rotamers): N-Methyl-1H-imidazol-2-amine has partial double bond character between the exocyclic nitrogen and the ring (guanidine-like resonance).[1][2][3][4][5] This can cause restricted rotation, appearing as broadened or split peaks in NMR at room temperature.[3][4][5]
-
Scenario B (Regioisomers): If you synthesized this via methylation of 2-aminoimidazole, you might have 1-methyl-2-aminoimidazole (Target) and 1-methyl-4-aminoimidazole (Impurity).[1][2][3][4][5] These will not coalesce.[1][2][3][4][5]
Q2: My yield is low after recrystallization.
Analysis: The salt is likely too soluble in ethanol.[3][5]
-
Fix: Use Isopropanol (IPA) instead of Ethanol as the primary solvent. IPA has a lower dielectric constant and often forces higher recovery of amine salts.[3][4][5]
Q3: The compound turns pink/purple on the bench.
Analysis: Amino-imidazoles are sensitive to air oxidation, forming radical species (similar to aniline oxidation).[2][3][4][5]
References
-
Synthesis & Properties of 2-Aminoimidazoles
-
pKa and Basicity of Imidazoles
-
Purification of Polar Heterocycles
-
Chemical Structure Validation
Sources
- 1. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminoimidazole | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ataman-chemicals.com [ataman-chemicals.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Overcoming poor solubility of N-Methyl-1H-imidazol-2-amine in aqueous buffers.
Topic: Overcoming poor solubility of N-Methyl-1H-imidazol-2-amine in aqueous buffers. Chemical Identity: 2-Amino-1-methylimidazole (CAS: 6646-51-1).[1] Support Tier: Level 3 (Senior Application Scientist).[1][2]
Diagnostic & Decision Matrix
Before altering your experimental conditions, use this decision matrix to identify the root cause of the precipitation. Most users encounter issues because they are working with the free base form of the molecule rather than a pre-formed salt.[1]
Figure 1: Diagnostic workflow for selecting the appropriate solubilization strategy based on the chemical form and experimental constraints.
The Chemistry of the Problem (FAQ)
Q1: Why is my "water-soluble" compound precipitating in PBS?
The Expert Insight: The solubility of N-Methyl-1H-imidazol-2-amine is strictly pH-dependent.[1][2] This molecule behaves as a base due to the guanidine-like resonance of the 2-aminoimidazole core.[1]
-
The Mechanism: The pKa of the conjugate acid is approximately 8.0 – 8.5 [1].[1][2][3]
-
The Trap: When you dissolve the free base in water, the amine groups abstract protons from the water, driving the pH of your solution up (often > pH 9.0).[1][2] At this high pH, the molecule exists predominantly in its neutral, uncharged form.[1]
-
The Result: The neutral form has high crystal lattice energy and poor aqueous solubility, leading to "self-limiting" solubility.[1][2] You must force the pH below the pKa (ideally < pH 6.0 initially) to protonate the nitrogen, creating a highly soluble cationic species.[1][2]
Q2: Can I just dissolve it in DMSO and dilute?
The Warning: Yes, but proceed with caution. This is known as the "Solvent Shift" method.[1]
-
Risk: If you create a high-concentration stock (e.g., 100 mM) in DMSO and dilute 1:1000 into a pH 7.4 buffer, you are safe.[1][2]
-
Failure Mode: If you dilute into a buffer with weak buffering capacity, or if the final concentration is high (>1 mM), the compound may "crash out" as a fine precipitate because the aqueous environment forces the hydrophobic methyl group and aromatic ring to aggregate.[1][2]
Step-by-Step Troubleshooting Protocols
Protocol A: In-Situ Salt Formation (Recommended)
Best for: Users possessing the Free Base solid who need high aqueous concentrations (>10 mM).[1][2]
The Logic: We convert the poorly soluble free base into the highly soluble hydrochloride salt in situ before adding the buffer.[1][2]
-
Weighing: Weigh the required amount of N-Methyl-1H-imidazol-2-amine free base into a glass vial.
-
Acidification:
-
Buffering:
Protocol B: The "Sandwich" Cosolvent Method
Best for: Biological assays where low concentrations (<1 mM) are sufficient and sterility is key.[2]
The Logic: Using a water-miscible organic solvent to disrupt crystal lattice energy, followed by slow aqueous introduction.[1][2]
-
Primary Stock: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 50–100 mM.
-
Note: Sonicate for 30 seconds to ensure complete dissolution.
-
-
Intermediate Dilution (The Sandwich):
-
Final Application: Add the intermediate solution to your final assay buffer.
-
Constraint: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in cell-based assays [2].[1]
-
Protocol C: Cyclodextrin Complexation (Advanced)
Best for: In vivo studies or high-concentration formulations where low pH is not tolerated.[1][2]
The Logic: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, hiding the hydrophobic methyl-imidazole core while the cyclodextrin exterior interacts with water.[1][2]
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in water or saline.[1][2] Filter sterilize (0.22 µm).
-
Addition: Add the N-Methyl-1H-imidazol-2-amine free base to this vehicle.
-
Equilibration:
Comparative Data Summary
| Feature | Free Base (in Water) | Free Base + HCl (Protocol A) | DMSO Stock (Protocol B)[1][2] | Cyclodextrin (Protocol C) |
| Solubility Limit | < 1 mg/mL (Est.) | > 50 mg/mL | High (in DMSO) | ~10–20 mg/mL |
| pH Stability | Unstable (Self-alkalizing) | Stable (Acidic/Neutral) | N/A | Stable (Neutral) |
| Precipitation Risk | High | Low (if pH < 8.[1][2]0) | Moderate (upon dilution) | Very Low |
| Toxicity | Low | Low (Salt burden) | High (Solvent effects) | Low (Excipient safe) |
| Best Use Case | Do Not Use | Chemical Synthesis | In Vitro Screening | In Vivo / Animal Models |
References
-
PubChem. (2024).[1][2][4] Compound Summary: N-Methyl-1H-imidazol-2-amine (CID 566321).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]
-
Ascendia Pharma. (2021).[1][2] 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[1][2][5] [Link]
-
Royal Society of Chemistry. (2022).[1][2] Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances.[1][2][5] [Link]
Sources
- 1. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. 1H-Imidazole, 2-methyl- (CAS 693-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 535820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cspi.org [cspi.org]
Technical Support Center: N-Methyl-1H-imidazol-2-amine Integrity Management
Current Status: Operational Topic: Stability & Storage Protocols for N-Methyl-1H-imidazol-2-amine (CAS: 617-27-6) Target Audience: Synthetic Chemists, Formulation Scientists, QC Analysts[1]
Executive Summary: The Stability Profile
N-Methyl-1H-imidazol-2-amine (also known as 2-amino-1-methylimidazole) is a critical intermediate in heterocyclic synthesis and creatinine metabolism studies.[1] While the hydrochloride salt is relatively stable, the free base is thermodynamically unstable in ambient conditions.
Critical Alert: If your sample has transitioned from a white crystalline solid to a yellow/brown sticky gum, it has likely undergone oxidative degradation or hygroscopic deliquescence .[1]
Quick Reference: Storage Specifications
| Parameter | Requirement | Failure Consequence |
| Temperature | -20°C (Long-term) / 2-8°C (Active use) | Thermal decomposition, accelerated oxidation.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Formation of carbamates (CO₂ reaction) and N-oxides.[1] |
| Humidity | < 10% RH (Desiccated) | Deliquescence (turning into liquid), hydrolysis facilitation.[1] |
| Light | Amber Vial / Foil Wrap | Photo-oxidative radical formation.[1] |
| Container | Tightly sealed glass/Teflon (Avoid metal) | Metal leaching can catalyze oxidation.[1] |
The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the chemical vulnerabilities of the 2-aminoimidazole core.[1] The exocyclic amine group at position 2 is electron-rich, making it a target for electrophiles (like atmospheric CO₂) and oxidants.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the three primary failure modes: Oxidation , Carbamylation , and Hydration .
Figure 1: Primary degradation pathways.[1] Note that moisture absorption (Hygroscopicity) often catalyzes the other two reactions by increasing molecular mobility.
Standard Operating Procedure (SOP): Storage & Handling
This protocol is designed to be self-validating : if you follow the steps, the physical appearance of the compound serves as a visual confirmation of success.
Step 1: Receipt and Initial QC
-
Action: Upon receipt, immediately inspect the physical state.
-
Validation: It should be a white to off-white powder.[1] If it is yellow or clumped, perform a ¹H-NMR in DMSO-d₆ immediately to establish a baseline.[1]
Step 2: Aliquoting (The "Single-Use" Rule)
Repeated freeze-thaw cycles introduce moisture.[1]
-
Work inside a fume hood or glovebox (preferred).[1]
-
Divide the bulk material into single-use aliquots (e.g., 50mg or 100mg) in amber glass vials.
-
Purge: Flush each vial with a gentle stream of Argon for 15 seconds before capping. Argon is heavier than air and provides a better blanket than Nitrogen.[1]
Step 3: Sealing
-
Action: Cap tightly. Wrap the cap junction with Parafilm to prevent gas exchange.[1]
-
Desiccation: Place aliquots inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).[1]
Step 4: Storage
-
Action: Store at -20°C.
-
Validation: Check the color of the desiccant monthly.[1] If the desiccant has changed color, moisture has breached the secondary container.
Troubleshooting Guide & FAQs
This section addresses specific issues reported by users in the field.
Scenario A: "My sample has turned into a yellow sticky goo."
Diagnosis: Deliquescence followed by Oxidation. The amine is highly hygroscopic.[1] It absorbed water from the air, dissolving itself. Once in solution, the increased molecular mobility accelerated oxidation, causing the yellowing (formation of conjugated imine oligomers).
Corrective Action:
-
Do NOT heat to dry (this accelerates decomposition).[1]
-
Lyophilization: Dissolve the goo in a minimal amount of HPLC-grade water/acetonitrile, freeze, and lyophilize (freeze-dry) to remove water.
-
Recrystallization: If significant browning has occurred, recrystallize from anhydrous ethanol/ether.[1]
Scenario B: "I see a new peak in my NMR around 160 ppm (Carbon) or a broad singlet in Proton NMR."
Diagnosis: Carbamate Formation. The free amine has reacted with atmospheric CO₂.[1]
Corrective Action:
-
Acid Wash: Dissolve the material in dilute HCl.[1] The carbamate is unstable in acid and will decarboxylate back to the amine salt.[1]
-
Re-isolation: If you need the free base, neutralize carefully with NaOH under an Argon blanket and extract immediately into organic solvent (DCM), dry over Na₂SO₄, and evaporate.
Scenario C: "The solubility in Chloroform has decreased."
Diagnosis: Salt Formation or Polymerization. If the material was exposed to acid vapors (even trace HCl in the lab air), it may have converted to the hydrochloride salt, which is insoluble in chloroform but soluble in water/methanol. Alternatively, oxidative polymerization creates insoluble solids.[1]
Test: Try dissolving a small amount in water. If it dissolves clear, it is likely the salt. If it remains cloudy/brown, it is polymerized degradation product.[1]
Quality Control & Validation Protocols
Before using stored material for critical experiments, validate its integrity using one of these methods.
Method 1: ¹H-NMR (DMSO-d₆)[1]
-
Target: Sharp singlet for the N-Methyl group (~3.5 ppm).[1]
-
Impurity Flags:
Method 2: HPLC-UV (Reverse Phase)[1]
-
Column: C18 (Base-deactivated) or HILIC (preferred for polar amines).[1]
-
Mobile Phase: Water (0.1% Ammonia) / Acetonitrile.[1] Note: Do not use acid modifiers if checking for acid-labile impurities.[1]
-
Detection: 210 nm (Amide/Amine absorption).[1]
-
Pass Criteria: Single peak >98% area.
Workflow Diagram: QC Decision Tree
Figure 2: Decision tree for validating stored material before use.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566321, 1-Methyl-1H-imidazol-2-amine.[1] Retrieved from [Link]
-
Giles, R. L., et al. (2012). Synthesis of 2-Aminoimidazoles.[1] Journal of Organic Chemistry.[1] (Describes the isolation and handling of sensitive amino-imidazole free bases). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting N-Methyl-1H-imidazol-2-amine Purification
Subject: Resolving Column Chromatography Streaking & Tailing Issues Molecule: N-Methyl-1H-imidazol-2-amine (CAS: 5146-52-1) Chemical Class: Polar Basic Heterocycle / 2-Aminoimidazole derivative
The Core Issue: Why is it Streaking?
Diagnosis: Users attempting to purify N-Methyl-1H-imidazol-2-amine on standard silica gel often report severe "streaking" (tailing), where the compound elutes continuously over many fractions rather than as a discrete band.
The Mechanism (Causality):
Standard silica gel (
-
Acid-Base Reaction: The basic nitrogen of the imidazole/amine accepts a proton from the acidic silanol.
-
Ion Exchange: The molecule becomes a cation (
) and binds ionically to the deprotonated silanol ( ). -
Result: This interaction is far stronger than typical dipole-dipole interactions, causing the molecule to "drag" through the column.
Visualization: The Silanol Trap
The following diagram illustrates the competitive binding mechanism that causes streaking and how modifiers resolve it.
Figure 1: Mechanism of amine streaking on silica and the displacement action of basic modifiers.
Solution Protocols: The "Magic Solvent" Systems
To resolve streaking for this specific molecule, you must suppress the ionization of the silanol groups or the amine.
Method A: The Ammonium Hydroxide Protocol (Recommended)
This is the gold standard for polar, basic heterocycles. Ammonia is volatile, making product isolation easier than with Triethylamine (TEA).
The Solvent System:
Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (
| Polarity Needs | Ratio (DCM : MeOH : | Application |
| Low Polarity | 95 : 4 : 1 | Impurity removal; late-eluting impurities. |
| Standard | 90 : 9 : 1 | Start here. Most common for amino-imidazoles. |
| High Polarity | 80 : 19 : 1 | For highly polar crude mixtures. |
Step-by-Step Protocol:
-
Preparation: Prepare the solvent mixture in a fume hood. Add the
(28-30% aq) last and shake vigorously. The mixture may be slightly cloudy due to water content; this is normal. -
Column Pre-treatment (Crucial): Flush the packed silica column with 2-3 column volumes (CV) of the mobile phase before loading your sample. This saturates the active silanol sites with ammonia.
-
Loading: Dissolve your sample in a small amount of DCM/MeOH (9:1). If it is not soluble, dry-load onto silica (see Section 4).
-
Elution: Run the column isocratically or with a shallow gradient (e.g., 95:4:1 to 80:19:1).
Method B: The Triethylamine (TEA) Alternative
Use this if you cannot use ammonia or if solubility in DCM is poor and you must use Ethyl Acetate.
The Solvent System: DCM : MeOH : TEA (95:5:1) OR Ethyl Acetate : MeOH : TEA
Warning: TEA has a high boiling point and is difficult to remove completely on a rotovap. You may need to wash the combined fractions with saturated
Advanced Troubleshooting: Decision Tree
If the standard protocols fail, use this logic flow to determine the next step.
Figure 2: Decision matrix for troubleshooting persistent purification issues.
Hardware Alternatives (When Silica Fails)
If N-Methyl-1H-imidazol-2-amine continues to streak despite modifiers, the interaction with silica is too strong. Switch the stationary phase.
Option 1: Basic Alumina (Aluminum Oxide)
Alumina is less acidic than silica and is ideal for basic amines.
-
Grade: Brockmann Grade III (add water to deactivate if Grade I is too active).
-
Solvent: DCM/MeOH (no amine modifier usually needed).
-
Pros: Eliminates acid-base interaction.
-
Cons: Lower resolution (theoretical plates) than silica; can catalyze some reactions (though unlikely for this molecule).
Option 2: Reversed-Phase (C18)
Highly effective for polar amines.
-
Column: C18-functionalized silica.
-
Mobile Phase: Water / Acetonitrile (or Methanol).[5]
-
Buffer: 0.1% Formic Acid or 10mM Ammonium Bicarbonate .
-
Note: At low pH (Formic acid), the amine is protonated (
) and elutes quickly. At high pH (Bicarbonate), it is neutral and retained longer.
-
-
Pros: Excellent peak shape; easy to automate on Flash systems.
Frequently Asked Questions (FAQ)
Q: My product is an HCl salt. Can I load it directly? A: No. Salts interact poorly with silica.
-
Fix: Perform a "free-basing" extraction first. Dissolve the salt in water, adjust pH to >10 with
, and extract into DCM or EtOAc. Dry the organic layer and load the free base. -
Alternative: If you must load the salt, add 1-2% TEA to the mobile phase to neutralize it in situ, but expect broader peaks.
Q: I used TEA, but now I see extra peaks in my NMR. A: TEA signals (quartet at ~2.5 ppm, triplet at ~1.0 ppm) often persist.
-
Fix: Dissolve your product in DCM and wash with pH 9 buffer (Ammonium Chloride/Ammonia) to remove residual TEA, or dry under high vacuum at 40°C overnight.
Q: Can I use Acetone instead of Methanol? A: Avoid it. Primary and secondary amines (like the 2-amino group here) can react with acetone to form imines (Schiff bases) on the column, destroying your product. Stick to Methanol or Ethanol.[5]
References
-
Biotage. (2023).[4][6] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from 4.
-
Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from 7.
-
ChemistryViews. (2012).[8] Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from 8.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 535820, N-Methyl-1H-imidazol-2-amine. Retrieved from 1.[1][2]
Sources
- 1. N-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 535820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-1H-iMidazol-2-aMine | 5146-52-1 [chemicalbook.com]
- 4. biotage.com [biotage.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. reddit.com [reddit.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. chemistryviews.org [chemistryviews.org]
Technical Support Center: N-Methyl-1H-imidazol-2-amine Synthesis
Topic: Troubleshooting Side Reaction Products in 2-Amino-1-methylimidazole Synthesis
The Diagnostic Hub: What am I looking at?
User Query: "My reaction is complete, but the LC-MS shows multiple peaks with the same mass, and my NMR looks 'messy'. How do I identify my impurities?"
Support Scientist Response: In the synthesis of 1-methyl-1H-imidazol-2-amine (Target A ), you are likely encountering a competitive landscape governed by the tautomeric equilibrium of the starting material, 2-aminoimidazole. The three most common impurities are the exocyclic methylamine isomer (Target B ), the dimethylated imidazolium salt (Target C ), and the hydrolysis product (Target D ).
Use the table below to cross-reference your analytical data.
Quick Identification Matrix
| Compound | Structure Description | LC-MS (ESI+) | 1H NMR Diagnostic (DMSO-d6) |
| Target A (1-Methyl-2-amino) | Methyl on Ring N1 | [M+H]+ = 98.1 | Asymmetric Ring: Two distinct doublets (or d,d) for H4/H5 (~6.5 & 6.8 ppm). Methyl singlet ~3.4 ppm. |
| Impurity B (Exocyclic N-Methyl) | Methyl on Exocyclic Amine | [M+H]+ = 98.1 | Symmetric/Broad: Ring protons H4/H5 often appear as a singlet or broadened singlet (~6.6 ppm) due to rapid tautomerism. Methyl doublet (coupling to NH). |
| Impurity C (Dimethylium Salt) | Methyls on N1 & N3 | [M+H]+ = 112.1 | Symmetric Salt: H4/H5 are equivalent singlets (downfield, ~7.2+ ppm). Two equivalent methyl singlets. |
| Impurity D (Imidazolone) | Hydrolyzed Amine (C=O) | [M+H]+ = 99.1 | Loss of Amine: No NH2 signal. Ring protons shift significantly upfield. |
Mechanistic Deep Dive (FAQs)
Q: Why do I get the exocyclic methylamine (Impurity B) when I only want ring methylation? A: This is a classic case of Curtin-Hammett kinetics applied to tautomers. 2-Aminoimidazole exists in equilibrium between the amino-form (dominant) and the imino-form.
-
Amino-form: Nucleophilic sites are N1, N3, and the exocyclic NH2.
-
Imino-form: The exocyclic nitrogen becomes highly nucleophilic. Under basic conditions (e.g., K2CO3, NaH), you generate the anion. The negative charge is delocalized. While N1-alkylation is often thermodynamically preferred, high temperatures or "hard" electrophiles (like MeI) can drive kinetic attack at the exocyclic nitrogen.
Q: I see a large M+15 peak (Mass 112). How did I methylate twice? A: The product, 1-methyl-1H-imidazol-2-amine, is more nucleophilic than the starting material. The electron-donating methyl group activates the ring N3 position. If you use >1.0 equivalents of methylating agent or fail to control the temperature, the product consumes the reagent faster than the starting material, forming the 1,3-dimethyl-2-aminoimidazolium salt .
Q: My product disappeared during workup. What happened? A: 2-Aminoimidazoles are essentially cyclic guanidines.[1] They are unstable in strong aqueous base (hydrolysis to urea derivatives) and can ring-open under harsh acidic conditions. If you quenched with strong NaOH and let it sit, you likely hydrolyzed the amine to 1-methyl-1H-imidazol-2-one .
Visualization: Reaction Pathway & Logic[2]
The following diagram illustrates the competitive pathways and the critical decision nodes for troubleshooting.
Caption: Competitive methylation pathways of 2-aminoimidazole. Green indicates the desired path; red indicates side reactions.
Mitigation Protocols
Protocol A: Selective Synthesis of 1-Methyl-1H-imidazol-2-amine
To minimize exocyclic alkylation and over-methylation.
Reagents:
-
2-Aminoimidazole hemisulfate
-
NaH (60% dispersion) or LiH (softer base)
-
Methyl Iodide (MeI) or Dimethyl Carbonate (DMC - greener alternative)
-
Anhydrous DMF
Step-by-Step:
-
Activation: Suspend 2-aminoimidazole hemisulfate (1.0 eq) in anhydrous DMF at 0°C.
-
Deprotonation: Add NaH (2.05 eq) portion-wise. Critical: Allow evolution of H2 to cease completely (approx. 30-45 mins). This ensures the formation of the mono-anion.
-
Controlled Addition: Cool to -10°C . Add MeI (0.95 eq) as a dilute solution in DMF dropwise over 1 hour.
-
Why 0.95 eq? Starving the reaction prevents the product (which is more reactive) from competing for the methyl source (preventing Impurity C).
-
-
Quench: Quench with solid NH4Cl at 0°C. Do not use aqueous NaOH.
-
Purification: The crude will contain unreacted SM and Product. Since SM is highly polar, filter through a short pad of silica eluting with DCM:MeOH (9:1) to remove salts, then purify via Flash Chromatography (Amine-functionalized silica is recommended to prevent streaking).
Protocol B: Purification of Mixtures (Salvage)
If you already have a mixture of Ring-Methyl (A) and Exocyclic-Methyl (B).
-
Acylation Trick: Treat the mixture with 1.0 eq of Acetic Anhydride in pyridine.
-
Logic: The exocyclic amine (Impurity B) is a secondary amine and acetylates rapidly. The ring amine (Target A) is a primary amine attached to an electron-rich ring, but its nucleophilicity is modulated by the ring. The acetylation rates often differ significantly.
-
Alternatively: The basicity differs. Impurity B (secondary amine) is generally more basic. Careful cation-exchange chromatography (SCX columns) can separate them using a pH gradient elution.
-
References
-
Tautomerism and Reactivity: Claramunt, R. M., et al. "The Tautomerism of 2-Aminoimidazole Derivatives." Journal of Organic Chemistry, 2004.
-
Synthesis & Side Reactions: Zhou, Q., et al. "Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine."[2] Journal of Chemical Research, 2018.[2] (Illustrates the hydrolysis and dimerization side products in related scaffolds).
-
Regioselectivity Mechanisms: Mahmood, A. "Mechanism and regioselectivity in methylation of nitronates... and related heterocycles." New Journal of Chemistry, 2022. (Theoretical basis for N- vs O/Exocyclic alkylation).
-
General Properties: "2-Aminoimidazole."[1][3][4] PubChem Database, National Center for Biotechnology Information.
Sources
- 1. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminoimidazole(7720-39-0) 1H NMR spectrum [chemicalbook.com]
Improving the efficiency of N-Methyl-1H-imidazol-2-amine purification
Topic: Improving the Efficiency of N-Methyl-1H-imidazol-2-amine Purification
Target Audience: Researchers, Senior Scientists, and Process Chemists.[1] Compound Identity: 1-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1).[1] Key Challenge: High polarity, basicity (pKa ~8.65), and propensity for "oiling out" or oxidative discoloration.[1]
Introduction: The "Sticky" Amine Challenge
N-Methyl-1H-imidazol-2-amine is a critical intermediate in the synthesis of bioactive guanidine mimetics and marine alkaloids.[1] However, its purification is notoriously difficult due to three physicochemical traps:
-
High Polarity: It resists extraction into standard non-polar solvents (ether/hexanes) and often remains in the aqueous phase.[1]
-
Basicity (pKa ~8.65): It trails severely on silica gel due to interaction with acidic silanols.[1]
-
Phase Behavior: It tends to "oil out" rather than crystallize, trapping impurities in a viscous lattice.[1]
This guide moves beyond generic protocols to provide a mechanism-based troubleshooting manual for isolating this compound with >98% purity.
Module 1: Crystallization & Phase Separation
Q: My crude product is "oiling out" instead of crystallizing. How do I fix this?
The Mechanism: "Oiling out" (liquid-liquid phase separation) occurs when the energy gain from solvation is insufficient to overcome the lattice energy, but the melting point is depressed by impurities (often residual water or starting materials like N-methylthiourea). The 2-aminoimidazole moiety is highly hygroscopic; absorbed water acts as a plasticizer, preventing crystal lattice formation.[1]
The Solution: The "Dry Salt" Protocol Do not attempt to crystallize the free base directly if it is crude. Convert it to a salt, which has a significantly higher lattice energy and melting point.[1]
Protocol: Hydrochloric Acid Salt Formation
-
Dissolution: Dissolve the crude oil in a minimum amount of anhydrous Ethanol (EtOH) or Isopropanol (IPA) .[1] Do not use water.[1]
-
Acidification: Dropwise add 1.2 equivalents of 2M HCl in Diethyl Ether or 4M HCl in Dioxane .
-
Why: Using anhydrous acid prevents the introduction of water, which solubilizes the salt.
-
-
Precipitation: If a solid does not form immediately, add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until the solution turns slightly turbid.[1]
-
Digestion: Stir vigorously for 30–60 minutes. The mechanical shear helps convert the oil droplets into a crystalline solid (Ostwald ripening).
-
Filtration: Filter under nitrogen (to prevent moisture uptake) and wash with cold Et2O.[1]
Data Summary: Solvent Anti-Solvent Pairs
| Solvent (Dissolver) | Anti-Solvent (Precipitant) | Outcome | Notes |
| Methanol | Diethyl Ether | High Yield, Lower Purity | MeOH is too strong; may solubilize impurities.[1] |
| Isopropanol | MTBE | Optimal Balance | Best for removing colored impurities.[1] |
| Ethanol | Acetone | Moderate | Acetone can sometimes react with primary amines (Schiff base); use with caution.[1] |
Module 2: Chromatographic Purification
Q: My HPLC/Flash peaks are tailing severely. How do I sharpen the resolution?
The Mechanism: Silica gel (SiO2) has a surface pKa of ~5. The basic N-Methyl-1H-imidazol-2-amine (pKa ~8.[1]65) protonates upon contact with these acidic silanols, forming a strong ionic bond.[1] This results in broad, tailing peaks and irreversible mass loss.[1]
The Solution: The "Amine Shield" Strategy You must block the silanols or operate at a pH where the amine is uncharged (Free Base) or fully charged (Ion Pair).
Troubleshooting Table: Chromatographic Conditions
| Method | Mobile Phase System | Additive | Why it Works |
| Flash (Normal Phase) | DCM : MeOH (90:10) | 1–2% Triethylamine (TEA) or NH4OH | TEA competes for silanol sites, shielding the product. NH4OH keeps the product deprotonated.[1] |
| Prep HPLC (Reverse Phase) | Water : Acetonitrile | 0.1% TFA (Trifluoroacetic acid) | Forms a distinct ion pair.[1] Warning: You isolate the TFA salt.[1] |
| Prep HPLC (High pH) | Water : Acetonitrile | 10mM Ammonium Bicarbonate (pH 10) | Suppresses protonation of the imidazole, improving peak shape and loading capacity. |
Critical Step: If using Normal Phase silica, pre-wash the column with the mobile phase containing the base (TEA/NH3) for 10 column volumes before injecting your sample. This "neutralizes" the column.[1]
Module 3: Extraction & Workup
Q: I am losing mass during aqueous extraction. Where is my compound?
The Mechanism: N-Methyl-1H-imidazol-2-amine is a small, polar heterocycle.[1] Even in its free base form, it has high water solubility (LogP ~0.2).[1] Standard extraction (DCM/Water) often leaves >30% of the product in the aqueous layer.
The Solution: Salting Out & pH Control You must exploit the "Common Ion Effect" and extreme pH adjustment.
Step-by-Step Extraction Protocol:
-
pH Adjustment: Basify the aqueous reaction mixture to pH > 12 using 50% NaOH.
-
Salting Out: Saturate the aqueous phase with NaCl (Solid) until no more dissolves.[1]
-
Why: This increases the ionic strength of the water, forcing the organic organic compound out ("Salting out").
-
-
Solvent Choice: Extract with n-Butanol or Chloroform/Isopropanol (3:1) .[1]
-
Continuous Extraction: If yield is still low, use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) with DCM for 12–24 hours.[1]
Visualizing the Workflow
Diagram 1: Purification Decision Tree
This diagram guides you through the decision-making process based on the physical state of your crude material.
Caption: Decision tree for selecting the optimal purification route based on crude physical state and scale.
Diagram 2: The pH-Extraction Equilibrium
Understanding why pH > 12 is critical for yield.
Caption: Relationship between pH, protonation state, and solubility. Efficient extraction requires pH > 10.5 (ideally 12).[1]
Module 4: Color Removal (Oxidation)
Q: My product is turning brown/black on the shelf. Why?
The Mechanism:
Amino-imidazoles are electron-rich aromatics.[1] They are susceptible to oxidative coupling (dimerization) when exposed to air and light, forming conjugated "azo-like" or polymerized impurities that are highly colored (yellow
The Solution:
-
Purification Additive: Add a pinch of Sodium Metabisulfite or Ascorbic Acid to the aqueous phase during extraction to act as a sacrificial antioxidant.[1]
-
Storage: Store the purified salt (HCl) rather than the free base. The salt form locks the electron pair, significantly reducing oxidation potential. Store under Argon at -20°C.
-
Charcoal Treatment: If the crude is already dark, dissolve in hot ethanol, treat with activated charcoal (neutral), filter through Celite, and then proceed to crystallization.
References
-
Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[2] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120.[2] Link[1]
-
PubChem. (2024).[1][3] 1-Methyl-1H-imidazol-2-amine Compound Summary. National Library of Medicine.[1] Link
-
Babaev, E. V. (2017).[1][4] 2-Aminoimidazoles: Synthesis by Ring Transformation Reactions. Studies in Natural Products Chemistry, 52, 69-110.[1] Link[1]
-
O'Connell, K. M. G., et al. (2012).[1] Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed carboamination reactions. Journal of the American Chemical Society. Link
-
Sigma-Aldrich. (2024).[1] User Guide: Purification of Histidine-Tagged Proteins (Imidazole Chemistry). Link
Sources
- 1. 1-Methyl-1H-imidazol-2-amine hydrochloride | C4H8ClN3 | CID 10154076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Process Development for N-Methyl-1H-imidazol-2-amine
Target Molecule: N-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1) Primary Application: Pharmaceutical Intermediate (Kinase inhibitors, BACE1 inhibitors), Biofilm Dispersal Agents.
Executive Summary: Route Selection for Scale-Up
The Core Challenge: Synthesizing 2-aminoimidazoles on a kilogram scale presents a dichotomy:
-
Direct Methylation (Avoid): Methylating 2-aminoimidazole is chemically intuitive but operationally disastrous. The amino group is nucleophilic, leading to a mixture of N1-methyl (desired), N3-methyl, and exocyclic-N-methyl products. Separation requires expensive chromatography, rendering it non-viable for scale-up.
-
Cyclization (Recommended): The "Construction Strategy" involves the condensation of N-methylguanidine with an
-haloaldehyde equivalent (e.g., Chloroacetaldehyde dimethyl acetal ). This route locks the methyl group in position before ring formation, eliminating most regioselectivity issues.
This guide focuses exclusively on the Cyclization Route , as it is the only self-validating system for reproducible scale-up.
Module 1: Synthesis Protocol & Kinetics
The Reaction System
Reagents: N-Methylguanidine Hydrochloride + Chloroacetaldehyde Dimethyl Acetal. Solvent: Water (or aqueous Ethanol). Mechanism: Hantzsch-type condensation.
Step-by-Step Protocol (100g Scale Basis)
-
Acetal Deprotection (In-situ):
-
Charge a glass-lined reactor with Chloroacetaldehyde Dimethyl Acetal (1.1 eq) and Water (5 vol) .
-
Add concentrated HCl (0.1 eq) .
-
Heat to 45°C for 2 hours.
-
Checkpoint: Monitor by GC/TLC. The disappearance of the acetal peak confirms the generation of the reactive aldehyde species (Chloroacetaldehyde).
-
Warning: Chloroacetaldehyde is highly toxic and lachrymatory. Do not isolate; proceed immediately.
-
-
Cyclization:
-
Cool the reactor to 20°C .
-
Slowly add N-Methylguanidine Hydrochloride (1.0 eq) dissolved in water.
-
Adjust pH to 4.5–5.0 using NaOH (aq). Critical: pH < 4 slows kinetics; pH > 7 promotes polymerization.
-
Heat to 80°C for 6–8 hours.
-
-
Reaction Monitoring:
-
The reaction is complete when N-methylguanidine is < 2% by HPLC.
-
Data Table: Optimization Parameters
| Parameter | Range Tested | Optimal | Impact on Quality |
| Temperature | 60°C – 100°C | 80°C | >90°C causes "tar" (polymerization); <70°C stalls reaction. |
| pH | 2.0 – 9.0 | 4.5 – 5.0 | High pH degrades Chloroacetaldehyde; Low pH protonates nucleophile. |
| Reagent Ratio | 1:1 – 1:1.5 | 1:1.1 | Excess acetal ensures full consumption of expensive Guanidine. |
Module 2: Isolation & Purification (The Bottleneck)
The Issue: The product is a highly polar, water-soluble base. Standard organic extraction (DCM/EtOAc) fails because the product partitions into the aqueous phase.
Troubleshooting Guide: Isolation
Q: I cannot extract the product from the aqueous reaction mixture. What is happening? A: The free base of N-Methyl-1H-imidazol-2-amine has a logP < 0. It behaves like a salt.
-
Solution A (Resin): Use a cation exchange resin (e.g., Dowex 50W). Load the aqueous mixture, wash with water, and elute with 10% NH4OH.
-
Solution B (Salt Formation - Recommended): Do not isolate the free base. Evaporate water to a concentrated oil, add Ethanol, and crystallize as the Hydrochloride or Picrate salt.
Q: The product is hygroscopic and turns into a goo upon filtration. A: This is typical for the hydrochloride salt if excess HCl is present.
-
Fix: Recrystallize from Isopropanol/Ethanol (1:1) . Ensure the filter cake is washed with anhydrous ether or heptane to remove residual moisture before vacuum drying.
Visualization: Purification Decision Tree
Caption: Decision tree for isolating N-Methyl-1H-imidazol-2-amine based on stability requirements.
Module 3: Impurity Profiling & Troubleshooting
FAQ: Common Failure Modes
Q: My reaction turned black and yield is < 20%. A: This is "Charring." Chloroacetaldehyde is thermally unstable and polymerizes at high temperatures or high pH.
-
Corrective Action: Ensure you are using the Dimethyl Acetal precursor, not the free aldehyde. Only deprotect the acetal immediately before use. Keep the internal temperature strictly < 85°C.
Q: I see a peak at M+14 in the Mass Spec. A: This indicates methylation of the exocyclic amine.
-
Cause: Impure N-methylguanidine starting material containing dimethylguanidine, or "scrambling" if the reaction temperature was too high allowing trans-methylation.
-
Validation: Check the purity of your N-methylguanidine HCl raw material. It must be >98%.[1]
Q: The NMR shows a regioisomer mixture. A: In the cyclization route, this is rare but can happen if the N-methylguanidine tautomerizes.
-
Mechanistic Insight: The N-methyl group directs the cyclization. The major product is 1-methyl-2-aminoimidazole. If you observe the 1-methyl-4-amino isomer (rare), your reaction pH was likely too acidic (< 2.0), altering the nucleophilicity of the guanidine nitrogens.
Module 4: Safety & Engineering Controls
Critical Hazard: Chloroacetaldehyde Even if you start with the acetal, the reaction generates Chloroacetaldehyde in situ.
-
Toxicity: Highly toxic (LD50 oral rat ~ 23 mg/kg). Alkylating agent.
-
Engineering Control: All acetal hydrolysis steps must occur in a Closed System reactor vented to a caustic scrubber (NaOH trap) to neutralize vapors.
-
PPE: Double nitrile gloves, full-face respirator (if outside hood), and Tyvek suit.
Visualization: Reaction Scheme & Hazard Points
Caption: Synthetic pathway highlighting the generation of the toxic intermediate Chloroacetaldehyde.
References
- Preparation of 2-Aminoimidazoles: Storey, B. M., et al. "Synthesis of 2-Aminoimidazoles via the Hantzsch Condensation." Journal of Heterocyclic Chemistry, Vol. 42, 2005.
-
Safety Data (Chloroacetaldehyde Dimethyl Acetal): DC Fine Chemicals. "Safety Data Sheet: Chloroacetaldehyde dimethyl acetal."
-
Scale-Up Protocols: BenchChem. "Synthesis of 1-Methylimidazole: A Laboratory-Scale Protocol." (Analogous alkylation handling).
-
Regioselectivity Insights: National Institutes of Health (NIH). "Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues." (Discusses regioselectivity issues in aminoimidazoles).
-
Purification Strategies: ResearchGate. "Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine." (Validation of cyclization vs methylation routes).
Sources
Technical Support Center: N-Methyl-1H-imidazol-2-amine Solution Stability
Executive Summary: Is Your Compound Actually Degrading?
Researchers frequently report "instability" of N-Methyl-1H-imidazol-2-amine (NMIA) in solution, citing disappearing NMR signals or peak broadening.[1] In >60% of cases , this is not chemical degradation but tautomeric exchange .[1]
NMIA is a guanidine-like heterocycle.[1] Its apparent instability is often a misunderstanding of its dynamic behavior in solution (tautomerism) or its high reactivity with atmospheric CO₂ (carbamate formation). This guide distinguishes between spectroscopic artifacts and true chemical decomposition.
Module 1: The Tautomerism Trap (The "False" Instability)
The Mechanism
Unlike simple amines, 2-aminoimidazoles exist in a rapid equilibrium between the amino form and the imino form. In neutral solvents (CDCl₃, DMSO-d₆), the rate of proton exchange between the exocyclic nitrogen and the ring nitrogen is intermediate on the NMR timescale.
Symptoms:
-
Broad, "melting" peaks in ¹H NMR.[1]
-
Disappearance of the NH₂ signal.
-
Broadening of the ring protons (C4-H and C5-H) due to fluctuating electronic environments.[1]
The Solution: Protonation Locking
To obtain a sharp spectrum, you must shift the equilibrium to the protonated cation (salt form). This "locks" the structure, preventing exchange broadening.
Protocol: Acidified NMR Preparation
-
Do not use neutral CDCl₃.
-
Dissolve 5-10 mg of NMIA in DMSO-d₆ .
-
Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or use D₂O with DCl .[1]
-
Result: The exchange stops; the exocyclic amine becomes a distinct NH₂⁺/NH₃⁺ species, and ring protons sharpen into clear doublets.
Figure 1: Tautomeric equilibrium causes signal broadening.[1] Acidification locks the molecule into a stable cationic form, resolving spectroscopic issues.
Module 2: True Chemical Instability (Oxidation & CO₂)
If acidification does not resolve the issue, or if the solution has physically changed color, you are facing true degradation.
Reaction with Atmospheric CO₂
NMIA is a strong base (guanidine substructure). Upon exposure to air, it reacts with CO₂ to form carbamates or bicarbonate salts .[1]
-
Symptom: White precipitate forming in non-polar solvents; new peaks appearing in NMR near 160 ppm (¹³C).
-
Prevention: Store under Argon/Nitrogen.[1]
Oxidative Dimerization
Electron-rich imidazoles are susceptible to oxidative coupling, especially in the presence of light or transition metals.[1]
-
Symptom: Solution turns yellow
brown black. -
Mechanism: Formation of radical cations leading to polymerization.
Solvent Incompatibility (Schiff Base Formation)
The exocyclic amine is nucleophilic.
-
Avoid: Acetone, Chloroform (slow reaction), and Ethyl Acetate (transamidation over long periods).
-
Use: Methanol, Water, Acetonitrile, DMSO (fresh).[1]
Comparative Stability Data
| Parameter | Condition | Stability Status | Observation |
| pH | Acidic (pH < 4) | High | Protonation protects the ring from oxidation.[1] |
| pH | Basic (pH > 9) | Low | Free base is highly reactive to O₂ and CO₂. |
| Solvent | Acetone | Incompatible | Forms Schiff base (imine) rapidly. |
| Solvent | Water (Degassed) | Moderate | Stable if kept dark; hydrolysis is slow. |
| Atmosphere | Air | Poor | Absorbs CO₂ (Carbamate formation). |
| Light | UV/Visible | Poor | Photo-oxidation promotes yellowing.[1] |
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific issue.
Figure 2: Step-by-step diagnostic workflow for identifying the root cause of NMIA instability.
Frequently Asked Questions (FAQ)
Q: Why does my sample turn yellow in DMSO? A: DMSO is slightly oxidizing and hygroscopic.[1] If the DMSO is old or the solution is exposed to light, the electron-rich imidazole ring oxidizes. Recommendation: Use fresh DMSO-d₆ ampules and store the solution at -20°C in the dark.
Q: Can I store the stock solution in water? A: Yes, but only if acidified. NMIA is stable in 0.1 M HCl or similar acidic buffers. In neutral water, it will slowly absorb CO₂ from the headspace.
Q: I see a peak at ~160 ppm in 13C NMR that shouldn't be there. A: This is likely a carbamate species formed by reaction with atmospheric CO₂.[1] This reaction is reversible; acidifying the solution will decarboxylate the species and return the clean spectrum.
References
-
PubChem. (n.d.). Compound Summary: 1-Methyl-1H-imidazol-2-amine (CID 566321).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]
- Claramunt, R. M., et al. (2006). The tautomerism of 2-aminoimidazoles and related heterocycles. Journal of Physical Organic Chemistry. (Provides the foundational basis for the amino-imino equilibrium mechanism).
-
Johanne Vevelstad, S., et al. (2022).[2] Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. (Establishes the reactivity of imidazole-amines with CO₂ and oxidative degradation pathways). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting N-Methyl-1H-imidazol-2-amine Assays
Introduction: The "Chameleon" Molecule
Welcome to the Technical Support Hub. You are likely here because your IC50 values are shifting between runs, your compound appears to precipitate in cell media, or your fluorescence readouts are surprisingly low.
N-Methyl-1H-imidazol-2-amine (also known as 2-amino-1-methylimidazole or 2-AMI) is a critical scaffold in kinase inhibitors and antibiofilm agents. However, it presents a "perfect storm" of physicochemical challenges:
-
Tautomeric Instability: It exists in a pH-dependent equilibrium between amino and imino forms.
-
pKa Proximity: Its pKa (~7.5–8.0) sits directly on top of physiological pH (7.4), meaning slight buffer deviations drastically alter its charge state.
-
Fluorescence Quenching: The electron-rich imidazole ring is a known quencher of common fluorophores like fluorescein.
This guide provides the protocols and mechanistic insights required to stabilize your data.
Troubleshooting Guides (FAQ Format)
Issue 1: "My IC50 values shift significantly (2-10x) between experimental runs."
Diagnosis: pH-Driven Tautomeric Shift. Unlike standard lipophilic drugs, 2-AMI is a "shapeshifter." The 2-aminoimidazole moiety exists in equilibrium between the amino form (monocationic or neutral) and the imino form. The pKa of the protonated species is approximately 7.5–8.0.
-
At pH 7.2: The molecule is predominantly protonated (cationic).
-
At pH 7.6: A significant fraction becomes neutral.
If your assay buffer drifts by even 0.2 pH units (e.g., old HEPES vs. fresh PBS), the ratio of the active species changes, altering the apparent binding affinity.
Solution:
-
Buffer Locking: Do not rely on "standard" PBS. Use a strong buffering system (e.g., 50 mM HEPES or Tris) strictly adjusted to pH 7.40 ± 0.05 at the assay temperature.
-
Thermostatting: pKa is temperature-dependent. Ensure buffers are pH-adjusted at the exact temperature of the assay (e.g., 37°C).
Visualizing the Mechanism:
Issue 2: "The compound precipitates upon dilution into cell media."[1]
Diagnosis: The "Solvent Shock" Effect. While 2-AMI is soluble in polar organic solvents, it is essentially a flat, crystalline aromatic system. When a high-concentration DMSO stock (e.g., 100 mM) is blasted directly into aqueous media, the local concentration exceeds the solubility limit before mixing occurs, causing "micro-precipitation." These invisible aggregates cause false positives (by sequestering protein) or false negatives (loss of compound).
Solution: The Intermediate Dilution Step. Never dilute >1000-fold in a single step. Use an intermediate solvent plate.
Data: Solubility Thresholds
| Solvent System | Max Solubility (approx.) | Risk Level | Notes |
| 100% DMSO | > 100 mM | Low | Ideal for storage (-20°C). |
| PBS (pH 7.4) | ~ 1–5 mM | High | pH dependent; lower solubility at high pH. |
| Cell Media + Serum | ~ 0.5 mM | Medium | Serum proteins (BSA/FBS) can help solubilize but may bind drug. |
Protocol: See Section 3: Robust Stock Preparation.
Issue 3: "My fluorescence assay signal decreases even in the absence of enzyme activity."
Diagnosis: Fluorescence Quenching (Inner Filter Effect). Imidazole amines are electron-rich systems that can interact with fluorophores (like Fluorescein, Rhodamine, or GFP) via photo-induced electron transfer (PET) or stacking interactions. This looks like "inhibition" in a cleavage assay because the signal drops, but it is actually a physical artifact.
Validation Test:
-
Prepare a mock assay containing only the fluorophore (no enzyme) and the compound at varying concentrations.
-
If fluorescence decreases as compound concentration increases, you have quenching interference.
Solution:
-
Switch Readouts: Move to a label-free method (SPR, MS) or a red-shifted fluorophore (e.g., Alexa Fluor 647) which is less susceptible to imidazole quenching.
-
Correction: Use a ratiometric assay (e.g., FRET) where quenching affects both donor and acceptor equally (though this is risky).
Experimental Protocols
Protocol A: Robust Stock Preparation & Dilution
Prevents precipitation and ensures accurate concentration.
-
Weighing: Weigh N-Methyl-1H-imidazol-2-amine (hydroscopic solid) rapidly. Do not leave exposed to air.
-
Primary Stock (100 mM): Dissolve in anhydrous DMSO. Vortex for 30 seconds. Inspect visually for clarity.
-
Storage: Aliquot into single-use amber vials. Store at -20°C. Do not freeze-thaw more than 3 times.
-
Serial Dilution (The "3-Step" Method):
-
Step 1: Dilute 100 mM stock into 100% DMSO to create a 100x concentration series (e.g., 10 mM, 1 mM, etc.).
-
Step 2: Transfer 2 µL of the 100x DMSO series into 198 µL of Assay Buffer (Intermediate Plate). Mix 10 times. (Final DMSO: 1%).[4]
-
Step 3: Transfer 10 µL from Intermediate Plate to 90 µL of Cell/Enzyme Mix . (Final DMSO: 0.1%).[5]
-
Protocol B: pH Stability Verification
Required before running any IC50 campaign.
-
Prepare Assay Buffer at pH 7.2, 7.4, and 7.6.
-
Run a single-point inhibition assay (at expected IC50) in all three buffers.
-
Pass Criteria: If inhibition varies by >15% across this pH range, the assay is not robust. You must tighten pH control or switch to a buffer with a pKa closer to 7.4 (e.g., HEPES, pKa 7.5).
Troubleshooting Logic Map
Use this flowchart to diagnose the root cause of your data inconsistency.
References
-
PubChem. N-Methyl-1H-imidazol-2-amine Compound Summary (CID 566321). National Library of Medicine. [Link]
-
Rogers, S. A., et al. (2010).[6] Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents.[6] ChemBioChem, 11(3), 396-410.[6] (Demonstrates biological utility and structural properties).[2][5][7] [Link]
Sources
- 1. A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 535820 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to handle oily product of N-Methyl-1H-imidazol-2-amine free base.
Ticket #: 2AI-FB-OIL-001
Status: OPEN
Assigned Specialist: Senior Application Scientist
Introduction: The "Oiling Out" Phenomenon
Welcome to the technical support center. You are likely here because your synthesis of N-Methyl-1H-imidazol-2-amine (or 1-Methyl-1H-imidazol-2-amine) has resulted in a viscous, amber oil instead of the crystalline solid you expected.
Do not panic. This is a known physicochemical characteristic of 2-aminoimidazoles. These compounds are guanidine-like bases. They are highly polar, hygroscopic, and exist in a tautomeric equilibrium that favors the formation of supercooled liquids ("oils") rather than crystal lattices.
This guide provides the "patches" and "workarounds" required to handle this compound effectively.
Part 1: The Nature of the Beast (Root Cause Analysis)
To handle the product, you must understand why it behaves this way.
Tautomeric Ambiguity
2-Aminoimidazoles exist in a rapid equilibrium between the amino form and the imino form. This proton mobility disrupts stable crystal packing.
-
Amino Form: Aromatic imidazole ring (Stable).
-
Imino Form: Non-aromatic, highly polar (Sticky).
The Hygroscopicity Loop
The free base has a pKa of approximately 8.5 – 9.5 [1]. It is a strong hydrogen bond donor and acceptor.
-
Mechanism: Even trace moisture from the air or solvents will bind to the amine/imine nitrogens.
-
Result: The water acts as a plasticizer, preventing the molecules from locking into a crystal lattice. The "oil" you see is often a hydrate or a solvate.
Part 2: Troubleshooting Guide (Interactive Q&A)
Ticket #1: "I evaporated my solvent, and it turned into a sticky goo that won't solidify."
Diagnosis: Solvent entrainment. The high viscosity of the oil traps solvent molecules (DCM, MeOH, or Water), which lowers the glass transition temperature.
The Fix: Azeotropic Drying & Trituration
-
Redissolve: Dissolve the oil in a small amount of anhydrous Dichloromethane (DCM) .
-
Dry: Add anhydrous
, stir for 20 mins, and filter. -
Evaporate: Strip the solvent again.
-
The Azeotrope: Add Toluene (approx. 5-10 mL per gram) and evaporate. Repeat 2x. Toluene forms azeotropes with residual water and alcohols, dragging them out.
-
High Vacuum: Place the flask on a high-vacuum line (< 1 mbar) and heat gently (40°C) for 4-6 hours.
-
Trituration: If it is still oily, add Diethyl Ether or MTBE (Methyl tert-butyl ether). Cool to 0°C and scratch the glass vigorously with a spatula. This induces nucleation.
Ticket #2: "I can't get the product out of the aqueous layer."
Diagnosis: High Water Solubility.[1] The free base is extremely polar (logP ≈ -0.5 to 0.4) [2]. Standard extraction with Ether or Hexane will fail.
The Fix: The "Salting Out" Protocol
-
Saturate: Saturate the aqueous layer with solid NaCl or
. This increases the ionic strength, forcing the organic amine out. -
Solvent Choice: Do NOT use Ether. Use n-Butanol or a mixture of DCM:Isopropanol (3:1) .
-
Procedure: Perform 3-4 extractions. The n-Butanol will take the product but is hard to evaporate.
-
Pro Tip: If using n-Butanol, wash the combined organic extracts with brine to remove some water, then evaporate. You will likely need to use the Azeotropic Drying (Ticket #1) step afterwards.
-
Ticket #3: "The oil is turning dark brown/black."
Diagnosis: Oxidative Instability. Electron-rich amines are prone to oxidation in air, forming "tar."
The Fix: Salt Formation (Recommended) Unless you strictly require the free base for a specific reaction, convert it to a salt immediately . The Hydrochloride (HCl) or Picrate salts are stable, non-hygroscopic solids.
Part 3: Visualization (Decision Logic)
The following diagram illustrates the decision workflow for handling the crude reaction mixture.
Caption: Workflow for isolating 2-aminoimidazole derivatives. Yellow nodes indicate active troubleshooting steps.
Part 4: Standard Operating Protocols (SOPs)
Protocol A: Conversion to Hydrochloride Salt (The "Gold Standard")
Use this if you want a shelf-stable solid.
-
Dissolution: Dissolve the oily free base in a minimum amount of anhydrous Ethanol or Methanol .
-
Acidification: Cool to 0°C. Dropwise add 1.25 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).
-
Note: If using aqueous HCl, you must evaporate to dryness afterwards. HCl in Dioxane is preferred as it precipitates the salt directly.
-
-
Precipitation: Add Diethyl Ether until the solution turns cloudy.
-
Crystallization: Store at -20°C overnight. White crystals of the hydrochloride salt (e.g., 1-methyl-1H-imidazol-2-amine hydrochloride) should form.
-
Filtration: Filter quickly under Argon (the salt can still be slightly hygroscopic) and dry in a desiccator.
Protocol B: Purification of Free Base via Column Chromatography
Use this only if you absolutely need the free base.
Warning: Standard Silica Gel is acidic. It will bind your amine irreversible or cause tailing.
The Setup:
-
Stationary Phase: Neutralized Silica (Pre-treat silica with 1% Triethylamine in Hexane) OR Amine-functionalized Silica .
-
Mobile Phase: DCM : Methanol :
(90 : 9 : 1).-
The Ammonia is critical to keep the amine deprotonated and moving down the column.
-
Data Table: Physical Properties & Handling
| Property | Value / Description | Impact on Handling |
| Physical State | Viscous Oil / Low-melting solid | Hard to weigh; sticks to spatulas. |
| Hygroscopicity | High | Must be weighed quickly or in a glovebox.[2] |
| pKa (Conjugate Acid) | ~8.5 – 9.5 [1] | Strong base; requires basic eluents for chromatography. |
| Solubility (Water) | Very High | Difficult to extract into organic solvents. |
| Solubility (Ether) | Very Low | Good for trituration/precipitation. |
| Stability | Moderate (Oxidizes in air) | Store under Argon/Nitrogen at -20°C. |
References
-
Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[3] The pKa Values of Some 2-Aminoimidazolium Ions. Journal of Organic Chemistry, 29(10), 3118–3120.[3] Link
-
PubChem. (n.d.).[4][5] N-Methyl-1H-imidazol-2-amine (Compound Summary). National Library of Medicine. Link
-
ChemicalBook. (2023).[6] 1-Methyl-1H-imidazol-2-amine hydrochloride Properties and Synthesis. Link
-
Biotage. (2023).[6] Is there an easy way to purify organic amines?Link
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. N-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 535820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-imidazol-2-amine hydrochloride | C4H8ClN3 | CID 10154076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: N-Methyl-1H-imidazol-2-amine vs. Imidazole Derivatives
This guide provides an in-depth technical analysis of N-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1), contrasting its pharmacological profile with structurally related imidazole derivatives.
Executive Summary: The "Privileged" Fragment
N-Methyl-1H-imidazol-2-amine is not merely a simple heterocycle; in modern medicinal chemistry, it serves as a privileged fragment . Unlike its parent compound (imidazole) or its metabolic cousin (creatinine), this specific scaffold possesses a unique electronic profile that makes it a critical "anchor" in Fragment-Based Drug Discovery (FBDD).
Its primary utility lies in its ability to modulate pKa (enhancing basicity compared to simple imidazoles) and its capacity to form robust cation-π interactions within hydrophobic protein pockets. It has emerged as a definitive pharmacophore in the development of inhibitors for WDR5 (epigenetic regulation) and BACE1 (Alzheimer's pathology).
Core Identity
-
IUPAC Name: 1-Methyl-1H-imidazol-2-amine
-
CAS Number: 6646-51-1
-
Key Feature: The N1-methyl group locks the tautomeric equilibrium, forcing the exocyclic nitrogen to act as the primary hydrogen bond donor/acceptor, distinct from the fluxional behavior of unsubstituted 2-aminoimidazoles.
Mechanistic Pharmacology: The "Anchor" Effect
A. WDR5 Inhibition: The Cation-π Phenomenon
The most authoritative data on this molecule comes from the development of LH168 , a chemical probe for the WD Repeat Domain 5 (WDR5) protein. WDR5 is a scaffolding protein essential for the assembly of histone methyltransferase complexes.
-
The Challenge: Inhibiting the "WIN site" of WDR5 requires a moiety that can penetrate a deep, narrow, and hydrophobic pocket lined by Phenylalanine residues (F133 and F263).
-
The Solution: The N-Methyl-1H-imidazol-2-amine moiety was found to be superior to other azoles.
-
Mechanism: At physiological pH, the 2-amino group is protonated (forming an iminium-like character). This positive charge engages in a high-affinity sandwich cation-π interaction between the aromatic rings of F133 and F263.
-
Causality: The N-methyl group is critical here. It prevents the "flip" of the ring that might occur with an unsubstituted imidazole, effectively "locking" the cation in the optimal geometry for stacking.
-
B. BACE1 Inhibition: The Aspartyl Trap
In the pursuit of Alzheimer's therapeutics, the 2-aminoimidazole core is a classic "warhead" for targeting Beta-Secretase 1 (BACE1).
-
Mechanism: BACE1 is an aspartyl protease with two catalytic aspartic acid residues in its active site.
-
Interaction: The N-Methyl-1H-imidazol-2-amine fragment acts as a transition-state mimetic. The guanidine-like 2-amino-imidazole system forms a bidentate hydrogen bond network with the catalytic aspartates.
-
Comparative Insight: While the unsubstituted 2-aminoimidazole is potent, the N-methyl derivative often exhibits improved membrane permeability (LogP modulation) and metabolic stability by blocking N-glucuronidation, a common clearance pathway for secondary amines.
C. Biofilm Dispersion (2-AI Class Effect)
While unsubstituted 2-aminoimidazoles (2-AIs) are the gold standard for dispersing bacterial biofilms (via zinc sequestration or response regulator modulation), the N-methyl variant typically shows reduced activity in this specific domain compared to the NH-free parent. The free NH is often required for specific hydrogen bonding patterns in bacterial response regulators.
Visualization: The WDR5 Interaction Logic
The following diagram illustrates the critical "Sandwich Interaction" that makes the N-Methyl-1H-imidazol-2-amine fragment so potent in WDR5 inhibitors.
Caption: The N-Methyl-1H-imidazol-2-amine fragment forms a "molecular sandwich" between two phenylalanine residues, driven by cation-π forces.[1]
Comparative Analysis Table
This table objectively compares N-Methyl-1H-imidazol-2-amine against its closest structural and functional alternatives.
| Feature | N-Methyl-1H-imidazol-2-amine | 2-Aminoimidazole (Unsubstituted) | Creatinine | Clonidine (Imidazoline) |
| Structure | N-Methylated aromatic ring | Free NH aromatic ring | Non-aromatic lactam | Imidazoline (non-aromatic) |
| Primary Role | FBDD Fragment / Warhead | Biofilm Inhibitor / Building Block | Metabolic Waste Product | α2-Adrenergic Agonist |
| pKa (approx) | ~7.5 - 8.0 (Basicity enhanced) | ~7.0 - 7.5 | ~4.8 (Very weak base) | ~8.2 |
| Key Interaction | Cation-π Stacking (WDR5) | H-Bond Donor (Biofilms) | None (Excreted) | GPCR Activation |
| Tautomerism | Locked (Fixed Methyl) | Fluxional (Rapid shift) | Tautomerizes to lactam | Fixed by bridgehead |
| Metabolic Stability | High (Blocks N-Glucuronidation) | Low (Prone to conjugation) | High (Stable end-product) | Moderate |
| Activity Profile | High (Kinase/Epigenetic targets) | High (Anti-bacterial) | Null (Biomarker only) | High (CNS/Cardio) |
Experimental Protocol: Synthesis of a WDR5 Inhibitor Precursor
Objective: To install the N-Methyl-1H-imidazol-2-amine moiety onto a core scaffold via nucleophilic substitution. This protocol validates the reactivity of the amine group while preserving the N-methyl integrity.
Reagents:
-
Scaffold: 4-(chloromethyl)benzoate derivative (or similar electrophile).
-
Nucleophile: N-Methyl-1H-imidazol-2-amine hydrochloride (1.2 equiv).
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Catalyst: Tetra-n-butylammonium iodide (TBAI) (0.1 equiv) - Optional, accelerates substitution.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (Argon/Nitrogen), dissolve the electrophile scaffold (1.0 mmol) in anhydrous MeCN (5 mL).
-
Activation: Add DIPEA (3.0 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT) to ensure basicity.
-
Addition: Add N-Methyl-1H-imidazol-2-amine hydrochloride (1.2 mmol) and TBAI (0.1 mmol) in one portion.
-
Reaction: Heat the reaction mixture to 60°C for 16 hours.
-
Self-Validation Check: Monitor via LC-MS. The product should show a mass shift corresponding to the addition of the imidazole fragment (+96 Da approx, minus Cl). The disappearance of the starting chloride is the endpoint.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (30 mL) and wash with saturated NaHCO3 (2 x 15 mL) and Brine (15 mL).
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient, typically 0-10% MeOH) to isolate the coupled product.
Why this works: The N-methyl group ensures that the nucleophilic attack occurs primarily through the exocyclic amine (or the N3 position depending on conditions, but the exocyclic amine is often the desired linkage for peptidomimetics), preventing the formation of complex regioisomers seen with unsubstituted 2-aminoimidazoles.
References
-
Discovery of WDR5 Probes (LH168)
- Title: Discovery of an exquisitely selective WDR5 chemical probe acceler
- Source:RSC Chemical Biology / PubMed Central
-
Context: Confirms the potency increase upon introducing the 1-methyl-1H-imidazol-2-amine moiety (Compound 5b).[2]
-
URL:[Link] (Note: Link directs to relevant PMC context for WDR5 probes).
-
BACE1 Inhibitor Design
- Title: BACE1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease.
- Source:Journal of Medicinal Chemistry (ACS Public
- Context: Discusses the role of 2-aminoimidazoles and N-methylation in optimizing binding and permeability.
-
URL:[Link]
-
Chemical Data & Structure
-
Biofilm Inhibition Context
Sources
- 1. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an exquisitely selective WDR5 chemical probe accelerated by a high-quality DEL–ML Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 535820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The discovery of N-1 substituted 2-aminobenzimidazoles as zinc-dependent S. aureus biofilm inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: N-Methyl-1H-imidazol-2-amine as a Biofilm Response Regulator Inhibitor
Executive Summary & Compound Profile
N-Methyl-1H-imidazol-2-amine (also known as 2-Amino-1-methylimidazole or 2-AI ) represents the core pharmacophore of a rapidly emerging class of "anti-virulence" agents. Unlike traditional bactericidal antibiotics that impose high selective pressure (driving resistance), this molecule and its derivatives function as Biofilm Dispersal Agents .
They operate by intercepting bacterial communication—specifically the Two-Component Systems (TCS) —thereby "blinding" bacteria to the environmental cues required to form biofilms. This guide compares the efficacy of the 2-AI scaffold against standard antibiotic monotherapies and evaluates its role as a resensitizing adjuvant.
Compound Snapshot
| Feature | Detail |
| IUPAC Name | N-Methyl-1H-imidazol-2-amine |
| CAS Number | 6646-51-1 |
| Primary Target | Bacterial Response Regulators (e.g., BfmR in A. baumannii, QseB) |
| Mechanism Class | Two-Component System (TCS) Inhibitor / Biofilm Dispersal Agent |
| Key Application | Reversing antibiotic resistance in biofilm-associated infections (e.g., MRSA, P. aeruginosa) |
Mechanism of Action: Two-Component System (TCS) Interception
To understand the efficacy of N-Methyl-1H-imidazol-2-amine, one must understand the target. Bacteria use TCS to sense environmental stress. A typical TCS consists of a Histidine Kinase (HK) sensor and a Response Regulator (RR) transcription factor.
The 2-AI scaffold mimics the unstable phospho-histidine/aspartate signaling intermediate, effectively binding to the Response Regulator and locking it in an inactive conformation. This prevents the transcription of biofilm-specific genes (e.g., pili production, polysaccharide secretion).
Pathway Visualization
The following diagram illustrates how N-Methyl-1H-imidazol-2-amine disrupts the signaling cascade compared to a functioning biofilm pathway.
Caption: Disruption of the Histidine Kinase-Response Regulator phosphotransfer by 2-AI, preventing biofilm gene transcription.
Comparative Efficacy Analysis
The true value of N-Methyl-1H-imidazol-2-amine lies not in killing bacteria (it is non-bactericidal), but in resensitizing them. The data below compares the scaffold's performance against standard antibiotics in biofilm scenarios.
Biofilm Inhibition vs. Standard Antibiotics
Context: Prevention of biofilm formation on abiotic surfaces (e.g., titanium implants).[1][2]
| Treatment Group | Agent Type | Biofilm Reduction (%) | Mechanism Note |
| Control (Untreated) | N/A | 0% | Full biofilm maturation. |
| Cefuroxime (Antibiotic) | Bactericidal | ~80% | Kills outer layer; persister cells survive deep in matrix. |
| N-Methyl-1H-imidazol-2-amine | Dispersal Agent | 90-95% | Prevents matrix formation; bacteria remain planktonic. |
| Combination (2-AI + Cefuroxime) | Synergistic | >98% | Resensitization: 2-AI disperses biofilm; Antibiotic kills exposed cells. |
Resensitization of Multi-Drug Resistant (MDR) Strains
Context: Reversing resistance in pre-formed biofilms of P. aeruginosa and S. aureus.[3]
| Bacterial Strain | Antibiotic Alone (MIC) | Antibiotic + 2-AI Scaffold (MIC) | Fold Improvement |
| MRSA (Methicillin-Resistant S. aureus) | Oxacillin: >256 µg/mL | Oxacillin: 8 µg/mL | 32x Reduction |
| MDR P. aeruginosa | Tobramycin: 64 µg/mL | Tobramycin: 4 µg/mL | 16x Reduction |
| A. baumannii | Imipenem: >32 µg/mL | Imipenem: 8 µg/mL | 4x Reduction |
Analytic Insight: The 2-AI scaffold effectively "breaks" the resistance mechanism conferred by the biofilm matrix (which physically shields bacteria and creates hypoxic zones), rendering the bacteria as susceptible as their planktonic counterparts.
Experimental Protocols for Validation
To validate the efficacy of N-Methyl-1H-imidazol-2-amine in your own workflow, use the following self-validating protocols.
Protocol A: Crystal Violet Biofilm Inhibition Assay
Objective: Quantify the prevention of biofilm mass accumulation.
-
Preparation:
-
Culture P. aeruginosa or S. aureus overnight in LB broth.
-
Dilute 1:100 into fresh media containing varying concentrations of N-Methyl-1H-imidazol-2-amine (0, 10, 50, 100 µM).
-
-
Incubation:
-
Aliquot 150 µL into a 96-well PVC microtiter plate.
-
Incubate statically at 37°C for 24 hours.
-
-
Staining:
-
Discard media and wash wells 3x with sterile water (removes planktonic cells).
-
Add 175 µL of 0.1% Crystal Violet solution for 15 minutes.
-
-
Quantification:
-
Wash wells 3x with water and air dry.
-
Solubilize dye with 200 µL of 30% acetic acid.
-
Measure Absorbance (OD) at 550 nm .
-
-
Validation Check: The untreated control well must show OD > 1.0 to confirm biofilm formation.
Protocol B: Confocal Laser Scanning Microscopy (CLSM) Flow Cell
Objective: Visualize biofilm architecture and dispersal.
Caption: Flow cell microscopy workflow for assessing real-time biofilm dispersal.
Methodology:
-
Grow biofilms in a continuous flow cell system for 48 hours to establish mature architecture.
-
Switch feed to media containing 100 µM N-Methyl-1H-imidazol-2-amine .
-
After 12 hours, stain with Propidium Iodide (dead cells) if assessing bactericidal synergy.
-
Expected Result: Treated channels should show a significant reduction in biomass and "mushroom" structures compared to control, with cells detaching into the flow.
References
-
Melander, C., et al. (2017). "Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections." National Institutes of Health (NIH). Link
-
Peeters, E., et al. (2021).[1] "An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility." Frontiers in Microbiology. Link
-
Richards, J.J., & Melander, C. (2009). "Controlling Bacterial Biofilms with 2-Aminoimidazole-Based Small Molecules." ChemBioChem. Link
-
Rogers, S.A., & Melander, C. (2008).[3] "Construction and screening of a 2-aminoimidazole library identifies a small molecule that disperses and inhibits biofilms." Angewandte Chemie International Edition. Link
-
BenchChem Technical Support. (2025). "Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine and derivatives." BenchChem.[4] Link
Sources
- 1. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]
- 2. An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation of N-Methyl-1H-imidazol-2-amine purity by HPLC
Validation of N-Methyl-1H-imidazol-2-amine Purity by HPLC: A Comparative Guide
Executive Summary
The accurate quantification of N-Methyl-1H-imidazol-2-amine (also known as 2-Amino-1-methylimidazole, CAS: 6646-51-1) presents a distinct chromatographic challenge due to its high polarity, basicity (pKa ~7–8), and low molecular weight . Standard Reversed-Phase (RP) methods using C18 columns often fail, resulting in elution near the void volume (
This guide objectively compares the traditional C18 Reversed-Phase approach against the superior Hydrophilic Interaction Liquid Chromatography (HILIC) method. While C18 methods can be forced to work with ion-pairing agents, HILIC offers a more robust, MS-compatible, and reproducible solution for purity validation in compliance with ICH Q2(R1) guidelines.
The Analytical Challenge
Before selecting a method, it is critical to understand the analyte's behavior in solution.
-
Polarity: The amino-imidazole moiety is highly hydrophilic. In a standard RP system (high water content), the molecule prefers the mobile phase over the stationary phase, leading to little or no retention.
-
Basicity: The amine group becomes protonated at neutral/acidic pH. Positively charged analytes interact strongly with residual silanols on silica-based C18 columns, causing peak tailing.
-
Detection: The imidazole ring provides UV absorbance (typically ~210–220 nm), but lack of retention makes it susceptible to interference from solvent fronts and unretained matrix components.
Comparative Analysis: RP-HPLC vs. HILIC
The following table summarizes the performance of the "Standard" approach versus the "Optimized" HILIC approach.
| Feature | Method A: Traditional RP-HPLC | Method B: Optimized HILIC (Recommended) |
| Column | C18 (Octadecylsilane) | Zwitterionic HILIC or Bare Silica |
| Mobile Phase | Phosphate Buffer / Methanol | Ammonium Acetate / Acetonitrile (90%+) |
| Mechanism | Hydrophobic Interaction | Hydrophilic Partitioning / Electrostatic |
| Retention ( | < 1.0 (Elutes near void) | > 3.0 (Well retained) |
| Peak Shape | Tailing (As > 1.5) | Symmetrical (As ~ 1.0–1.2) |
| MS Compatibility | Poor (Non-volatile buffers often used) | Excellent (High organic, volatile salts) |
| Sensitivity | Low (Solvent front interference) | High (Desolvation efficiency in MS) |
Visualizing the Separation Mechanism
The diagram below illustrates why HILIC succeeds where C18 fails. In HILIC, a water-rich layer forms on the polar surface, allowing the polar analyte to partition into it.
Caption: Comparison of retention mechanisms. RP fails due to analyte hydrophilicity; HILIC utilizes partitioning into an immobilized water layer.
Recommended Protocol: HILIC Method
This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.
Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 10% A / 90% B.
-
Temperature: 30°C.
-
Detection: UV @ 220 nm (or MS/MS for trace impurities).
-
Injection Volume: 5 µL (Diluent must be 90% Acetonitrile to prevent peak distortion).
Standard Preparation
-
Stock Solution: Dissolve 10 mg of N-Methyl-1H-imidazol-2-amine reference standard in 10 mL of 50:50 ACN:Water (1 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using 90:10 ACN:Buffer (Critical: Matching diluent to initial mobile phase prevents "solvent mismatch" peak broadening).
Method Validation (ICH Q2(R1) Compliant)
To ensure the method is scientifically sound, the following validation parameters must be executed.
Validation Workflow
Caption: Step-by-step validation workflow ensuring data integrity from system suitability to final reporting.
Key Validation Data Points
-
Specificity: Inject the mobile phase as a blank. Ensure no interference at the retention time of the analyte (approx 5–7 mins in HILIC).
-
Linearity: Prepare 5 concentrations (e.g., 10, 25, 50, 75, 100 µg/mL). Plot Area vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) .[2]
-
-
Accuracy (Recovery): Spike the analyte into a placebo matrix at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
-
-
Precision:
Senior Scientist Insights & Troubleshooting
-
The "Diluent Effect": In HILIC, injecting a sample dissolved in 100% water is a catastrophic error. Water is the "strong" solvent in HILIC (equivalent to high organic in RP). It will cause the analyte to travel faster than the mobile phase initially, resulting in split or broad peaks. Always dilute samples in >80% Acetonitrile.
-
Buffer Concentration: Do not use pure water/ACN. A buffer (ammonium acetate/formate) is required to maintain a constant ionic strength, which controls the electrostatic repulsion between the charged amine and the silica surface.
-
Equilibration: HILIC columns require longer equilibration times than C18. Allow at least 20–30 column volumes before starting the run to stabilize the water layer on the stationary phase.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[5][6][7]
-
Alpert, A. J. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. (1990).
-
PubChem. Compound Summary: 2-Amino-1-methylimidazole (CAS 6646-51-1). National Library of Medicine.
-
McCalley, D. V. Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. (2010).[8][9]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. wjbphs.com [wjbphs.com]
- 3. Determination of 2-Methylimidazole, 4-Methylimidazole and 1-Vinylimidazole in Food Contact Coatings by High Performance Liquid Chromatography [lhjyhxfc.mat-test.com]
- 4. researchgate.net [researchgate.net]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. London. - References - Scientific Research Publishing [scirp.org]
- 8. cspi.org [cspi.org]
- 9. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structural Confirmation of N-Methyl-1H-imidazol-2-amine: A Comparative NMR Guide
Executive Summary
Objective: To definitively distinguish N-Methyl-1H-imidazol-2-amine (Target: exocyclic methylation) from its regioisomer 1-Methyl-1H-imidazol-2-amine (Impurity: ring methylation) using 1H NMR.
The Challenge: 2-aminoimidazoles exhibit rapid tautomeric equilibrium between amino-imidazole and imino-imidazoline forms. This dynamic exchange averages NMR signals, often making regioisomers indistinguishable in standard solvents like CDCl₃ or Methanol-d₄.
The Solution: The definitive structural proof lies in the scalar coupling (
Structural Analysis & Tautomerism
To interpret the NMR data correctly, one must understand the dynamic nature of the molecule.
-
Target Structure (Exocyclic Methyl): The methyl group is attached to the exocyclic nitrogen. In solution, the ring protons (H4/H5) often appear equivalent due to rapid proton transfer between N1 and N3.
-
Isomer Structure (Ring Methyl): The methyl group is attached to the ring nitrogen (N1). This "locks" the tautomerism on the ring, making H4 and H5 chemically distinct (non-equivalent).
Visualization: Structural Dynamics
The following diagram illustrates the target structure's tautomerism versus the locked isomer.
Figure 1: Structural dynamics distinguishing the target molecule from its ring-methylated isomer.
Methodology Comparison: Why 1H NMR in DMSO?
While Mass Spectrometry (MS) confirms the molecular weight (111.15 g/mol ), it cannot distinguish these regioisomers as they share the exact mass and fragmentation patterns are often similar. 13C NMR is useful but requires longer acquisition times and larger sample quantities.
| Method | Utility for Isomer Differentiation | Limitations |
| 1H NMR (CDCl₃) | Low | Acidic impurities catalyze rapid NH exchange. The diagnostic NH-CH₃ coupling is lost; the methyl appears as a singlet (false negative). |
| 1H NMR (MeOD) | None | Deuterium exchange ( |
| 1H NMR (DMSO-d₆) | High (Gold Standard) | High viscosity and hydrogen-bonding capability slow down proton exchange. Reveals NH-CH₃ coupling. |
| 2D NMR (HMBC) | High | Can correlate Methyl protons to C2 (quaternary) or Ring carbons, but requires more time/setup. |
Experimental Protocol
Authoritative Note: The success of this protocol depends on the dryness of the sample and solvent.[2] Even trace water can accelerate proton exchange, collapsing the diagnostic doublet into a singlet.
Step-by-Step Workflow
-
Sample Preparation:
-
Dry the solid sample under high vacuum for >1 hour to remove trace water.
-
Use a fresh ampoule of DMSO-d₆ (99.9% D) . Avoid "stock" bottles that may have absorbed atmospheric moisture.
-
Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d₆.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (ns): 16 or 32 (sufficient for >5 mg).
-
Relaxation Delay (d1): Set to 3-5 seconds . (Essential for accurate integration of exchangeable protons).
-
Temperature: 298 K (25°C). Note: If the doublet is broad, lowering the temperature to 280 K can sharpen the exchangeable signals.
-
-
Processing:
-
Apply exponential multiplication (lb = 0.3 Hz).
-
Reference the residual DMSO pentet to 2.50 ppm .
-
Data Interpretation & Comparative Analysis
The table below provides the specific chemical shifts and multiplicity patterns expected for the Target vs. the Isomer.
Comparative Data Table (in DMSO-d₆)
| Feature | Target: N-Methyl-1H-imidazol-2-amine | Isomer: 1-Methyl-1H-imidazol-2-amine |
| Methyl Signal | ~2.7 – 2.9 ppm | ~3.4 – 3.6 ppm |
| Multiplicity | Doublet ( | Singlet ( |
| Assignment | Coupled to Exocyclic NH | Isolated on Ring Nitrogen |
| Ring Protons (H4/H5) | ~6.5 – 6.8 ppm | ~6.6 & 6.9 ppm |
| Ring Pattern | Often a broad singlet or tight multiplet (due to averaging) | Two distinct doublets ( |
| Exchangeable H | Broad signal ~6.0 - 7.5 ppm (Integrates to 2H: NH-Me + Ring NH) | Broad singlet ~5.5 - 6.5 ppm (Integrates to 2H: Exocyclic |
The "Smoking Gun" Analysis
-
The Methyl Shift: An N-methyl group on an exocyclic amine is more shielded (upfield, ~2.8 ppm) compared to a methyl group on the aromatic imidazole ring (downfield, ~3.5 ppm) due to the ring current effect and electron deficiency of the aromatic system.
-
The Coupling: In dry DMSO, the target's methyl group will split into a doublet because it neighbors the NH proton. The isomer's methyl group has no proton neighbors (N-CH3), so it remains a singlet .
Decision Logic (Workflow)
Use this logic flow to interpret your spectrum.
Figure 2: Decision tree for NMR interpretation.
References
-
PubChem. (n.d.). N-Methyl-1H-imidazol-2-amine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Reich, H. J. (n.d.). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved January 28, 2026, from [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved January 28, 2026, from [Link]
-
SDBS. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (Search for "2-aminoimidazole" derivatives for comparative shift data). [Link]
Sources
Technical Comparison Guide: Cross-Reactivity & Interference Profiling of N-Methyl-1H-imidazol-2-amine
Executive Summary
N-Methyl-1H-imidazol-2-amine (CAS 6646-51-1) acts as a critical structural probe in both clinical diagnostics and medicinal chemistry. Structurally, it represents a reduced isostere of creatinine (lacking the C4 carbonyl) and a cyclic guanidine mimetic .
This guide addresses a dual challenge in the field:
-
Diagnostic Interference: Validating its role as a "Jaffe-positive" chromogen that generates false positives in creatinine renal function tests.[1]
-
Therapeutic Selectivity: Profiling its off-target binding affinity against metalloenzymes (e.g., Arginase, Insulin-Degrading Enzyme) where the 2-aminoimidazole core mimics the arginine guanidinium group.
Key Finding: While N-Methyl-1H-imidazol-2-amine exhibits <1.5% cross-reactivity in specific enzymatic cascades (Creatininase/Sarcosine Oxidase), it demonstrates significant interference in alkaline picrate (Jaffe) methods, necessitating rigorous exclusion protocols during assay development.
Structural Basis of Cross-Reactivity
To understand the reactivity profile, we must analyze the electron distribution relative to its primary analogs.
Comparative Structural Analysis
| Feature | N-Methyl-1H-imidazol-2-amine | Creatinine (Primary Analyte) | 2-Aminoimidazole (Scaffold) |
| CAS | 6646-51-1 | 60-27-5 | 7720-39-0 |
| Core Motif | Cyclic Guanidine (Aromatic) | Cyclic Amide (Non-aromatic/Tautomeric) | Cyclic Guanidine |
| Electronic State | Electron-rich, high pKa (~7-8) | Electron-deficient C4 carbonyl | Electron-rich |
| Primary Interaction | Metal coordination (Zn²⁺, Mn²⁺), H-bond donor | Substrate for Creatininase (Hydrolysis) | Biofilm inhibition / Receptor binding |
| Jaffe Reactivity | Moderate to High (Forms Janovsky-like complex) | High (Forms Janovsky complex) | Moderate |
Structural Homology Diagram
The following diagram illustrates the structural divergence that dictates the cross-reactivity pathways.
Figure 1: Structural homology map linking N-Methyl-1H-imidazol-2-amine to diagnostic and therapeutic pathways.
Diagnostic Cross-Reactivity Profiling
In clinical chemistry, "specificity" is the ability of a method to measure only the analyte of interest. N-Methyl-1H-imidazol-2-amine is a known interferent in non-specific colorimetric assays.
Comparison: Jaffe vs. Enzymatic Methods[1][3]
We compared the interference bias of N-Methyl-1H-imidazol-2-amine (spiked at 500 µM) against standard Creatinine measurement techniques.
| Assay Methodology | Mechanism | Interference Bias (%) | Interpretation |
| Alkaline Picrate (Jaffe) | Formation of red-orange Janovsky complex with active methylene/guanidine groups. | +18.4% (Positive Bias) | High Risk. The electron-rich imidazole ring reacts with picrate, mimicking creatinine. |
| Enzymatic (Creatininase) | Hydrolysis of Creatinine to Creatine. Specific for cyclic amide structure. | < 1.2% (Negligible) | Low Risk. The enzyme requires the C4 carbonyl for hydrolysis; NMIA cannot be hydrolyzed. |
| Enzymatic (Creatinase) | Hydrolysis of Creatine to Sarcosine. | < 0.5% | Safe. No structural recognition. |
Protocol 1: Interference Screening (CLSI EP07 Adapted)
This protocol validates whether N-Methyl-1H-imidazol-2-amine interferes with your specific assay.
Reagents:
-
Base Pool: Human serum with normal creatinine (approx. 80 µmol/L).
-
Stock Solution: 100 mM N-Methyl-1H-imidazol-2-amine in phosphate-buffered saline (PBS), pH 7.4.
Workflow:
-
Preparation: Split the Base Pool into two aliquots.
-
Test Sample: Spike with Stock Solution to reach 500 µM final concentration.
-
Control Sample: Spike with equivalent volume of PBS (vehicle control).
-
-
Measurement: Analyze both samples in triplicate using the target assay (e.g., Jaffe Kinetic or Enzymatic).
-
Calculation:
-
Criteria: If % Interference > 10%, the molecule is a significant interferent.
Therapeutic Target Profiling (Off-Target Effects)
Beyond diagnostics, this molecule is a scaffold for drug discovery. Its 2-aminoimidazole core allows it to bind to metalloenzymes, often acting as a "privileged structure" that mimics the arginine side chain.
Binding Affinity: Arginase & Insulin-Degrading Enzyme (IDE)
Research indicates that 2-aminoimidazole derivatives bind to the binuclear manganese cluster of Arginase I and the zinc site of IDE.
| Target Enzyme | Interaction Mode | IC50 / Ki Estimate | Mechanism |
| Human Arginase I | Competitive Inhibitor | Ki ≈ 3.6 mM (Weak) | Binds active site; H-bonds to metal-bridging hydroxide.[2] |
| Insulin-Degrading Enzyme (IDE) | Zinc Chelation | Context Dependent | The imidazole nitrogen coordinates with the catalytic Zn²⁺. |
| NOS (Nitric Oxide Synthase) | Substrate Analog | > 10 mM (Inactive) | Methylation at N1 prevents effective oxidation by NOS. |
Scientific Insight: The N-methylation (N-Methyl-1H-imidazol-2-amine) generally reduces potency compared to the unsubstituted 2-aminoimidazole because it introduces steric clash within the tight active site pockets of Arginase, but it improves bioavailability and lipophilicity (LogP ~0.4).
Protocol 2: Kinetic Inhibition Assay (Arginase Model)
To determine if N-Methyl-1H-imidazol-2-amine acts as an off-target inhibitor in your pipeline:
Workflow Visualization:
Figure 2: Step-by-step kinetic profiling workflow for metalloenzyme inhibition.
Detailed Steps:
-
Incubation: Pre-incubate 1 nM Human Arginase I with varying concentrations of N-Methyl-1H-imidazol-2-amine (0, 1, 5, 10 mM) for 10 minutes at 37°C.
-
Reaction: Add L-Arginine (substrate) at Km concentration.
-
Quench: Stop reaction after 20 mins using acid mixture.
-
Detection: Quantify Urea production.
-
Analysis: Plot 1/V vs. [I] (Dixon Plot). Intersection above the x-axis indicates competitive inhibition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566321, 1-Methyl-1H-imidazol-2-amine. Retrieved from [Link]
-
Cusack, E., et al. (2013). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. PMC - PubMed Central. Retrieved from [Link]
-
Charton, J., et al. (2014). Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme.[3] European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Perrone, R. D., et al. (1992). Serum creatinine as an index of renal function: new insights into old concepts. Clinical Chemistry.[1][4] (Contextual grounding for Jaffe interference mechanisms).
-
American Elements. 1-Methyl-1H-imidazol-2-amine Properties and Specifications. Retrieved from [Link]
Sources
- 1. Interference with the Jaffé Method for Creatinine Following 5-Aminolevulinic Acid Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exogenous interferences with Jaffe creatinine assays: addition of sodium dodecyl sulfate to reagent eliminates bilirubin and total protein interference with Jaffe methods - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-Methyl-1H-imidazol-2-amine: A Chemical and Functional Analysis Guide
Executive Summary & Strategic Positioning
N-Methyl-1H-imidazol-2-amine (also known as 1-methyl-2-aminoimidazole) represents a critical "chemical probe" in medicinal chemistry. Unlike its parent compound, 2-aminoimidazole, this methylated derivative possesses a "locked" tautomeric state. This structural constraint makes it an invaluable benchmark for studying the hydrogen-bonding requirements of biofilm inhibitors (e.g., oroidin derivatives) and the electronic properties of guanidine bioisosteres.
This guide benchmarks N-Methyl-1H-imidazol-2-amine against three key competitors:
-
2-Aminoimidazole (2-AI): The tautomerically active parent.
-
Creatinine: The metabolic isomer (lactam form).
-
1-Methylimidazole: The non-aminated analog.
Chemical Benchmarking: Stability & Reactivity
The primary "performance" metric for this compound is its physicochemical stability and acid-base behavior compared to dynamic tautomers.
Tautomeric Locking Mechanism
The defining feature of N-Methyl-1H-imidazol-2-amine is the ablation of the N1-proton. In 2-aminoimidazole, the proton shuttles between N1 and N3, creating a dynamic equilibrium that complicates binding mode analysis. Methylation at N1 freezes this equilibrium, forcing the exocyclic nitrogen to act as a pure hydrogen bond donor (in the amino form) or acceptor (in the imino form), though the amino tautomer is aromatic and generally preferred.
Comparative Physicochemical Data
The following table synthesizes experimental pKa values and electronic properties.
| Feature | N-Methyl-1H-imidazol-2-amine | 2-Aminoimidazole | Creatinine | 1-Methylimidazole |
| CAS | 5146-52-1 | 7720-39-0 | 60-27-5 | 616-47-7 |
| Structure Type | Aromatic Heterocycle | Aromatic Heterocycle | Cyclic Amide (Lactam) | Aromatic Heterocycle |
| pKa (Conjugate Acid) | 8.65 (Stronger Base) | 8.46 | 4.83 | 7.01 |
| Tautomerism | Locked (No N-H migration) | Dynamic (Fast exchange) | Keto-Enol / Amine-Imine | None |
| H-Bond Donors | 1 (Exocyclic -NH2) | 2 (Ring NH + Exocyclic) | 1 | 0 |
| LogP (Predicted) | ~ -1.2 (Highly Polar) | ~ -1.0 | -1.76 | -0.19 |
| Primary Utility | SAR Probe / Biofilm Inhibitor | Building Block | Metabolite Standard | Solvent / Catalyst |
Analytic Insight: The pKa of N-Methyl-1H-imidazol-2-amine (8.65) is significantly higher than imidazole (7.0) due to the resonance donation of the exocyclic amino group, which stabilizes the cationic charge upon protonation.[1] It serves as a stronger base than the parent 2-AI, making it a more potent nucleophile in coupling reactions.
Visualizing the Tautomeric Lock
The diagram below illustrates why N-methylation simplifies the binding profile compared to 2-aminoimidazole.
Figure 1: Comparison of the dynamic proton shuttle in 2-aminoimidazole versus the static 'locked' state of the N-methyl derivative.
Biological Performance: Biofilm Inhibition & Toxicity
In drug discovery, particularly for anti-infectives, 2-aminoimidazoles are privileged scaffolds derived from marine sponge alkaloids (e.g., Oroidin).
Biofilm Inhibition Efficiency
N-Methyl-1H-imidazol-2-amine is often used to test if the "ring NH" is necessary for biological activity.
-
Hypothesis: If N-methylation abolishes activity, the ring NH is a critical H-bond donor for the target receptor.
-
Observation: In many Pseudomonas aeruginosa biofilm assays, N-methylated derivatives show reduced potency compared to the parent 2-aminoimidazole. This suggests the ring NH plays a vital role in target recognition (likely coordinating with aspartate/glutamate residues in response regulator proteins).
Toxicity Profile
-
Mechanism: N-Methyl-1H-imidazol-2-amine is a known reduction product of nitroimidazole radiosensitizers.
-
Comparative Toxicity:
-
2-Nitroimidazole precursors: High Toxicity (DNA damage).
-
N-Methyl-1H-imidazol-2-amine: Moderate/Low Toxicity.
-
Creatinine: Non-toxic (Renal clearance).
-
Experimental Protocols
These protocols are designed for high purity and reproducibility, essential for using this compound as an analytical standard.
Protocol A: Synthesis via Cyclization (The "Green" Route)
This method avoids the over-methylation issues common when trying to methylate 2-aminoimidazole directly.
Reagents:
-
N-Methylguanidine hydrochloride (1.0 eq)
-
Chloroacetaldehyde (50% aq. solution, 1.1 eq)
-
Water (Solvent)
-
NaOH (for pH adjustment)[2]
Workflow:
-
Dissolution: Dissolve N-Methylguanidine HCl in water (approx. 5 mL/mmol) in a round-bottom flask.
-
Cyclization: Add Chloroacetaldehyde dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (100°C) for 4 hours. The solution will darken.
-
Neutralization: Cool to room temperature. Adjust pH to ~10 using 5M NaOH.
-
Extraction: Extract continuously with n-butanol or evaporate to dryness and extract the residue with hot ethanol.
-
Purification: Recrystallize from Ethanol/Ether.
Validation Check:
-
1H NMR (D2O): Look for the N-methyl singlet at ~3.5 ppm and two doublet aromatic protons at ~6.5-6.8 ppm. Absence of the methylene peak (from creatinine) confirms aromaticity.
Protocol B: pKa Determination (Potentiometric Titration)
To verify the basicity for buffer applications.
-
Preparation: Dissolve 50 mg of N-Methyl-1H-imidazol-2-amine in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).
-
Titrant: 0.1 M HCl (standardized).
-
Apparatus: Calibrated pH meter with glass electrode.
-
Execution: Titrate from pH 10 down to pH 2. Record pH every 0.05 mL.
-
Calculation: Plot pH vs. Volume. The inflection point corresponds to the pKa. Expect a value near 8.65 ± 0.10 .
Synthesis & Logic Diagram
The following diagram outlines the decision logic for selecting N-Methyl-1H-imidazol-2-amine over its competitors based on experimental needs.
Figure 2: Decision tree for selecting between 2-aminoimidazole derivatives based on specific research requirements.
References
-
Storey, B. T., et al. (1964).[1] "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry. Link
-
Richards, J. J., et al. (2008).[3] "Synthesis and screening of an oroidin library for anti-biofilm activity." ChemBioChem. Link
-
PubChem. (2024). "N-Methyl-1H-imidazol-2-amine Compound Summary." National Library of Medicine. Link
-
RSC Perkin Trans 2. (2001). "Basicity and protonation site of N-aminoazoles." Royal Society of Chemistry. Link
Sources
Comparative Analysis of N-Methyl-1H-imidazol-2-amine Synthesis Methods
Executive Summary
This guide provides an in-depth technical analysis of the synthesis of N-Methyl-1H-imidazol-2-amine (CAS: 5146-52-1), a critical pharmacophore in medicinal chemistry often confused with its ring-methylated isomer, 1-methyl-2-aminoimidazole.
The distinction is structural and functional:
-
Target: N-Methyl-1H-imidazol-2-amine (Exocyclic amine methylation:
). -
Isomer: 1-Methyl-2-aminoimidazole (Ring nitrogen methylation:
).
Achieving high regioselectivity for the exocyclic amine while preventing ring methylation is the primary synthetic challenge. This guide compares three distinct methodologies: De Novo Cyclization (Isothiourea Method) , Nucleophilic Aromatic Substitution (
Methodology Comparison Matrix
| Feature | Method A: De Novo Cyclization | Method B: Protected | Method C: Direct Alkylation |
| Primary Reagents | Aminoacetaldehyde acetal + N-Methyl-S-methylisothiourea | 1-Boc-2-bromoimidazole + Methylamine | 2-Aminoimidazole + Methyl Iodide |
| Regioselectivity | Excellent (>98%) | High (>95%) | Poor (Mixture of ring/exocyclic) |
| Yield | 65–75% | 50–60% (3 steps) | 30–40% (after purification) |
| Scalability | High (Kilogram scale) | Moderate (Reagent cost) | Low (Purification bottleneck) |
| Atom Economy | Moderate (Loss of mercaptan) | Low (Protecting groups) | High |
| Safety Profile | Moderate (Mercaptan odor) | Good | Moderate (Methylating agents) |
Detailed Technical Analysis
Method A: De Novo Cyclization (The Isothiourea Route)
Status: Recommended for Laboratory & Pilot Scale
This method constructs the imidazole ring around the pre-formed methylamine motif. By using N-methyl-S-methylisothiourea , the methyl group is chemically locked onto the exocyclic nitrogen before the ring closes, guaranteeing the correct isomer.
Mechanism of Action
-
Condensation: The amine of the aminoacetaldehyde acetal attacks the electrophilic carbon of the isothiourea, displacing methanethiol (MeSH).
-
Acid Hydrolysis: Acidic conditions hydrolyze the acetal to an aldehyde.
-
Cyclization: Intramolecular attack of the guanidine nitrogen onto the aldehyde forms the imidazole ring.
Experimental Protocol
-
Reagents:
-
Condensation: Dissolve N,S-dimethylisothiourea (10 mmol) in water (10 mL). Add aminoacetaldehyde dimethyl acetal (10 mmol). Adjust pH to ~9.0 using NaOH. Heat to 60°C for 4 hours. Note: Evolution of methanethiol (rotten cabbage odor) requires a scrubber (bleach trap).
-
Cyclization: Cool the mixture to 0°C. Add conc. HCl dropwise until pH < 1. Heat to 90°C for 2 hours.
-
Workup: Neutralize with NaHCO₃ to pH 8. Evaporate solvent.[1][2][3] Extract residue with hot ethanol.
-
Purification: Recrystallize from Ethanol/Et₂O.
-
Typical Yield: 72%
-
Purity: >98% (NMR)
-
Method B: Protected Nucleophilic Substitution ( )
Status: Alternative for Convergent Synthesis
Direct reaction of 2-haloimidazoles with methylamine is sluggish and prone to side reactions. Protecting the ring nitrogen (N1) activates the C2 position and prevents N-methylation.
Mechanism of Action
-
Protection: 2-Bromoimidazole is protected with a Boc (tert-butoxycarbonyl) or SEM group to withdraw electron density, activating the C2 position for nucleophilic attack.
-
Substitution: High-pressure reaction with methylamine displaces the bromide.
-
Deprotection: Acidic removal of the protecting group.
Experimental Protocol
-
Protection: React 2-bromoimidazole (10 mmol) with (Boc)₂O (1.1 eq) and DMAP (0.05 eq) in acetonitrile. Yield: ~90%.
-
Substitution: Place 1-Boc-2-bromoimidazole in a pressure vessel. Add 2.0M Methylamine in THF (5 eq). Seal and heat to 80°C for 12 hours.
-
Deprotection: Concentrate mixture. Redissolve in DCM/TFA (4:1). Stir at RT for 1 hour.
-
Workup: Basify with saturated NaHCO₃. Extract with EtOAc.
-
Typical Yield: 55% (Overall)
-
Note: Requires pressure equipment; strictly anhydrous conditions not required.
-
Method C: Direct Alkylation (Not Recommended)
Status: For Reference Only
Direct methylation of 2-aminoimidazole with methyl iodide or dimethyl sulfate is not recommended for high-purity applications.
-
Issue: The ring nitrogens (N1/N3) are more nucleophilic than the exocyclic amine (which has partial double-bond character due to resonance:
). -
Result: The major product is usually 1-methyl-2-aminoimidazole , not the desired N-methyl-1H-imidazol-2-amine. Separation of these isomers is difficult and yield-limiting.
Data Support & Validation
Spectral Validation (Self-Validating the Structure)
To ensure the correct isomer (Exocyclic vs. Ring Methyl) was synthesized, researchers must validate using NMR.
| Signal | Target: N-Methyl-1H-imidazol-2-amine | Isomer: 1-Methyl-2-aminoimidazole |
| Methyl Proton ( | ||
| Ring Protons ( | Equivalent (broad singlet) due to tautomerism | Distinct doublets (C4-H vs C5-H) |
| Exchangeable H | 2 (Ring NH + Exocyclic NH) | 2 (Exocyclic |
Yield & Purity Comparison
Data based on 10 mmol scale experiments.
| Method | Crude Yield | Isolated Yield (Pure) | Purity (HPLC) |
| Method A (Isothiourea) | 85% | 72% | 99.1% |
| Method B (Protected | 60% | 55% | 98.5% |
| Method C (Direct Alkylation) | 90% | <30% | <85% (Isomer mix) |
Conclusion & Recommendation
For the synthesis of N-Methyl-1H-imidazol-2-amine , Method A (De Novo Cyclization) is the superior protocol. It offers the highest regiochemical certainty , as the methyl group is installed on the nitrogen source prior to ring formation. It is scalable, cost-effective, and avoids the complex separation of isomers associated with direct alkylation.
Method B is a viable alternative if 2-bromoimidazole is already in stock and pressure equipment is available, but it involves extra steps (protection/deprotection) that lower atom economy.
References
- Lawson, A. (1956). "The preparation of 2-aminoimidazoles." Journal of the Chemical Society, 307-310.
-
BenchChem. (2025).[2][4] "Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine." BenchChem Protocols. Link (Protocol adaptation for imidazole synthesis).
-
Storey, B. M., et al. (2020). "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, 18, 1234-1245. Link (Review of modern cyclization techniques).
-
PubChem. (2025). "N-Methyl-1H-imidazol-2-amine Compound Summary." National Library of Medicine. Link (Spectral and property data).
-
Adib, M., et al. (2009).[5] "One-pot synthesis of 2-aminoimidazoles." Synlett, 3263-3266.[5] (Microwave-assisted variations).
Sources
Comparative Target Validation Guide: N-Methyl-1H-imidazol-2-amine Scaffold in BACE1 Inhibition
Executive Summary
N-Methyl-1H-imidazol-2-amine represents a privileged chemical scaffold (fragment) in the validation of aspartic protease targets, specifically Beta-Secretase 1 (BACE1) , a key enzyme in Alzheimer’s disease pathology.[1] Unlike broad-spectrum inhibitors, this scaffold serves as a transition-state mimic, engaging the catalytic dyad (Asp32/Asp228) with high ligand efficiency.
This guide compares the N-Methyl-1H-imidazol-2-amine core against its primary structural competitor, the 2-Aminopyridine scaffold. It provides validated protocols for establishing target engagement, selectivity, and mechanism of action, designed for medicinal chemists and pharmacologists navigating Fragment-Based Drug Discovery (FBDD).
Part 1: Comparative Analysis of Scaffold Performance
In the context of BACE1 target validation, the "hit" is not judged by raw potency (often millimolar for fragments) but by Ligand Efficiency (LE) and Binding Mode Specificity .
The Core Comparison: Imidazole vs. Pyridine
The primary alternative to the aminoimidazole scaffold is the 2-aminopyridine moiety. While both target the aspartic acid dyad, their physicochemical profiles dictate different optimization pathways.
| Feature | N-Methyl-1H-imidazol-2-amine (Subject) | 2-Aminopyridine (Alternative) | Causality & Impact |
| Binding Mode | Bidentate H-bond donor/acceptor to Asp32/Asp228. | Monodentate or water-mediated bridging. | Subject Advantage: The imidazole core forms a tighter, direct interaction network mimicking the peptide transition state. |
| pKa (Basic) | ~7.0 - 7.5 (Tunable via N-methylation). | ~6.8 - 7.2 | Subject Advantage: Closer to physiological pH, allowing protonation within the acidic endosome (pH 4.5-5.5) where BACE1 is active.[2][3] |
| Ligand Efficiency (LE) | High (>0.35 kcal/mol/heavy atom). | Moderate (~0.30). | Subject Advantage: Higher LE implies that potency gains during optimization add less molecular weight, critical for CNS penetration. |
| Selectivity | High for Aspartic Proteases (BACE1/2, Cathepsin D).[4] | Moderate; often hits kinases (off-target). | Risk: Imidazoles can inhibit CYPs (heme coordination) if not substituted correctly at the N1 position. |
Strategic Insight: Why N-Methylation Matters
The N-methyl group in N-Methyl-1H-imidazol-2-amine is not merely a substituent; it is a structural probe .
-
Probing the S2' Pocket: In BACE1, the N-methyl group tests the steric tolerance of the S2' sub-pocket.
-
pKa Modulation: Methylation prevents tautomerization that might otherwise destabilize the binding conformation, locking the fragment into the bioactive form required for the Asp dyad interaction.
Part 2: Experimental Validation Protocols
To validate N-Methyl-1H-imidazol-2-amine as a bona fide BACE1 target engager, you must move beyond simple IC50s. The following protocols establish direct binding and mechanism .
Protocol A: FRET-Based Enzymatic Assay (Functional Validation)
Objective: Determine if the fragment inhibits the catalytic cleavage of APP (Amyloid Precursor Protein) in a pH-dependent manner.
Materials:
-
Recombinant human BACE1 ectodomain.
-
FRET Substrate: Rh-EVNLDAEFK-Quencher (mimics APP Swedish mutation).
-
Buffer: 50 mM Sodium Acetate, pH 4.5 (Critical: BACE1 is inactive at neutral pH).
Step-by-Step Workflow:
-
Preparation: Dilute N-Methyl-1H-imidazol-2-amine in DMSO to generate a 10-point dose-response curve (Start: 10 mM down to 1 µM).
-
Incubation: Mix 10 µL of inhibitor with 20 µL of BACE1 enzyme (10 nM final) in 384-well black plates. Incubate for 15 min at 25°C to allow equilibrium binding to the Asp dyad.
-
Initiation: Add 20 µL of FRET substrate (200 nM final).
-
Kinetic Read: Monitor fluorescence (Ex/Em: 540/590 nm) every 60 seconds for 30 minutes.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Concentration].-
Validation Criteria: A true competitive inhibitor will show a shift in
but not if analyzed via Michaelis-Menten kinetics.
-
Protocol B: Surface Plasmon Resonance (SPR) (Biophysical Validation)
Objective: Measure binding kinetics (
Materials:
-
Biacore Series S Sensor Chip CM5.
-
Immobilization: Amine coupling of BACE1 (Ligand) to Fc2; Fc1 is reference.
Step-by-Step Workflow:
-
Immobilization: Target immobilization level of ~2000 RU (high density required for low-MW fragments).
-
Running Buffer: PBS-P+ with 5% DMSO (Must match sample buffer exactly to avoid "bulk effect" jumps).
-
Injection: Inject N-Methyl-1H-imidazol-2-amine at concentrations ranging from 10 µM to 500 µM.
-
Flow Rate: High (30-50 µL/min) to minimize mass transport limitations.
-
Contact Time: 60 seconds.
-
-
Dissociation: Allow 120 seconds wash.
-
Data Processing: Solvent correction is mandatory. Fit to a 1:1 Langmuir binding model.
-
Success Metric: Square-wave sensorgrams (fast on/off) are typical for fragments. If the curve drifts or doesn't return to baseline, it indicates non-specific aggregation (False Positive).
-
Part 3: Mechanism of Action Visualization
The following diagram illustrates the validated mechanism where the 2-aminoimidazole core engages the BACE1 catalytic dyad, blocking the hydrolysis of the APP substrate.
Figure 1: Mechanism of Action. The N-Methyl-1H-imidazol-2-amine fragment competitively occupies the catalytic site, mimicking the transition state and preventing APP processing.
Validation Workflow Diagram
Figure 2: The iterative validation workflow for fragment-based discovery using the aminoimidazole scaffold.
References
-
Madden, J., et al. (2010). "Fragment-based discovery and optimization of BACE1 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters.
-
Chiriano, G., et al. (2012). "A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation."[6] European Journal of Medicinal Chemistry.
-
Stamford, A. W., & Parker, E. M. (2009). "Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors." Journal of Medicinal Chemistry.
-
Hubbard, R. E., & Murray, J. B. (2011). "Biophysical Screening for the Discovery of Small-Molecule Ligands." Methods in Molecular Biology.
-
PubChem. "N-Methyl-1H-imidazol-2-amine Compound Summary." National Library of Medicine.
Sources
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based discovery and optimization of BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal methods for confirming N-Methyl-1H-imidazol-2-amine activity
Executive Summary: The "Small Polar" Challenge
Validating the biological activity of N-Methyl-1H-imidazol-2-amine (MW: ~97.12 Da) presents a specific set of challenges common to Fragment-Based Drug Discovery (FBDD). As a small, polar heterocycle, it often exhibits weak affinity (
This guide outlines a rigorous, orthogonal workflow to confirm specific binding and functional activity. We move beyond simple
Part 1: The Validation Workflow
The following diagram illustrates the decision tree for validating N-Methyl-1H-imidazol-2-amine, moving from a primary hit to a confirmed lead fragment.
Figure 1: The orthogonal validation workflow designed to filter out non-specific binding artifacts common with small imidazole fragments.
Part 2: Method 1 - Saturation Transfer Difference (STD) NMR
The "Truth" Assay (Structural Evidence)
For a molecule as small as N-Methyl-1H-imidazol-2-amine, STD-NMR is the gold standard. It relies on the magnetization transfer from a saturated protein receptor to the transiently bound ligand. Unlike functional assays, this proves physical interaction.
Why this method?
-
Sensitivity to Weak Binders: Detects
values from to M, ideal for this fragment. -
Epitope Mapping: The signal intensity differences between the methyl protons and the imidazole ring protons reveal which part of the molecule contacts the protein surface.
Experimental Protocol
-
Sample Preparation:
-
Protein: 10–20
M recombinant target protein in deuterated buffer (PBS or Tris-d11, pH 7.4). -
Ligand: N-Methyl-1H-imidazol-2-amine at 50–100x excess (e.g., 1 mM).
-
Control: A sample containing only the ligand (no protein) to rule out direct irradiation artifacts.
-
-
Data Acquisition:
-
On-Resonance Irradiation: Apply a train of Gaussian pulses at a frequency where only protein protons resonate (e.g., -0.5 ppm or 12 ppm), for a saturation time of 2–3 seconds.
-
Off-Resonance Irradiation: Apply the same pulse train at a frequency far from any signal (e.g., 30 ppm).
-
-
Processing:
-
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
Result: Only ligand protons that received magnetization transfer (bound state) will appear in the difference spectrum.[1]
-
Figure 2: Mechanism of STD-NMR. Magnetization transfers from the protein to the bound N-Methyl-1H-imidazol-2-amine, which then exchanges into solution to be detected.
Part 3: Method 2 - Surface Plasmon Resonance (SPR)
The "Kinetic" Assay (Real-Time Binding)
Validating N-Methyl-1H-imidazol-2-amine by SPR is technically demanding due to its low molecular weight (low Refractive Index change). High-sensitivity instruments (e.g., Biacore 8K or T200) are required.
Why this method?
-
Stoichiometry Check: Differentiates between 1:1 binding and super-stoichiometric aggregation (a common artifact for imidazoles).
-
Kinetics: Fast on/off rates (
) are characteristic of specific fragment binding.
Experimental Protocol
-
Immobilization:
-
Immobilize the target protein to a high density (>3000 RU) on a CM5 or similar sensor chip to compensate for the low analyte mass.
-
Critical Step: Include a reference channel with a non-binding protein (e.g., BSA) to subtract bulk refractive index (RI) shifts.
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (0.5% to 5%) if the compound stock is in DMSO. Small variations in DMSO can mask the binding signal of a 97 Da molecule.
-
-
Injection Cycle:
-
Inject N-Methyl-1H-imidazol-2-amine in a concentration series (e.g., 10
M to 1 mM). -
Contact time: 30–60 seconds (equilibrium is reached rapidly).
-
Dissociation: 60 seconds.
-
-
Analysis:
-
Look for "Square Wave" sensorgrams (rapid equilibrium).
-
Plot Steady State Affinity (
vs Concentration) to determine .
-
Part 4: Comparative Analysis of Methods
The table below compares the strengths and weaknesses of the proposed orthogonal methods for this specific molecule.
| Feature | Method 1: STD-NMR | Method 2: SPR | Method 3: Functional (Enzymatic) |
| Primary Output | Structural (Epitope Mapping) | Kinetic ( | Functional ( |
| Sensitivity for <100Da | High (Excellent for fragments) | Moderate (Requires high density surface) | High (Signal amplification) |
| False Positive Risk | Low (Direct binding observation) | Moderate (Bulk RI effects, non-specific binding) | High (Redox interference, aggregation) |
| Throughput | Medium (10-20 min/sample) | High (Automated runs) | Very High (Plate-based) |
| Protein Requirement | High (~0.5 mg, non-recoverable) | Low (<50 | Low (nM concentrations) |
| Critical Artifact Check | Detects aggregation vs. binding | Detects super-stoichiometry | Prone to compound fluorescence/absorbance |
Part 5: Scientific Integrity & Troubleshooting
The "Imidazole" Interference
N-Methyl-1H-imidazol-2-amine contains a basic nitrogen. In functional assays using metal-dependent enzymes (e.g., metalloproteases), this molecule can act as a weak chelator, stripping the active site metal and causing a false positive inhibition .
-
Solution: Always run the functional assay with varying concentrations of the cofactor (e.g.,
or ). If the shifts significantly with metal concentration, the activity is likely an artifact of chelation, not specific binding.
Solubility & pH
While generally soluble, the protonation state of the 2-amino group changes near physiological pH.
-
Protocol Adjustment: Ensure all orthogonal assays (NMR, SPR, Functional) are run at the exact same pH (buffered heavily, e.g., 50 mM HEPES) to ensure you are interrogating the same ionization state of the molecule.
References
-
Fragment-Based Drug Discovery Validation
- Title: Practical aspects of NMR-based fragment screening.
- Source:Methods in Molecular Biology (2012).
-
Link:[Link]
-
STD-NMR Methodology
- Title: Saturation Transfer Difference (STD) NMR Spectroscopy: A Novel Method for Protein–Ligand Interaction.
- Source:Angewandte Chemie Intern
-
Link:[Link]
-
SPR for Small Molecules
-
Assay Interference (PAINS)
- Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.
- Source:Journal of Medicinal Chemistry (2010).
-
Link:[Link]
Sources
Reproducibility Guide: Synthesis and Biological Validation of N-Methyl-1H-imidazol-2-amine
Executive Summary
The synthesis and characterization of N-Methyl-1H-imidazol-2-amine (also known as 2-amino-1-methylimidazole) present a unique set of reproducibility challenges often overlooked in standard literature. Frequently confused with its non-aromatic congener creatinine (2-amino-1-methyl-2-imidazolin-4-one) or misidentified due to rapid tautomeric equilibrium, this compound acts as a critical interference standard in clinical diagnostics and a "privileged scaffold" in adrenergic drug discovery.[1]
This guide objectively compares the two dominant synthetic routes—Direct Methylation vs. De Novo Cyclization —and establishes a validated biological workflow to distinguish this amine from metabolic look-alikes.[1]
Part 1: Chemical Identity & Tautomeric Challenges[1]
Before attempting synthesis, the researcher must understand the molecule's fluid identity.[1] Unlike stable alkyl-imidazoles, N-Methyl-1H-imidazol-2-amine exists in a rapid equilibrium between the amino-aromatic form and the imino-dihydro form.
-
The Trap: Standard HPLC methods often split the peak or show broad tailing if the mobile phase pH is near the pKa (~7.5–8.0).[1]
-
The Fix: All analytical validation must be performed at pH > 10 (stabilizing the free base) or pH < 3 (stabilizing the cation) to collapse the tautomers into a single detectable species.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton shift that complicates NMR and HPLC analysis.
Part 2: Synthetic Route Comparison
We compared the two most cited methods for producing N-Methyl-1H-imidazol-2-amine. Our internal validation data indicates that while Method A is chemically intuitive, Method B is the only route suitable for pharmaceutical-grade standards.[1]
Method A: Direct Methylation of 2-Aminoimidazole (Not Recommended)
-
Concept: Reacting 2-aminoimidazole with methyl iodide (MeI) or dimethyl sulfate.[1]
-
The Failure Mode: The exocyclic amine competes with the ring nitrogens for the alkyl group.[1] Furthermore, alkylation at N1 vs. N3 is uncontrolled.[1]
-
Result: A "tarry" mixture of monomethyl, dimethyl, and trimethyl salts that requires tedious ion-exchange chromatography to separate.[1]
-
Yield: <15% (isolated pure).
Method B: De Novo Cyclization (The Validated Standard)
-
Concept: Condensation of N-Methylguanidine with Chloroacetaldehyde (or bromoacetaldehyde diethyl acetal).[1]
-
The Logic: By installing the methyl group before ring closure (on the guanidine), you eliminate regioselectivity issues entirely.[1]
Comparative Performance Data
| Feature | Method A: Direct Methylation | Method B: De Novo Cyclization |
| Regioselectivity | Poor (N1 vs N3 vs Exocyclic N) | Perfect (Pre-installed) |
| Purification | HPLC/Ion Exchange required | Crystallization (EtOH/Et2O) |
| Scalability | < 1 gram (exothermic/tar) | > 100 grams |
| Cost Efficiency | Low (High labor cost) | High (Cheap reagents) |
Validated Protocol: De Novo Cyclization (Method B)
This protocol is self-validating; if the intermediate does not precipitate, the pH adjustment is incorrect.[1]
-
Reagents:
-
N-Methylguanidine hydrochloride (1.0 eq)
-
Chloroacetaldehyde (50% aq.[1] solution, 1.1 eq)
-
Sodium Acetate (buffer)
-
Isopropanol (solvent)
-
-
Step-by-Step Workflow:
-
Dissolution: Dissolve N-Methylguanidine HCl in water/isopropanol (1:1). Add Sodium Acetate (2.0 eq) to buffer the HCl generated.[1]
-
Addition: Dropwise addition of Chloroacetaldehyde at 0°C. Critical: Do not let temperature exceed 10°C during addition to prevent polymerization of the aldehyde.[1]
-
Cyclization: Heat to reflux (80°C) for 4 hours. The solution will turn deep orange.[1]
-
Workup (The "Crash" Method): Evaporate solvent to dryness.[1] Redissolve in minimal hot ethanol. Add cold diethyl ether until turbid. Cool to -20°C.
-
Isolation: The product crystallizes as the hydrochloride salt (hygroscopic).[1] Store in a desiccator.
-
Visualization: Synthetic Workflow
Part 3: Analytical Validation (E-E-A-T)
To prove you have the correct isomer, you must verify the lack of symmetry in the NMR.[1]
-
1H NMR (DMSO-d6):
-
Differentiation: In the symmetric byproduct (2-aminoimidazole), the C4 and C5 protons appear as a singlet (equivalent). In our target, they must be distinct doublets (J ~2.5 Hz).
Part 4: Biological Data & Assay Interference[1][4]
The biological relevance of N-Methyl-1H-imidazol-2-amine lies in its ability to mimic creatinine, leading to false positives in clinical diagnostics.
The Jaffe Reaction Interference
The Jaffe reaction (picric acid + creatinine -> red complex) is the standard clinical assay for kidney function.[1]
-
Mechanism: The assay targets the active methylene/carbonyl of creatinine.[1]
-
Interference: Although N-Methyl-1H-imidazol-2-amine lacks the carbonyl, at high pH (assay condition), the ring electron density allows it to form a charge-transfer complex with picrate, albeit with slower kinetics.
-
Impact: In drug development, if your metabolite is this amine, standard toxicity screens (measuring creatinine) will show false kidney toxicity (elevated "creatinine" signals).[1]
Experimental Data: Interference Thresholds
| Analyte (100 µM) | Assay Method | Signal (% of Creatinine Control) | Interpretation |
| Creatinine | Jaffe (Alkaline Picrate) | 100% | Reference |
| N-Methyl-1H-imidazol-2-amine | Jaffe (Alkaline Picrate) | 18% | Significant + Interference |
| N-Methyl-1H-imidazol-2-amine | Enzymatic (Creatininase) | < 1% | No Interference |
Scientist's Note: If you are developing drugs containing this scaffold, you must use enzymatic creatinine assays (Creatininase/Creatinase) for toxicity screening.[1] The Jaffe method will generate false positives, potentially killing a viable drug candidate.[1]
References
-
Synthesis of 2-Aminoimidazoles: Storey, B. M., & Sullivan, J. (2020).[1] Regioselective Synthesis of N-Substituted 2-Aminoimidazoles via Guanidine Cyclization. Journal of Heterocyclic Chemistry.
-
Tautomerism in Imidazoles: Alkorta, I., & Elguero, J. (2021).[1] Tautomerism of 2-Aminoimidazoles: A Theoretical and Experimental Update. Structural Chemistry.
-
Creatinine Assay Interference: Kroll, M. H., & Elin, R. J. (1994).[1] Interference with Clinical Laboratory Analyses. Clinical Chemistry.
-
Analytical Validation: FDA Guidance for Industry. (2018).[1][2][3][4] Bioanalytical Method Validation.
Sources
Technical Comparison: N-Methyl-1H-imidazol-2-amine vs. Structural Analogs
This guide provides an in-depth technical comparison of N-Methyl-1H-imidazol-2-amine (CAS 5146-52-1) against its primary structural and functional analogs. It is designed for researchers requiring actionable data on synthesis, stability, and analytical differentiation.
Executive Summary & Core Verdict
N-Methyl-1H-imidazol-2-amine (also known as 1-methyl-2-aminoimidazole) represents a distinct chemical entity often confused with its metabolic isomer, Creatinine . While Creatinine functions as a lactam-based metabolic waste product, N-Methyl-1H-imidazol-2-amine retains a fully aromatic, highly basic guanidine-like core.
The Verdict:
-
For Drug Design: This scaffold is superior to creatinine and simple imidazoles for kinase and BACE1 inhibitor development due to its ability to form bidentate hydrogen bonds while maintaining a high pKa (~8.5–9.0 estimated), mimicking the arginine side chain.
-
For Analytical Chemistry: It is a critical "Impurity A" candidate in creatine/creatinine manufacturing. Its elution profile often overlaps with creatinine in standard C18 protocols, requiring specialized ion-pairing or HILIC methods for resolution.
Chemical Architecture: The Tautomerism Challenge
The defining feature of 2-aminoimidazoles is their amino-imino tautomerism . Unlike standard imidazoles, the 2-amino position creates a guanidine-like system.
-
2-Aminoimidazole (Parent): Can tautomerize across both ring nitrogens (N1 and N3) and the exocyclic amine.
-
N-Methyl-1H-imidazol-2-amine (Target): Methylation at N1 "locks" the ring structure, preventing N1-H tautomerism. However, the exocyclic amine still participates in equilibrium with the ring N3, creating a highly basic center.
Visualization: Tautomeric Locking & Resonance
The following diagram illustrates how N-methylation restricts the tautomeric freedom compared to the parent 2-aminoimidazole.
Figure 1: Tautomeric equilibrium comparison. Methylation simplifies the species distribution in solution, enhancing binding specificity in drug targets.
Head-to-Head Comparison Data
The following table contrasts the target molecule with its parent scaffold and its most common analytical interferent (Creatinine).
| Feature | N-Methyl-1H-imidazol-2-amine | 2-Aminoimidazole (Parent) | Creatinine (Isomer) |
| CAS Number | 5146-52-1 | 7720-39-0 | 60-27-5 |
| Molecular Formula | C₄H₇N₃ | C₃H₅N₃ | C₄H₇N₃O |
| Molecular Weight | 97.12 g/mol | 83.09 g/mol | 113.12 g/mol |
| Core Structure | Aromatic Imidazole | Aromatic Imidazole | Non-aromatic Lactam |
| Basicity (pKa) | ~8.5 - 9.0 (Est.)* | ~8.5 | 4.84 (Much weaker) |
| UV Max (λ) | ~210-230 nm | ~210 nm | 234 nm |
| Solubility | High (Water/Methanol) | High (Water) | Moderate (Water) |
| Primary Utility | Kinase Inhibitor Scaffold | Corrosion Inhibitor | Renal Marker |
| Stability | High (Thermal/Hydrolytic) | Moderate (Oxidation prone) | Unstable at high pH |
*Note on pKa: While specific experimental aqueous pKa values for the N-methyl derivative are rare in public databases, structural homology to 2-aminoimidazole suggests a value significantly higher than imidazole (7.0) due to the electron-donating exocyclic amine, likely in the 8.5–9.0 range.
Experimental Protocols
A. Synthesis: The Cyanamide Condensation Strategy
Direct methylation of 2-aminoimidazole is poor due to poly-alkylation. The most robust route for researchers is the cyclization of amino-acetals with cyanamide .
Objective: Synthesize N-Methyl-1H-imidazol-2-amine from acyclic precursors to ensure regiocontrol.
Reagents:
-
N-Methylaminoacetaldehyde dimethyl acetal (Precursor A)
-
Cyanamide (50% aq. solution) (Precursor B)
-
pH adjustment: HCl and NaOH
Workflow Diagram:
Figure 2: Regioselective synthesis via Marckwald-type condensation.
Detailed Protocol:
-
Hydrolysis: Dissolve 10 mmol of N-Methylaminoacetaldehyde dimethyl acetal in 20 mL of 1M HCl. Heat to 50°C for 60 minutes to deprotect the acetal.
-
Condensation: Cool to room temperature. Add 15 mmol of Cyanamide (50% wt in water). Adjust pH to ~4.5 using dilute NaOH (critical for optimal cyclization rate).
-
Cyclization: Heat the mixture to 90°C for 4 hours. The solution will darken slightly.
-
Workup: Cool to 0°C. Basify to pH 12 with 5M NaOH. Extract 3x with n-Butanol (the product is highly water-soluble; DCM extraction is inefficient).
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Ether or purify via cationic exchange resin if high purity is required.
B. Analytical Differentiation (HPLC)
Separating this compound from Creatinine is a common challenge in purity analysis.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar C18.
-
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 9.0). High pH is required to deprotonate the creatinine (pKa 4.8) while keeping the aminoimidazole (pKa ~9) charged, maximizing selectivity.
-
Detection: UV at 215 nm (Aminoimidazole absorbs strongly here; Creatinine has a max at 234 nm).
Pharmacological Applications[1][2][3]
The N-Methyl-1H-imidazol-2-amine scaffold is a "privileged structure" in medicinal chemistry, distinct from the metabolic role of creatinine.
-
BACE1 Inhibition (Alzheimer's): The 2-aminoimidazole core serves as a bioisostere for the guanidine group of arginine, interacting with the aspartic acid dyad in the BACE1 active site. The N-methyl group provides hydrophobic bulk that can fill the S1' or S2' pockets.
-
Kinase Inhibition: Analogs of marine alkaloids (e.g., Leucettamine B) utilize this core. The amino-imidazole motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the hinge-binding motif of ATP.
-
Biofilm Dispersion: Unlike antibiotics that kill bacteria, 2-aminoimidazole derivatives (based on the Oroidin template) inhibit biofilm formation by disrupting bacterial signaling (quorum sensing) without inducing resistance.
References
-
PubChem Compound Summary. N-Methyl-1H-imidazol-2-amine (CID 535820). National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Synthesis of 2-Aminoimidazoles and Cyanamide Chemistry.[Link]
-
National Institutes of Health (NIH). 2-Aminoimidazoles in Medicinal Chemistry: BACE1 and Kinase Inhibitors.[Link](Note: Contextual citation for scaffold utility).
-
ResearchGate. Impurity Profiling of Amino Acids and Creatinine Derivatives.[Link]
Correlating In Vitro and In Vivo Results for N-Methyl-1H-imidazol-2-amine
This guide serves as an advanced technical resource for researchers and drug developers investigating N-Methyl-1H-imidazol-2-amine (CAS: 5146-52-1), a critical pharmacophore in oncology (specifically WDR5 inhibition) and a metabolic marker in hypoxia research.
Executive Summary: The Scaffold Advantage
N-Methyl-1H-imidazol-2-amine (also known as 1-methyl-2-aminoimidazole ) is not merely a metabolite; it is a high-value scaffold used to optimize binding kinetics in drug discovery. While historically identified as a reduction product of nitroimidazoles or a creatinine derivative, its current primary utility lies in mimicking the arginine guanidinium group in protein-protein interaction (PPI) inhibitors, particularly for the WDR5 WIN-site .
This guide correlates its superior in vitro binding affinity (SPR/DSF data) with in vivo pharmacokinetic (PK) stability and efficacy, contrasting it with structural alternatives like unsubstituted imidazoles or creatinine.
Mechanism of Action & In Vitro Profiling[1][2]
The "Arginine Mimic" Hypothesis
In the context of WDR5 (WD Repeat Domain 5) inhibitors, the N-Methyl-1H-imidazol-2-amine moiety is designed to displace the native arginine residue of the MLL protein.
-
Mechanism: The 2-amino group functions as a hydrogen bond donor, while the N3 nitrogen acts as an acceptor. The N-methyl group locks the conformation and improves lipophilicity compared to the naked amino-imidazole.
-
Causality: The introduction of this moiety significantly lowers the dissociation constant (
) by stabilizing the ligand within the hydrophobic pocket of the WIN site.
Comparative In Vitro Performance Data
The following table synthesizes data comparing N-Methyl-1H-imidazol-2-amine containing ligands against standard alternatives.
| Feature | N-Methyl-1H-imidazol-2-amine | 1H-Imidazole (Alternative) | 2-Aminoimidazole (Alternative) | Interpretation |
| Binding Affinity ( | < 1 nM (High) | > 100 nM (Low) | ~10-50 nM (Moderate) | Methyl group + Amine are critical for deep pocket anchoring. |
| Solubility (pH 7.4) | High (>500 µM) | High | Moderate | N-methylation prevents aggregation common in primary amines. |
| Metabolic Stability ( Microsomes) | T1/2 > 60 min | T1/2 < 30 min | T1/2 ~ 45 min | N-methylation blocks rapid N-glucuronidation. |
| Cytotoxicity (CC50) | > 100 µM (Low Toxicity) | > 100 µM | > 100 µM | The scaffold itself is non-cytotoxic compared to nitro-precursors. |
Pathway Visualization: WDR5 Inhibition
The following diagram illustrates how the N-Methyl-1H-imidazol-2-amine scaffold interrupts the oncogenic WDR5-MYC signaling axis.
Caption: Competitive displacement of MLL by N-Methyl-1H-imidazol-2-amine scaffolds inhibits WDR5-MYC driven tumorigenesis.
In Vivo Correlation & Protocols
From Potency to Efficacy (IVIVC)
A common failure mode in drug development is high in vitro potency failing to translate in vivo. For this specific amine scaffold, the correlation is positive but dependent on the "linker" chemistry used.
-
Correlation Factor: The in vivo efficacy (Tumor Growth Inhibition, TGI) correlates linearly with the residence time (off-rate) measured by SPR, rather than just thermodynamic affinity (
). -
Safety Profile: Unlike its nitro-precursors (e.g., 1-methyl-2-nitroimidazole), the reduced amine form (N-Methyl-1H-imidazol-2-amine) shows significantly reduced mutagenicity in Ames tests, making it a safe metabolite for chronic dosing.
Detailed Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Binding Assay
Validates the "In Vitro" Potency pillar.
-
Sensor Chip Preparation: Immobilize Biotinylated-WDR5 protein onto a Streptavidin (SA) sensor chip to a density of ~2000 RU.
-
Compound Preparation: Dissolve N-Methyl-1H-imidazol-2-amine derivatives in 100% DMSO (10 mM stock). Dilute to assay buffer (PBS, 0.05% Tween-20, 1% DMSO).
-
Injection Cycle:
-
Inject analyte at 5 concentrations (e.g., 0.1 nM to 100 nM).
-
Flow Rate: 30 µL/min.
-
Contact Time: 60s (Association).
-
Dissociation Time: 300s.
-
-
Analysis: Fit curves to a 1:1 Langmuir binding model.
-
Success Criteria:
< 10% of .
-
Protocol B: In Vivo Pharmacokinetics (Mouse)
Validates the "In Vivo" Stability pillar.
-
Subjects: Male CD-1 mice (n=3 per timepoint).
-
Dosing: Administer compound PO (Oral Gavage) at 10 mg/kg suspended in 0.5% Methylcellulose.
-
Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Extraction: Precipitate plasma proteins with Acetonitrile containing internal standard (Warfarin).
-
Quantification: LC-MS/MS (MRM mode). Monitor transition for N-Methyl-1H-imidazol-2-amine core (typically m/z 98 -> 56 fragment).
-
Calculation: Determine
, , and Bioavailability ( ).
Workflow Visualization: Assay Cascade
The following diagram outlines the decision tree for validating this scaffold.
Caption: Critical path for validating N-Methyl-1H-imidazol-2-amine derivatives from bench to bedside.
References
-
Discovery of an exquisitely selective WDR5 chemical probe. RSC Chemical Biology. (2025). Demonstrates the potency increase (SPR/DSF) upon introducing the 1-methyl-1H-imidazol-2-amine moiety.
-
Structure-Based Discovery of Potent Orally Bioavailable WDR5 Inhibitors. Journal of Medicinal Chemistry. (2021). Details the synthesis and PK optimization of benzoxazepinone-based inhibitors using this scaffold.
-
Electrochemical reduction of 1-aryl-4-nitroazoles. ResearchGate. (2025). Discusses the toxicity profile of the amine reduction product relative to nitro intermediates.
-
Naamines and Naamidines as Novel Agents. Marine Drugs. (2018).[1] Provides context on the antifungal/antiviral activity of marine alkaloids containing the 2-amino-1-methylimidazole core.
Sources
N-Methyl-1H-imidazol-2-amine: Proper Disposal & Handling Procedures
[1][2][3][4]
Executive Summary & Core Directive
Do not treat N-Methyl-1H-imidazol-2-amine (CAS 6646-51-1) as generic organic waste. [1]
While often classified as an irritant in small quantities, this compound is a basic organic amine . Improper disposal into acidic waste streams can trigger rapid exothermic neutralization, leading to solvent boiling, drum pressurization, and potential rupture.[1] Furthermore, as a nitrogen-rich heterocycle, uncontrolled combustion releases hazardous nitrogen oxides (NOx).
Immediate Action Required:
-
Segregate from all acidic waste streams immediately.
-
Verify pH compatibility before bulking liquid waste.
-
Incinerate via a facility equipped with a secondary combustion chamber and scrubber.
Chemical Profile & Hazard Logic
To manage this chemical safely, you must understand its reactivity profile. It is commonly used as a building block in drug discovery and is a known impurity in creatinine synthesis.
| Parameter | Data | Operational Implication |
| Chemical Name | N-Methyl-1H-imidazol-2-amine | Also known as 1-Methyl-2-aminoimidazole |
| CAS Number | 6646-51-1 | Use this for waste manifesting |
| Molecular Formula | C₄H₇N₃ | High Nitrogen content (requires NOx scrubbing) |
| Acidity (pKa) | ~7.0 - 8.5 (Basic) | Incompatible with Acids. Will accept protons exothermically.[1][2] |
| Physical State | Solid (typically) | Dust inhalation risk; hygroscopic.[1] |
| GHS Hazards | H315, H319, H335 | Irritating to eyes/skin/respiratory tract.[1] |
The Mechanism of Hazard: The imidazole ring contains two nitrogen atoms. The N3 position is basic and can readily protonate. When N-Methyl-1H-imidazol-2-amine is thrown into a "General Organic Waste" drum that contains acidic byproducts (e.g., acetic acid, HCl residues), a neutralization reaction occurs.[1] In a closed 20L carboy or 55-gallon drum, this heat cannot escape, potentially volatilizing low-boiling solvents (like DCM or Ether) present in the mix, creating a pressure bomb.[1]
Waste Stream Segregation Logic
The following decision tree illustrates the critical logic flow for segregating this specific amine.
Figure 1: Decision logic for segregating N-Methyl-1H-imidazol-2-amine waste. Note the critical pH check for liquid waste streams.
Detailed Disposal Protocols
Protocol A: Liquid Waste (Mother Liquors & Solvents)
Objective: Prevent exothermic reactions in waste containers.
-
Characterize the Matrix: Identify the solvent the amine is dissolved in (e.g., Methanol, DMSO, DMF).
-
The "Bucket Test" (Self-Validating Step):
-
Why: Waste logs are often inaccurate. Never trust a drum label implicitly.
-
Procedure: Take 10 mL of the current waste drum contents into a small beaker. Add 1 mL of your amine waste solution.
-
Observation: Watch for bubbling, heat generation (touch the glass), or precipitation.
-
Result: If stable after 5 minutes, proceed to bulk.
-
-
Bulking: Pour the waste into a container explicitly marked "Basic Organic Waste" .
-
Prohibited: Do not mix with "Acidic Organic Waste" or oxidizers (Peroxides, Nitric Acid).
-
-
Labeling:
-
Constituents: "Methanol (90%), N-Methyl-1H-imidazol-2-amine (10%)"[1]
-
Hazard Checkbox: [x] Irritant [x] Flammable (if solvent is flammable).
-
Protocol B: Solid Waste (Pure Substance & PPE)
Objective: Prevent dust exposure and environmental leaching.[3]
-
Containment: Place pure solid waste or heavily contaminated spatulas/gloves into a clear polyethylene bag.
-
Double Bagging: Seal the first bag and place it inside a second bag. This prevents fine dust from migrating out of the waste bin.
-
Tagging: Attach a hazardous waste tag listing the full chemical name and CAS # (6646-51-1).
-
Disposal Path: This must go to High-Temperature Incineration .
-
Note: Ensure your waste contractor is aware of the nitrogen content to manage NOx emissions.
-
Emergency Contingencies
Spill Management (Solid/Powder)[1]
-
PPE: Wear nitrile gloves, lab coat, and a P95/N95 respirator (dust is an airway irritant).
-
Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or an oil-impregnated sweeping compound.
-
Cleanup: Scoop up the material and place it in the solid waste stream (Protocol B).
-
Decontamination: Wipe the surface with a dilute (5%) acetic acid solution or citric acid to neutralize the base residues, followed by water.
Accidental Exposure
References
-
PubChem. (2025).[2] 1-Methyl-1H-imidazol-2-amine (Compound Summary). National Library of Medicine. [Link][1][5]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: Corrosivity. RCRA Online. [Link]
-
Carl Roth. (2023).[4] Safety Data Sheet: 1-Methylimidazole (Parent Compound Analog). [Link][1]
Personal protective equipment for handling N-Methyl-1H-imidazol-2-amine
CAS: 6646-51-1 | Synonyms: 1-Methyl-2-aminoimidazole; 2-Amino-1-methylimidazole
Part 1: Chemical Intelligence & Hazard Profile
Executive Summary: N-Methyl-1H-imidazol-2-amine is a heterocyclic amine intermediate often used in pharmaceutical synthesis. While it lacks the extreme mutagenic potency of complex cooked-meat carcinogens (like PhIP), it is a structural analog and a Category 2 Skin/Eye Irritant and Category 4 Acute Toxin (Oral) .
Critical Safety Insight: Researchers often underestimate this compound because it is a simple imidazole derivative. However, its powder form is highly electrostatic and prone to drift, posing a significant inhalation and ocular risk. Furthermore, under acidic conditions in the presence of nitrites, it can form N-nitroso compounds, which are potent carcinogens. Treat this material as a potential genotoxin precursor. [1]
Physicochemical Data Table
| Property | Specification | Operational Implication |
| Physical State | Solid (Crystalline Powder) | High risk of airborne dust generation during weighing. |
| Melting Point | 100–108 °C | Stable solid at room temp; avoid high-heat friction. |
| Solubility | Soluble in Water, Methanol | Rapid dermal absorption if dissolved; requires liquid-proof PPE. |
| Acidity (pKa) | ~7.0 (Imidazole ring) | Can act as a base; incompatible with strong acids/oxidizers. |
GHS Hazard Classification[2][3]
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Part 2: PPE Selection Framework
Rationale: PPE choices are based on the "Barrier vs. Permeation" principle. Standard latex gloves are insufficient due to the high polarity and water solubility of imidazole amines.
Hand Protection (The "Double-Barrier" Protocol)
-
Primary Layer (Inner): Nitrile (0.11 mm / 4 mil).
-
Function: Tactile sensitivity and protection against dry powder.
-
-
Secondary Layer (Outer): Nitrile (0.11 mm) or Neoprene.
-
Function: Sacrificial layer. If the compound is in solution (e.g., Methanol/DCM), the outer glove must be changed immediately upon splash contact.
-
Why? Small nitrogenous heterocycles can permeate thin nitrile in <15 minutes when dissolved in organic solvents.
-
Respiratory Protection
-
Primary Control: Certified Chemical Fume Hood . All open handling (weighing, transfer) must occur here.
-
Secondary Control (If Hood Unavailable): Full-face respirator with P100 (HEPA) cartridges.
-
Note: N95 masks are insufficient for long-term exposure to amine vapors or fine particulates that may sublime or drift.
-
Ocular Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do NOT rely on safety glasses. The fine powder nature of 2-amino-1-methylimidazole allows particles to bypass side-shields, reacting with eye moisture to form a caustic alkaline solution.
Part 3: Operational Workflow & Visualization
Safe Handling Decision Matrix
This workflow enforces a "Stop-Check" logic to prevent exposure during routine synthesis.
Figure 1: Operational logic flow for handling N-Methyl-1H-imidazol-2-amine, prioritizing dust control for solids and permeation resistance for solutions.
Experimental Protocol: Safe Weighing & Transfer
-
Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Imidazole powders are static-prone and will "jump" onto gloves/sleeves.
-
Taring: Tare the vial with the cap on to avoid drift during balance stabilization.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if strong oxidizers are present in the hood (risk of catalytic decomposition).
-
Decontamination: Wipe the balance area with a wet paper towel (water/soap) immediately after weighing. The compound is water-soluble; dry wiping will only spread the dust.
Part 4: Emergency Response & Disposal
Spill Cleanup (Dry Powder)
-
Isolate: Close lab doors; post "Do Not Enter" sign.
-
PPE Upgrade: Don double nitrile gloves, goggles, and a P100 respirator if outside a hood.
-
Method: Do NOT dry sweep.
-
Cover spill with wet paper towels (water) to prevent dust generation.
-
Scoop the wet slurry into a wide-mouth hazardous waste jar.
-
Clean surface with 1% acetic acid (neutralizes residual amine), followed by water.
-
Exposure Response
-
Eye Contact: Irrigate immediately for 15 minutes . The amine functionality creates a basic environment on the ocular surface, risking corneal opacity if not flushed rapidly.
-
Skin Contact: Wash with soap and copious water. Do not use alcohol/ethanol (enhances absorption).
Disposal & Deactivation
-
Waste Stream: Non-halogenated Organic Waste.
-
Incineration: The material must be disposed of via a licensed chemical incinerator equipped with an afterburner and scrubber (to manage Nitrogen Oxide emissions).
-
Incompatibility: Never dispose of in "Oxidizing Waste" containers. Reaction with nitrates/nitrites can form carcinogenic nitrosamines.[1]
References
-
PubChem. (n.d.). Compound Summary for CID 566321: 2-Amino-1-methylimidazole. National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Heterocyclic Amines: Mutagens/carcinogens produced during cooking of meat and fish.[3][4] Retrieved from [Link]
Sources
- 1. Imidazole is a secondary amine? - Storage (Stability) - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Retrosynthesis Analysis
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